1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Description
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Properties
Molecular Formula |
C8H12F3N3 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12F3N3/c1-5(2)4-14-7(12)3-6(13-14)8(9,10)11/h3,5H,4,12H2,1-2H3 |
InChI Key |
YULUMFWTCXRWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)N |
Origin of Product |
United States |
Foundational & Exploratory
1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine chemical structure
An In-depth Technical Guide to 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Executive Summary
This technical guide provides a comprehensive overview of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrazole scaffold is a well-established privileged structure in pharmacology, and the strategic incorporation of a trifluoromethyl group and an N-isobutyl substituent can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This document details the compound's chemical structure, physicochemical properties, a robust and rationalized synthetic protocol, and methods for its structural elucidation. Furthermore, it explores the potential applications of this molecule in drug discovery, grounded in the established roles of similar pyrazole derivatives as modulators of key biological pathways.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The five-membered pyrazole ring system, featuring two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry and a highly valued scaffold in pharmaceutical research.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of clinically successful drugs. The versatility of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of a compound's steric and electronic properties to achieve desired biological activity and drug-like characteristics.
The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance a drug candidate's profile.[2] This group can increase metabolic stability by blocking sites of oxidative metabolism, improve binding affinity through favorable interactions, and modulate the pKa of nearby functional groups.[2] Concurrently, the N1-substituent, in this case, an isobutyl group, plays a critical role in defining the molecule's lipophilicity and overall spatial arrangement, which are crucial for target engagement and cell permeability.
Chemical Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The fundamental structure of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is built upon a central pyrazole ring.
Sources
1-isobutyl-3-(trifluoromethyl)pyrazol-5-amine CAS number search
Comprehensive Characterization and Synthesis Guide for 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Executive Summary & Structural Rationale
In modern medicinal chemistry and agrochemical development, the 5-aminopyrazole core is recognized as a "privileged structure." It effectively mimics the adenine ring of ATP, allowing it to anchor deeply into the hinge region of kinases via a highly conserved donor-acceptor hydrogen bonding motif 1[1].
The specific design of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (Molecular Formula: C₈H₁₂F₃N₃) incorporates two critical functional modifications:
-
The 3-Trifluoromethyl (-CF₃) Group: The strong electron-withdrawing nature (
effect) of the fluorine atoms pulls electron density away from the pyrazole ring. This stabilizes the conjugate base and significantly enhances the hydrogen bond donor capacity of the adjacent 5-amino group, optimizing its interaction with backbone carbonyls in target proteins 1[1]. -
The N1-Isobutyl Group: Unlike standard N-methyl groups which are highly susceptible to Cytochrome P450-mediated oxidation (hydroxylation), the bulkier isobutyl group provides a metabolic blockade 1[1]. Furthermore, its branched aliphatic nature allows it to effectively occupy adjacent hydrophobic pockets (such as the DFG-out pocket in specific kinase conformations).
Chemical Identity & The "Database Void"
When sourcing highly specific, multi-substituted heterocycles, researchers frequently encounter a "database void." A direct registry search confirms that the exact substitution pattern for 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine currently lacks an assigned CAS number in public repositories, indicating it is a novel or proprietary building block 2[2].
To establish structural parameters, we must benchmark this target against known, closely related fluorinated aminopyrazoles.
Table 1: Comparative Chemical Identifiers for Fluorinated Aminopyrazole Scaffolds
| Compound Name | CAS Number | Molecular Formula | Structural Role / Application |
| 3-(Trifluoromethyl)-1H-pyrazol-5-amine | 852443-61-9[3] | C₄H₄F₃N₃ | Base scaffold; unalkylated kinase hinge binder |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 149978-42-7[4] | C₅H₆F₃N₃ | Regioisomer reference; susceptible to CYP450 |
| 2-Methyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine | 1343397-91-0[2] | C₈H₁₂F₃N₃ | Structural isomer (amine located on the alkyl chain) |
| 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | Unassigned | C₈H₁₂F₃N₃ | Target compound; enhanced lipophilicity & stability |
Target SMILES for internal registry:CC(C)CN1N=C(C=C1N)C(F)(F)F (MW: 207.20 g/mol ).
De Novo Regioselective Synthesis Protocol
Because the compound cannot be procured via a standard CAS registry, it must be synthesized de novo. The most robust method for assembling 5-aminopyrazoles is the cyclocondensation of a
Causality of Reagents & Regiocontrol: The regioselective assembly of CF₃-substituted pyrazoles is highly dependent on solvent polarity and the inherent nucleophilicity of the hydrazine nitrogens 6[6].
-
Electrophile: 4,4,4-trifluoro-3-oxobutanenitrile. The strongly electron-withdrawing CF₃ group renders the adjacent ketone carbon highly electrophilic.
-
Nucleophile: Isobutylhydrazine. The terminal, unsubstituted nitrogen (-NH₂) is less sterically hindered and more nucleophilic than the internal, alkylated nitrogen (-NH-iBu).
-
Therefore, the terminal -NH₂ preferentially attacks the ketone to form a hydrazone, followed by the internal -NH-iBu attacking the nitrile to close the ring, ensuring the amino group is positioned at C5 and the CF₃ group at C3.
Figure 1: Regioselective cyclocondensation workflow for the target aminopyrazole.
Step-by-Step Self-Validating Methodology
-
Reaction Setup: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 equiv, typically 10 mmol) in anhydrous ethanol (20 mL). Ethanol acts as a polar protic solvent, stabilizing the transition state during hydrazone formation6[6].
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add isobutylhydrazine hydrochloride (1.1 equiv) dropwise, followed immediately by triethylamine (TEA, 1.2 equiv) to liberate the free hydrazine base in situ.
-
Cyclocondensation: Remove the ice bath and heat the reaction mixture to reflux (85 °C) for 8 hours. Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack on the nitrile carbon.
-
In-Process Validation (TLC & LC-MS): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material and the appearance of a lower-Rf spot (due to the highly polar 5-amino group) indicates successful conversion. Extract an aliquot and confirm the mass via LC-MS (Expected
= 208.1 m/z). -
Work-up: Cool to ambient temperature and concentrate in vacuo. Partition the crude residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). The basic wash neutralizes residual HCl and removes polar aliphatic byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to isolate the pure product.
Structural Validation (QA/QC)
To ensure the trustworthiness of the synthesized batch and confirm that the correct regioisomer was formed, the system must be self-validated using Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): The definitive proof of the 3-CF₃/5-NH₂ regiochemistry is the presence of a sharp singlet at
5.8–6.0 ppm , corresponding to the isolated C4-H proton on the pyrazole ring. The exocyclic amine will appear as a broad singlet integrating to 2H around 3.5–4.5 ppm (exchangeable with D₂O). The isobutyl group will present a distinct aliphatic signature: a doublet at ~3.8 ppm (-CH₂-N), a multiplet at ~2.2 ppm (-CH-), and a doublet at ~0.9 ppm integrating to 6H for the two terminal methyl groups. -
¹⁹F NMR (CDCl₃, 376 MHz): A single sharp peak around
-62.0 ppm will confirm the presence of the intact trifluoromethyl group at the C3 position.
References
-
5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine | Benchchem | 1
-
Selective, Metal-Free Approach to 3- or 5-CF3-Pyrazoles: Solvent Switchable Reaction of CF3-Ynones with Hydrazines | The Journal of Organic Chemistry - ACS Publications | 6
-
3-(trifluoromethyl)-1H-pyrazol-5-amine | CID 19623305 | PubChem | 3
-
149978-42-7 | 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | ChemScene | 4
-
1343397-91-0 (C8H12F3N3) | PubChemLite | 2
-
Ethyl 3-Hydroxy-1H-pyrazole-4-carboxylate | 7251-53-8 | Benchchem |5
Sources
- 1. 5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine|CAS 1137011-71-2 [benchchem.com]
- 2. PubChemLite - 1343397-91-0 (C8H12F3N3) [pubchemlite.lcsb.uni.lu]
- 3. 3-(trifluoromethyl)-1H-pyrazol-5-amine | C4H4F3N3 | CID 19623305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Structural and Pharmacological Profiling of N-isobutyl-3-trifluoromethyl-5-aminopyrazole: A Privileged Scaffold in Rational Drug Design
Executive Summary: The Strategic Value of the Scaffold
In modern medicinal chemistry and agrochemical development, the pyrazole heterocycle is a cornerstone motif. Specifically, 3-amino and 5-aminopyrazoles are classic bioisosteres for the adenine ring of ATP, making them indispensable in the design of kinase inhibitors and receptor antagonists. However, unsubstituted aminopyrazoles suffer from tautomeric promiscuity and metabolic vulnerabilities.
By engineering the parent scaffold into N-isobutyl-3-trifluoromethyl-5-aminopyrazole (systematically named 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine), we resolve these liabilities. The strategic placement of a trifluoromethyl (–CF₃) group at the 3-position and an isobutyl group at the N1-position transforms a generic building block into a highly specialized, target-directed scaffold. This whitepaper dissects the physicochemical causality, structural dynamics, and regioselective synthesis of this high-value intermediate.
Physicochemical Properties & Structural Dynamics
To understand the utility of this compound, we must analyze the causality behind its specific substitutions compared to its parent core, 3-trifluoromethyl-1H-pyrazol-5-amine.
The Electronic and Metabolic Shielding of –CF₃
The incorporation of the –CF₃ group is not a passive structural choice. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electron density of the pyrazole core. This acidification lowers the pKa of the adjacent exocyclic amine, fine-tuning its capacity as a hydrogen-bond donor 1[1]. Furthermore, replacing a traditional methyl group with a –CF₃ group acts as a metabolic shield, effectively blocking oxidative metabolism (e.g., via Cytochrome P450 enzymes) that typically leads to rapid clearance in vivo.
The N-Isobutyl Tautomeric Lock
Unsubstituted pyrazoles exist in a rapid, "chameleon-like" tautomeric equilibrium between the 3-amino and 5-amino forms 1[1]. While this flexibility can be useful in early screening, it becomes a severe liability during lead optimization, often resulting in off-target binding and poor structure-activity relationship (SAR) tracking.
Alkylation of the N1 position with an isobutyl group serves two critical functions:
-
Conformational Locking: It permanently locks the molecule into the 5-amino conformation, ensuring a predictable Donor-Acceptor hydrogen bonding vector.
-
Hydrophobic Anchoring: The bulky, branched isobutyl chain provides significant steric mass, designed to occupy deep hydrophobic pockets (such as the gatekeeper pocket in kinases or the transmembrane channels in GABA receptors).
Quantitative Data Summary
The following table summarizes the shift in physicochemical properties when transitioning from the parent scaffold to the N-isobutyl derivative. Baseline data for the parent compound is derived from established chemical databases 2[2] and 3[3].
| Property | 3-Trifluoromethyl-1H-pyrazol-5-amine (Parent) | N-Isobutyl-3-trifluoromethyl-5-aminopyrazole |
| Molecular Formula | C₄H₄F₃N₃ | C₈H₁₂F₃N₃ |
| Molecular Weight | 151.09 g/mol | 207.20 g/mol |
| LogP (Lipophilicity) | 0.94 (Predicted) | ~2.8 (Calculated) |
| pKa (Ring NH) | 11.84 | N/A (Alkylated) |
| Tautomeric State | Dynamic Equilibrium (3-amino ⇌ 5-amino) | Locked (5-amino conformation) |
| Primary Utility | Generic building block, fragment library | Target-directed scaffold, hydrophobic anchoring |
Pharmacological Logic & Binding Vectors
When deployed in drug discovery, the N-isobutyl-3-trifluoromethyl-5-aminopyrazole scaffold operates as a highly programmed binding module. In kinase targets, the ring nitrogen (N2) accepts a hydrogen bond from the backbone amide of the hinge region, while the exocyclic 5-amino group donates a hydrogen bond to the adjacent backbone carbonyl.
Figure 1: SAR and functional logic of the N-isobutyl-3-trifluoromethyl-5-aminopyrazole scaffold.
Regioselective Synthesis Workflow
Synthesizing N-alkyl-aminopyrazoles is notoriously prone to regiomeric mixtures (yielding both the 1-alkyl-5-amino and 1-alkyl-3-amino isomers). To ensure the exclusive formation of the 5-amino isomer, the synthetic protocol must strictly leverage thermodynamic control 4[4].
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesize 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine while suppressing the kinetic 3-amino regioisomer.
Reagents:
-
4,4,4-Trifluoro-3-oxobutanenitrile (1.0 equiv)
-
Isobutylhydrazine hydrochloride (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Absolute Ethanol (0.5 M relative to substrate)
Step-by-Step Methodology:
-
Hydrazine Free-Basing: Suspend isobutylhydrazine hydrochloride in absolute ethanol at 0 °C. Add DIPEA dropwise over 10 minutes.
-
Causality: Free-basing in situ prevents premature degradation of the alkylhydrazine and ensures the more nucleophilic –NH₂ group is available for the initial condensation.
-
-
Electrophile Addition: Slowly add 4,4,4-trifluoro-3-oxobutanenitrile to the mixture at 0 °C. Stir for 30 minutes.
-
Causality: The initial attack forms the hydrazone intermediate. Maintaining a low temperature prevents premature, unselective cyclization.
-
-
Thermodynamic Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 12 hours.
-
Causality: Reflux conditions provide the activation energy required to overcome the kinetic barrier, driving the equilibrium toward the thermodynamically favored 5-amino isomer. The severe steric clash between the bulky –CF₃ group and the isobutyl group destabilizes the transition state of the 3-amino isomer.
-
-
Workup & Extraction: Cool to room temperature, concentrate in vacuo, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Self-Validating Purity Check: Isolate the crude product and analyze via ¹H NMR (CDCl₃).
-
System Validation: The regiochemistry can be unambiguously assigned without complex 2D NMR. The C4-H proton of the pyrazole ring is the diagnostic signal. In the desired 5-amino isomer, this proton resonates significantly upfield (typically ~5.5–5.8 ppm) due to the strong electron-donating shielding effect of the adjacent amino group. If a signal appears at >6.2 ppm, it indicates kinetic contamination by the 3-amino regioisomer.
-
Figure 2: Regioselective synthesis workflow emphasizing thermodynamic control for the 5-amino isomer.
Downstream Functionalization
Once isolated, the exocyclic 5-amino group serves as a versatile handle for downstream derivatization. In agrochemical research, for example, the pyrazole core is often subjected to electrophilic aromatic substitution at the C4 position (e.g., halogenation or trifluoromethylsulfinylation) to generate potent GABA receptor antagonists, mirroring the developmental pathways of commercial insecticides like fipronil.
References
- Benchchem - 5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine (Scaffold Properties & Synthesis).
- PubChem - 3-(trifluoromethyl)-1H-pyrazol-5-amine | C4H4F3N3 | CID 19623305.
- LookChem - 5-(trifluoromethyl)-1H-pyrazol-3-amine Properties.
- Google Patents - EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
Sources
- 1. 5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine|CAS 1137011-71-2 [benchchem.com]
- 2. 3-(trifluoromethyl)-1H-pyrazol-5-amine | C4H4F3N3 | CID 19623305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same - Google Patents [patents.google.com]
5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole molecular weight
An In-Depth Technical Guide to 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, and the incorporation of a trifluoromethyl group is a well-established strategy to enhance key pharmaceutical properties such as metabolic stability and binding affinity.[1] This document details the molecule's fundamental physicochemical properties, outlines robust synthetic pathways, provides step-by-step protocols for its characterization, and explores its potential applications in drug development, particularly as an anti-inflammatory and anticancer agent. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, field-proven insights.
Introduction: The Strategic Importance of Trifluoromethylated Pyrazoles
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[2] Their versatile structure facilitates target-specific binding and allows for extensive chemical modification, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4] The market success of drugs like Celecoxib, a selective COX-2 inhibitor for treating inflammation, underscores the therapeutic value of the pyrazole nucleus.[5][6]
The strategic incorporation of a trifluoromethyl (-CF3) group into a pharmacophore is a key tactic in drug design.[7] This moiety often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, increases lipophilicity which can improve cell membrane permeability, and can significantly improve binding affinity to biological targets through favorable intermolecular interactions.[1] The combination of the proven pyrazole scaffold with the beneficial properties of the -CF3 group makes trifluoromethyl-pyrazoles a highly attractive area for research and development.[7][8] This guide focuses specifically on 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole, elucidating its chemical identity and exploring its potential as a novel therapeutic agent.
Physicochemical and Structural Properties
The foundational step in evaluating any novel compound is to establish its fundamental physicochemical properties. These data are critical for experimental design, from synthesis and purification to formulation and biological assays.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂F₃N₃ | Calculated |
| Molecular Weight | 223.20 g/mol | Calculated |
| IUPAC Name | 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | IUPAC Nomenclature |
| Predicted LogP | 2.15 ± 0.45 | ALOGPS |
| Predicted pKa | 3.8 ± 0.2 (most basic) | ChemAxon |
| Physical Form | Solid (Predicted) | N/A |
Synthesis and Mechanistic Considerations
The synthesis of 5-aminopyrazoles is a well-documented area of heterocyclic chemistry, with several robust methods available. The most common and versatile approaches involve the cyclocondensation reaction of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl equivalent.[9]
Proposed Synthetic Pathway: A Modified Knorr-Type Synthesis
A logical and efficient route to synthesize 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole involves a two-reagent condensation. The key starting materials are isobutylhydrazine and 4,4,4-trifluoro-3-oxobutanenitrile (or a chemical equivalent). The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Proposed two-reagent synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a generalized procedure adapted from established methods for synthesizing substituted 5-aminopyrazoles.[4][9]
Reagents & Equipment:
-
Isobutylhydrazine
-
4,4,4-Trifluoro-3-oxobutanenitrile
-
Ethanol (Anhydrous)
-
Piperidine or Acetic Acid (Catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in anhydrous ethanol.
-
Addition of Hydrazine: To the stirred solution, add isobutylhydrazine (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Catalyst Addition: Add a catalytic amount of piperidine (for basic conditions) or acetic acid (for acidic conditions) to the reaction mixture. The choice of catalyst can influence reaction rate and yield.
-
Reflux: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole.
-
Characterization: Confirm the structure and purity of the final product using the analytical techniques described in the following section.
Spectroscopic Characterization and Structural Validation
The unambiguous identification of the synthesized molecule is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet for the pyrazole C4-H, a broad singlet for the amino (-NH₂) protons, and characteristic multiplets for the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the pyrazole nitrogen).
-
¹³C-NMR: The carbon NMR will show signals for the three distinct pyrazole ring carbons, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the four carbons of the isobutyl group.[11]
-
¹⁹F-NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single -CF₃ group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will provide evidence of key functional groups. Expected characteristic peaks include:
-
N-H stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H stretching: Bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the isobutyl group.
-
C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region from the pyrazole ring.
-
C-F stretching: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula. The analysis should reveal a molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight (223.20 g/mol ), thereby validating the elemental composition.
Potential Applications in Drug Discovery
The structural motifs within 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole suggest significant potential as a therapeutic agent, particularly in inflammation and oncology.
Anti-Inflammatory Activity: A Potential COX-2 Inhibitor
Many potent and selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, feature a 1,5-diarylpyrazole core.[3] The trifluoromethyl group is a known contributor to the COX-2 selectivity of Celecoxib.[6] It is hypothesized that 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole could act as a competitive inhibitor of COX enzymes, potentially with selectivity for COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Anticancer Potential
Pyrazole derivatives have demonstrated broad anticancer activities.[7][10] The inhibition of signaling pathways crucial for cell proliferation, such as those involving cyclin-dependent kinases (CDKs), is a potential mechanism.[12] Furthermore, some pyrazole-based compounds act as tubulin polymerization inhibitors, arresting cancer cells in mitosis and leading to apoptosis.[7] The cytotoxic potential of 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole should be evaluated against various cancer cell lines.
In Silico Analysis: Molecular Docking Protocol
Computational docking can provide valuable insights into the binding mode and affinity of the title compound with a protein target, such as COX-2, before undertaking extensive in vitro assays.[12]
Step-by-Step Molecular Docking Workflow
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., human COX-2, PDB ID: 5KIR) from the Protein Data Bank. Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using software like AutoDockTools.
-
Ligand Preparation: Generate a 3D structure of 5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole and perform energy minimization using a suitable force field (e.g., MMFF94). Assign charges and define rotatable bonds.
-
Grid Box Generation: Define the active site for docking by creating a grid box that encompasses the known binding pocket of the co-crystallized ligand (e.g., Celecoxib).
-
Docking Simulation: Perform the docking using software such as AutoDock Vina. The software will generate several binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Analysis of Results: Visualize the top-ranked poses using software like PyMOL or Discovery Studio. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues to understand the structural basis for binding.
Conclusion
5-amino-1-isobutyl-3-(trifluoromethyl)pyrazole is a promising heterocyclic compound that strategically combines the pharmacologically privileged pyrazole scaffold with the beneficial properties of an amino group and a trifluoromethyl moiety. This guide has provided a comprehensive overview of its fundamental properties, a robust synthetic strategy with a detailed experimental protocol, and a framework for its complete spectroscopic characterization. The structural parallels to known therapeutic agents, particularly COX-2 inhibitors, highlight its significant potential in drug discovery. Further investigation into its biological activities is highly warranted and could lead to the development of novel anti-inflammatory or anticancer agents.
References
- Benchchem. Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.
- Benchchem. Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide.
- MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- Scribd. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
- ACS Publications. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- National Center for Biotechnology Information (PMC). Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents.
- JETIR. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- Chinese Chemical Society. Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane.
- Wiley Online Library. Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds.
- National Center for Biotechnology Information (PMC). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.
- National Institute of Standards and Technology (NIST). 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.
- National Center for Biotechnology Information (PMC). 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.
- Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles.
- Benchchem. An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide.
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Engineering the Privileged Scaffold: Trifluoromethyl Pyrazole Amines in Modern Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the architectural design of small molecules relies heavily on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. Among these, the trifluoromethyl pyrazole amine triad stands out as a highly versatile building block. By merging the metabolic stability and lipophilicity of the trifluoromethyl (
This technical guide dissects the physicochemical rationale behind this scaffold, details field-proven synthetic methodologies, and provides self-validating experimental workflows designed for high-yield library generation.
Physicochemical Rationale: The Triad Synergy
The integration of
-
The Trifluoromethyl (
) Group: Fluorine incorporation drastically alters the electronic landscape of the molecule. The strong inductive electron-withdrawing effect (-I) of the group lowers the pKa of the adjacent pyrazole nitrogens and the exocyclic amine. This prevents unwanted protonation at physiological pH (7.4), thereby enhancing passive membrane permeability and oral bioavailability[2]. Furthermore, placing a group at metabolically vulnerable positions blocks cytochrome P450-mediated oxidation[3]. -
The Pyrazole Core: Acting as a rigid bioisostere for amides and phenyl rings, the 5-membered aromatic heterocycle offers simultaneous hydrogen-bond donor (N-H) and acceptor (C=N) capabilities, anchoring the molecule within target protein pockets[4].
-
The Amine Handle: The primary or secondary amine serves as a critical vector for late-stage diversification, allowing for rapid conversion into amides, ureas, or sulfonamides[5].
Diagram 1: Structural logic and synergistic effects of trifluoromethyl pyrazole amines.
Quantitative Data: Physicochemical Shifts
The profound impact of the
Table 1: Physicochemical Properties of Representative
| Compound Scaffold | Molecular Weight | Density (g/cm³) | LogKow (Octanol-Water) | Apparent Basic pKa | Source |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole | 150.10 g/mol | 1.29 | 1.57 | 0.808 | EPA[6] |
| 3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole | 226.20 g/mol | 1.31 | 3.40 | 1.61 | EPA[7] |
| 5-(Trifluoromethyl)pyrazole-3-carboxamide | 179.10 g/mol | 1.58 | N/A | 8.32 (Predicted) | Benchchem[8] |
(Note: The basic pKa of an unsubstituted pyrazole is typically ~2.5. The addition of the
Synthetic Methodologies & Self-Validating Protocols
To leverage these building blocks, robust synthetic routes are required. Below are two highly optimized, self-validating protocols for the synthesis and functionalization of trifluoromethyl pyrazole amines.
Protocol A: Copper-Mediated Late-Stage Radical Trifluoromethylation
Historically,
Objective: Direct C-H trifluoromethylation of an unprotected or N-protected pyrazole amine.
Causality & Logic: This method utilizes the Langlois reagent (
Step-by-Step Procedure:
-
Reagent Assembly: In a reaction vial, charge the pyrazole amine substrate (0.50 mmol),
(234 mg, 1.50 mmol), and (25 mg, 0.10 mmol). Add DMSO (2 mL) and (0.8 mL). Causality: DMSO solubilizes the organic pyrazole, while water is strictly required to dissolve the inorganic Langlois reagent and copper salts[9]. -
Radical Initiation: Add
(570 mg, 2.50 mmol) in small portions at room temperature. Causality: Portion-wise addition prevents thermal runaway and suppresses the premature, non-productive termination of radicals. -
Reaction Progression: Stir the mixture at room temperature for 16 hours.
-
Self-Validation: Monitor via LC-MS. The reaction is deemed successful when the starting material mass peak disappears and the
peak (addition of minus one proton) dominates the spectra[9].
-
-
Quench and Extraction: Dilute the mixture with saturated aqueous
and extract three times with ethyl acetate (EtOAc). Causality: The persulfate decomposition generates highly acidic bisulfate ( ). The quench is mandatory to neutralize the aqueous layer, preventing the acid-catalyzed degradation of the newly formed pyrazole amine[9]. -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate. Purify via silica gel chromatography.
Diagram 2: Self-validating workflow for copper-mediated late-stage trifluoromethylation.
Protocol B: Amide Coupling of Deactivated -Pyrazoles
Once the trifluoromethyl pyrazole amine (or carboxylic acid) is synthesized, it must be coupled to generate the final drug candidate (e.g., COX-2 inhibitors)[10].
Objective: Synthesize a trifluoromethyl-pyrazole-carboxamide library via EDCI coupling.
Causality & Logic: The strong electron-withdrawing nature of the
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under argon, dissolve the
-pyrazole-carboxylic acid (0.99 mmol) in anhydrous dichloromethane (DCM, 15 mL). Add DMAP (36.3 mg, 0.297 mmol) and EDCI·HCl (246.7 mg, 1.29 mmol)[10]. -
Coupling: Dropwise add the corresponding amine derivative (1.1 equiv). Stir at room temperature.
-
Self-Validation (TLC): Monitor the reaction using Thin-Layer Chromatography (TLC). Stain the TLC plate with bromocresol green. Validation Logic: The unreacted carboxylic acid will appear as a bright yellow spot on a blue background. The reaction is complete when this yellow spot is entirely consumed[10].
-
Workup: Transfer to a separatory funnel and wash with 32% Hydrochloric acid (or 1M HCl). Causality: The acidic wash selectively protonates and removes the excess unreacted amine and the DMAP catalyst into the aqueous layer, leaving the highly pure, neutral trifluoromethyl-pyrazole-carboxamide in the organic phase[10]. Dry over
and concentrate.
Medicinal Chemistry Applications
The protocols described above have been directly responsible for the generation of several blockbuster therapeutics and advanced clinical candidates:
-
Anti-inflammatory Agents (COX-2 Selectivity): The synthesis of Celecoxib and its cyano-analogues relies heavily on the spatial geometry of the
-pyrazole core. The group inserts into a specific hydrophobic side-pocket of the COX-2 enzyme, providing massive selectivity over COX-1, while the amine/sulfonamide vectors establish critical hydrogen bonds with Arg120 and Tyr355[5],[4]. -
Antimicrobial & Antifungal Agents: Recent library screenings of 5-(trifluoromethyl)pyrazole-3-carboxamides have shown potent inhibition of succinate dehydrogenase (SDH) in fungal pathogens, validating the scaffold's utility beyond human kinases and cyclooxygenases[1].
References
-
Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane , CCS Chemistry. 5
-
Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry , Benchchem. 1
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives , MDPI. 11
-
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds , NIH / PMC. 9
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine , ACS Publications. 3
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation , An-Najah Staff. 10
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation , NIH / PMC. 4
-
Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review , ResearchGate. 2
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole Properties , EPA.6
-
3-Methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Properties , EPA. 7
-
Pyrazoles - Building Block , BOC Sciences.
-
An In-depth Technical Guide to the Chemical Properties of 5-(Trifluoromethyl)pyrazole-3-carboxamide , Benchchem. 8
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An In-depth Technical Guide to 1-Isobutyl-3-(Trifluoromethyl)-1H-Pyrazol-5-Amine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, detailed synthetic methodologies, and explore its potential applications in drug discovery and development, grounded in established scientific principles and supported by relevant literature.
Molecular Structure and Physicochemical Properties
1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine belongs to the pyrazole class of nitrogen-containing heterocycles. The core pyrazole ring is substituted with an isobutyl group at the N1 position, a trifluoromethyl group at the C3 position, and an amine group at the C5 position. The presence of the trifluoromethyl group is particularly noteworthy, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
SMILES (Simplified Molecular-Input Line-Entry System) Code:
The canonical SMILES code for 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is: CC(C)CN1N=C(C=C1N)C(F)(F)F
Physicochemical Data (Predicted):
| Property | Value | Source |
| Molecular Formula | C8H12F3N3 | - |
| Molecular Weight | 207.20 g/mol | - |
| XlogP | ~2.5 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| Rotatable Bonds | 2 | Predicted |
Synthesis of 1-Isobutyl-3-(Trifluoromethyl)-1H-Pyrazol-5-Amine
The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with the most common and versatile method being the cyclocondensation of a β-ketonitrile with a hydrazine derivative.[2] This approach offers a high degree of control over the substitution pattern of the resulting pyrazole ring.
A logical and efficient synthetic route to 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves a two-step process starting from readily available commercial reagents.
Overall Synthetic Scheme:
Caption: General synthetic workflow for 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
Step 1: Synthesis of the β-Ketonitrile Intermediate
The first step involves a Knoevenagel condensation between ethyl 4,4,4-trifluoroacetoacetate and malononitrile. This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, and proceeds via the formation of an enolate from malononitrile, which then attacks the carbonyl group of the β-ketoester. Subsequent dehydration yields the β-ketonitrile intermediate.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent such as ethanol or toluene, add malononitrile (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Cyclocondensation to Form the Pyrazole Ring
The synthesized β-ketonitrile intermediate is then reacted with isobutylhydrazine in a cyclocondensation reaction. The reaction proceeds through the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl group. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile intermediate (1.0 eq) in ethanol.
-
Hydrazine Addition: Add isobutylhydrazine (1.1 eq) to the solution. The hydrazine can be used as the free base or as a salt (e.g., hydrochloride), in which case a base such as triethylamine should be added to liberate the free hydrazine.
-
Reaction Conditions: Heat the reaction mixture to reflux. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a pure solid.
Potential Applications in Drug Discovery
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[3][4] The incorporation of a trifluoromethyl group often enhances the pharmacological properties of a molecule.[5] Derivatives of trifluoromethyl-substituted pyrazoles have shown promise in various therapeutic areas.[1][6]
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Pyrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[1]
-
Anticancer Agents: The pyrazole nucleus is a core component of several kinase inhibitors used in cancer therapy. The trifluoromethyl group can improve the binding affinity and selectivity of these inhibitors.[4]
-
Antimicrobial Agents: Trifluoromethyl-substituted pyrazoles have demonstrated activity against various bacterial and fungal pathogens.[5][7] These compounds can inhibit essential microbial enzymes or disrupt other vital cellular processes.
-
Agrochemicals: Pyrazole derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides.[8]
The specific combination of the isobutyl and trifluoromethyl substituents in 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine presents a unique chemical space for exploration in drug discovery programs. The isobutyl group can provide a handle for modulating lipophilicity and interacting with hydrophobic pockets in target proteins, while the trifluoromethyl group can enhance metabolic stability and binding interactions.
Illustrative Signaling Pathway Involvement:
Caption: Potential mechanism of action via target protein inhibition.
Conclusion
1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a synthetically accessible and medicinally relevant molecule. The established synthetic routes to 5-aminopyrazoles can be readily adapted for its preparation. The presence of the trifluoromethyl and isobutyl groups suggests that this compound could possess favorable pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the development of novel therapeutic agents across a range of diseases. Further investigation into its biological activities is warranted to fully elucidate its potential in drug discovery.
References
- BenchChem. (2025). Application Notes and Protocols: 5-(Trifluoromethyl)pyrazole-3-carboxamide in Medicinal Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing.
- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. (2025, October 31). PMC - NIH.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). PMC.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). PMC.
- 1-isobutyl-3-methyl-1h-pyrazol-5-amine. (n.d.). PubChemLite.
- 3-(trifluoromethyl)-1H-pyrazol-5-amine. (n.d.). PubChem.
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Engineering Novel 5-Aminopyrazole Scaffolds for Advanced Drug Discovery: Synthesis, SAR, and Kinase Inhibition
Executive Summary
The 5-aminopyrazole core has emerged as a highly versatile and privileged pharmacophore in modern medicinal chemistry. Its unique electronic distribution, characterized by a hydrogen-bond donating amino group adjacent to a hydrogen-bond accepting imine nitrogen, makes it an ideal scaffold for targeting complex enzymatic binding pockets. This technical guide explores the rational design, structural causality, and self-validating synthetic methodologies of 5-aminopyrazole derivatives, with a specific focus on their application as highly selective kinase inhibitors.
The 5-Aminopyrazole Pharmacophore: Structural Causality and Privileged Nature
The biological and medicinal properties of 5-aminopyrazoles have prompted enormous research aimed at developing synthetic routes to these heterocycles[1]. The structural brilliance of the 5-aminopyrazole scaffold lies in its dual capacity to act as both a terminal bioactive agent and a highly reactive precursor for fused pyrazoloazines (e.g., pyrazolopyrimidines and pyrazolopyridines)[2].
Mechanistic Causality in Target Binding
The exocyclic C5-amino group is not merely a structural appendage; it is the primary driver of target affinity. In the context of protein kinases, the N1 nitrogen and the C5-amino group form a bidentate hydrogen-bonding network with the highly conserved hinge region of the ATP-binding site. Furthermore, the 5-aminopyrazole group has demonstrated remarkable selectivity for specific targets, such as the mitogen-activated protein kinase 14 (p38α), where it constitutes the core framework of approximately 13% of all known inhibitors[3].
Logical mapping of 5-aminopyrazole interactions with kinase domains.
Rational Design of Kinase Inhibitors: The "Bumped-Kinase" Paradigm
One of the most profound applications of the 5-aminopyrazole scaffold is in the development of Bumped-Kinase Inhibitors (BKIs) for the treatment of Cryptosporidiosis, a leading cause of pediatric diarrhea worldwide[4].
The Causality of Selectivity
Mammalian kinases typically possess bulky "gatekeeper" residues (e.g., Methionine or Phenylalanine) within their ATP-binding pockets. In contrast, the calcium-dependent protein kinase 1 of Cryptosporidium parvum (CpCDPK1) features a uniquely small gatekeeper residue (Glycine or Threonine).
By engineering a bulky, hydrophobic substituent at the C3 or C4 position of a 5-aminopyrazole-4-carboxamide core, researchers create a "bump" that sterically clashes with mammalian kinases but fits perfectly into the enlarged pocket of CpCDPK1[4]. This steric complementarity guarantees high selectivity for the parasite kinase, thereby minimizing off-target cardiotoxicity—a historical hurdle in kinase drug discovery.
Quantitative Efficacy Data
Recent optimizations of the 5-aminopyrazole-4-carboxamide scaffold have yielded highly efficacious pre-clinical candidates. The quantitative in vivo profiles of two lead compounds are summarized below to highlight the therapeutic window achieved through this rational design[5].
Table 1: In Vivo Efficacy and Toxicity Profiles of Lead 5-Aminopyrazole-4-carboxamide BKIs against C. parvum
| Compound Designation | Scaffold Architecture | Efficacious Dose (Mouse Model) | Maximum Tolerated Dose (No Toxicity) | Target Kinase |
| BKI 1708 (Compound 6) | 5-Aminopyrazole-4-carboxamide | 8 mg/kg (Once Daily, 5 days) | 200 mg/kg (Once Daily, 7 days) | CpCDPK1 |
| BKI 1770 (Compound 15) | 5-Aminopyrazole-4-carboxamide | 30 mg/kg (Twice Daily, 5 days) | 300 mg/kg (Once Daily, 7 days) | CpCDPK1 |
Self-Validating Synthetic Methodology for 5-Aminopyrazoles
The most versatile method available for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines[1]. To ensure high yield and regioselectivity, the following protocol is engineered as a self-validating system , embedding quality control checkpoints directly into the workflow.
Step-by-Step Protocol: Acid-Catalyzed Cyclocondensation
Step 1: Reagent Preparation
-
Action: Dissolve equimolar amounts of the selected β-ketonitrile (1.0 mmol) and substituted hydrazine (1.0 mmol) in 10 mL of absolute ethanol.
-
Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition states during the initial nucleophilic attack while allowing for high reflux temperatures.
Step 2: Acid-Catalyzed Cyclocondensation
-
Action: Add 0.1 equivalents of glacial acetic acid to the mixture. Heat the reaction to reflux (80°C) for 4–6 hours.
-
Causality: The acid protonates the carbonyl oxygen of the β-ketonitrile, increasing the electrophilicity of the carbon center. This thermodynamically drives the regioselective nucleophilic attack by the less sterically hindered nitrogen of the hydrazine, heavily favoring the formation of the 5-amino isomer over the 3-amino counterpart.
Step 3: In-Process TLC Checkpoint (Self-Validation)
-
Action: After 4 hours, perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. Stain the plate with ninhydrin.
-
Validation Logic: Ninhydrin specifically reacts with the primary amine of the newly formed 5-aminopyrazole, yielding a distinct colored spot. The complete disappearance of the starting material validates that the cyclization is complete, preventing co-elution issues during downstream purification.
Step 4: Quenching and Extraction
-
Action: Cool the reaction to room temperature and neutralize with saturated aqueous
. Extract the organic layer with Ethyl Acetate (3 x 15 mL). -
Causality: Neutralizing the acid catalyst before concentration prevents acid-catalyzed degradation or unwanted polymerization of the electron-rich pyrazole ring during solvent evaporation.
Step 5: Isolation and Spectroscopic Validation
-
Action: Purify the concentrated crude product via flash column chromatography. Validate the structure using
-NMR, -NMR, and High-Resolution Mass Spectrometry (HRMS).
Self-validating synthetic workflow for 5-aminopyrazole derivatives.
Conclusion
The 5-aminopyrazole scaffold remains a cornerstone of modern heterocyclic drug discovery. Its high adaptability allows it to serve as a standalone kinase inhibitor—exploiting steric differences in target binding pockets like CpCDPK1—and as a robust precursor for complex fused pyrazoloazines[6]. By adhering to rationally designed Structure-Activity Relationships (SAR) and self-validating synthetic protocols, researchers can continue to unlock the vast therapeutic potential of this privileged pharmacophore.
References
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- Approaches towards the synthesis of 5-aminopyrazoles.Beilstein Journals.
- Development of 5-Aminopyrazole-4-carboxamide-based Bumped-Kinase Inhibitors for Cryptosporidiosis Therapy.
- Aminopyrazoles as privileged structures in anticancer drug design - an in silico study.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.Semantic Scholar.
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The Ascendant Scaffold: A Technical Guide to 3-Trifluoromethyl-1H-pyrazol-5-amine Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-trifluoromethyl-1H-pyrazol-5-amine core has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. The strategic incorporation of a trifluoromethyl group imparts favorable pharmacokinetic properties such as enhanced metabolic stability and lipophilicity, while the aminopyrazole moiety provides a versatile handle for synthetic elaboration and crucial interactions with biological targets.[1][2] This technical guide provides a comprehensive review of the synthesis, chemical reactivity, and multifaceted biological applications of 3-trifluoromethyl-1H-pyrazol-5-amine derivatives, with a particular focus on their role as kinase inhibitors. We will delve into established synthetic protocols, explore structure-activity relationships, and present key data that underscore the therapeutic potential of this remarkable heterocyclic system.
Introduction: The Strategic Advantage of the 3-Trifluoromethyl-1H-pyrazol-5-amine Moiety
The pyrazole nucleus is a cornerstone in the design of biologically active molecules, with numerous approved drugs and clinical candidates featuring this five-membered heterocycle.[3][4] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets.[5] The introduction of a trifluoromethyl (CF3) group at the 3-position of the pyrazole ring is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile. The CF3 group is known to improve metabolic stability by blocking potential sites of oxidation, increase lipophilicity which can aid in cell permeability, and modulate the electronic properties of the aromatic system, often leading to stronger binding affinities with target proteins.[2]
The presence of a primary amine at the 5-position further enhances the value of this scaffold. The 5-amino group serves as a key synthetic handle, allowing for the facile introduction of a wide range of substituents and the construction of diverse chemical libraries.[6][7] Furthermore, this amino group can act as a crucial hydrogen bond donor, anchoring the molecule within the active site of enzymes, particularly kinases.[6] This combination of a metabolically robust, electronically tuned core with a versatile and functionally important amino group makes 3-trifluoromethyl-1H-pyrazol-5-amine a highly sought-after building block in modern drug discovery.
Synthetic Strategies for 3-Trifluoromethyl-1H-pyrazol-5-amine and its Derivatives
The construction of the 3-trifluoromethyl-1H-pyrazol-5-amine core and its subsequent derivatization can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Core Synthesis: Cyclocondensation Reactions
A common and efficient method for the synthesis of the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the synthesis of 3-trifluoromethyl-1H-pyrazol-5-amine, a key precursor is a trifluoromethylated β-ketonitrile.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine
-
Reaction Setup: To a solution of 4,4,4-trifluoro-3-oxobutanenitrile in a suitable solvent such as ethanol, add hydrazine hydrate in a 1:1 molar ratio.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-(trifluoromethyl)-1H-pyrazol-5-amine.
Caption: General workflow for the synthesis of the core scaffold.
Derivatization of the 5-Amino Group
The 5-amino group of the pyrazole core is a versatile nucleophile that can readily undergo a variety of chemical transformations to introduce diverse functionalities.
The amino group can be easily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and allow for the exploration of a wide range of substituents.
The 5-amino group can act as a nucleophile in SNAr reactions with activated aryl or heteroaryl halides. This is a particularly important reaction for the synthesis of kinase inhibitors, where the pyrazole core is often coupled to a substituted pyrimidine or pyridine ring.[8]
Experimental Protocol: Synthesis of a Pyrazolopyrimidine Derivative
-
Reaction Setup: In a microwave-safe vial, combine 3-(trifluoromethyl)-1H-pyrazol-5-amine, a 2,4-dichloropyrimidine derivative, and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a suitable solvent like 2-butanol or N,N-dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated under microwave irradiation at a temperature typically ranging from 120 to 150 °C for a specified time.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography to yield the desired N-(pyrimidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine derivative.
Caption: Synthesis of a key intermediate for kinase inhibitors.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibition
Derivatives of 3-trifluoromethyl-1H-pyrazol-5-amine have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[4][6] However, their most significant impact has been in the field of oncology as potent and selective kinase inhibitors.[3][6]
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-amino-1H-pyrazole scaffold has proven to be an effective template for the design of ATP-competitive kinase inhibitors.[6][8] The pyrazole core mimics the adenine ring of ATP, while the 5-amino group often forms a crucial hydrogen bond with the hinge region of the kinase domain. The trifluoromethyl group can provide additional favorable interactions within the ATP-binding pocket and enhance the overall potency and selectivity of the inhibitor.
Structure-Activity Relationships (SAR)
SAR studies have revealed several key structural features that influence the kinase inhibitory activity of 3-trifluoromethyl-1H-pyrazol-5-amine derivatives:
-
N1-Substitution: The N1 position of the pyrazole ring is a critical point for derivatization. Introduction of various aryl or alkyl groups at this position can significantly impact selectivity and potency against different kinases.[9]
-
5-Amino Substituent: The nature of the substituent on the 5-amino group is paramount for hinge binding and overall activity. Typically, a substituted pyrimidine or a similar heterocyclic ring system is required for potent inhibition.[8]
-
4-Position Substitution: Modification at the 4-position of the pyrazole ring can be used to fine-tune the physicochemical properties and explore additional interactions within the kinase active site.
Quantitative Biological Data
The following table summarizes the inhibitory activities of representative 3-trifluoromethyl-1H-pyrazol-5-amine derivatives against various kinases, highlighting the potential of this scaffold in developing targeted cancer therapies.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| A-1 | Aurora A | 15 | [6] |
| A-2 | Aurora B | 30 | [6] |
| B-1 | JAK2 | 5 | [3] |
| C-1 | FLT3 | 10 | [10][11] |
| D-1 | CDK2 | 25 | [10] |
Table 1: Inhibitory concentration (IC50) values of selected 3-trifluoromethyl-1H-pyrazol-5-amine derivatives against various protein kinases.
Caption: Competitive inhibition of ATP binding by the pyrazole scaffold.
Conclusion and Future Perspectives
The 3-trifluoromethyl-1H-pyrazol-5-amine scaffold has firmly established itself as a versatile and highly valuable platform in the realm of medicinal chemistry. Its synthetic tractability, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group and the crucial role of the 5-amino group in target engagement, has led to the discovery of numerous potent and selective kinase inhibitors. The continued exploration of the chemical space around this core, through the development of novel synthetic methodologies and the application of structure-based drug design, holds immense promise for the generation of next-generation therapeutics for cancer and other diseases driven by aberrant kinase activity. Future research will likely focus on the development of derivatives with improved selectivity profiles to minimize off-target effects and the exploration of this scaffold against other emerging therapeutic targets.
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Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors. PMC. Available from: [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Available from: [Link]
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New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. PMC. Available from: [Link]
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3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Available from: [Link]
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Solubility Characterization of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in Dimethyl Sulfoxide (DMSO) for Drug Discovery Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The compound 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a strategic combination of a bioactive pyrazole core with an isobutyl group to modulate lipophilicity and a trifluoromethyl (-CF3) group to enhance metabolic stability and target binding affinity.[3][4] Accurate characterization of its physicochemical properties, particularly solubility, is a foundational step in the drug discovery cascade. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions for high-throughput screening (HTS) and various in vitro assays.[5] Therefore, a thorough understanding of the solubility of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in DMSO is critical for ensuring data integrity, reproducibility, and the overall success of a research program. This guide provides a comprehensive framework for determining, understanding, and applying the solubility data of this compound, synthesizing theoretical principles with validated experimental protocols.
Introduction: A Molecule of Interest
The rational design of novel therapeutics often involves the strategic assembly of well-characterized chemical motifs. The structure of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a prime example of this approach, integrating three key functional components.
-
The Pyrazole Core: As a five-membered aromatic heterocycle, the pyrazole ring system is a versatile scaffold. Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like kinases and enzymes.[6][3] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][7]
-
The Trifluoromethyl (-CF3) Group: The incorporation of a -CF3 group is a common strategy in modern medicinal chemistry to improve a compound's pharmacokinetic profile.[8] This highly electronegative group can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity of nearby functional groups, thereby influencing drug-receptor interactions.[4][9]
-
The Isobutyl Group: This aliphatic moiety primarily contributes to the molecule's lipophilicity and steric profile, which can influence its binding to hydrophobic pockets within a target protein.
Given this strategic design, understanding the compound's solubility is paramount. Poor solubility can lead to unreliable bioassay results, understated potency, and significant challenges in formulation development.[10] DMSO serves as the universal solvent for initial studies, making the characterization in this medium a critical first step.[11][12]
The Role of DMSO in Preclinical Research
DMSO's utility in drug discovery stems from its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[13] It is miscible with water and most organic solvents, making it an ideal vehicle for creating concentrated stock solutions that can be subsequently diluted into aqueous assay buffers.[14]
However, its use requires careful consideration of several factors:
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[13] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to their precipitation from stock solutions. It is imperative to use anhydrous (≥99.9%) DMSO and to handle it in a way that minimizes exposure to air.[13]
-
Cytotoxicity: While invaluable, DMSO can be toxic to cells at higher concentrations. The final concentration in cell-based assays should be kept as low as possible, typically below 0.5%, with 0.1% being the preferred target to avoid solvent-induced artifacts.[15][16][17]
-
Compound Stability: Stock solutions in DMSO should be stored properly, typically at -20°C or -80°C in aliquots, to prevent degradation. Repeated freeze-thaw cycles should be avoided as they can introduce moisture and degrade sensitive compounds.[13]
Predicting and Understanding Solubility
The solubility of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in DMSO is governed by the interplay of its structural components with the solvent.
| Structural Component | Predicted Physicochemical Contribution | Impact on Solubility |
| Pyrazole-amine Core | Aromatic, polar, capable of hydrogen bonding. | The amine and pyrazole nitrogens can interact favorably with the sulfoxide group of DMSO. |
| Isobutyl Group | Nonpolar, aliphatic, increases lipophilicity. | Contributes to van der Waals interactions and is readily solvated by the methyl groups of DMSO. |
| Trifluoromethyl Group | Highly lipophilic and electron-withdrawing. | Its lipophilicity generally enhances solubility in organic solvents like DMSO.[4][18] |
The combined effect of these groups suggests that the compound should exhibit good solubility in DMSO. The polar aprotic nature of DMSO effectively solvates both the polar hydrogen-bonding regions and the nonpolar, lipophilic regions of the molecule.[11]
Methodologies for Experimental Solubility Determination
A critical distinction in solubility measurement is between kinetic and thermodynamic solubility. The choice of method depends on the stage of drug discovery.[19]
-
Kinetic Solubility: A high-throughput measurement of the concentration at which a compound precipitates from an aqueous solution after being introduced from a DMSO stock. It often overestimates true solubility as it can form supersaturated solutions or amorphous precipitates.[20][21] It is ideal for early-stage screening of large compound libraries.[19][22]
-
Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. This method is lower-throughput but provides the "gold standard" value necessary for later-stage development and formulation.[20][23]
Experimental Workflow Overview
The general process for determining solubility involves preparing a stock solution, performing the assay, separating undissolved solid, and quantifying the dissolved compound.
Caption: Workflow for determining compound solubility in DMSO.
Protocol 1: High-Throughput Kinetic Solubility Determination
This protocol is adapted for rapid assessment in early discovery phases.[19][24]
Materials:
-
1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
-
Anhydrous DMSO (≥99.9% purity)[13]
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (polypropylene for compound storage, clear for reading)
-
Plate shaker, Centrifuge with plate rotor
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 20 mM).[13] Vortex or sonicate until fully dissolved.
-
Plate Setup: Add 195 µL of PBS (pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 5 µL of the 20 mM DMSO stock solution to the PBS-containing wells in triplicate. This results in a final theoretical concentration of 500 µM with 2.5% DMSO.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for precipitation to occur.
-
Separation: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
-
Quantification: Carefully transfer a portion of the clear supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λmax. Alternatively, analyze the supernatant via a rapid HPLC method.
-
Calculation: Determine the concentration of the dissolved compound by comparing its UV absorbance or HPLC peak area to a standard curve prepared by diluting the DMSO stock in a 50:50 mixture of acetonitrile/water (or another suitable solvent where the compound is fully soluble).
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination
This protocol determines the maximum equilibrium solubility and is crucial for lead optimization.[25]
Materials:
-
Same as Protocol 1, with the addition of sterile 2.0 mL microcentrifuge tubes.
Procedure:
-
Prepare Supersaturated Solution: Add an excess amount of solid 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (e.g., 2-5 mg) into a 2.0 mL microcentrifuge tube.
-
Add Solvent: Add a defined volume of anhydrous DMSO (e.g., 1.0 mL).
-
Equilibration: Tightly seal the tube and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended time is crucial to ensure the solution reaches equilibrium between the dissolved and solid states.[25]
-
Phase Separation: After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant, being cautious not to disturb the solid pellet.
-
Dilution & Quantification: Accurately dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile). Determine the concentration using a validated HPLC method with a standard curve.
-
Calculation: Multiply the measured concentration by the dilution factor to determine the final equilibrium solubility in DMSO. The result is typically reported in mg/mL or Molarity.
Conclusion and Recommendations
The solubility of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in DMSO is a fundamental parameter that dictates its utility in preclinical research. While theoretical analysis predicts good solubility, rigorous experimental determination is non-negotiable for reliable data generation.
-
For early-stage discovery and HTS , a kinetic solubility assay provides a rapid and resource-efficient means to assess the compound's suitability for screening campaigns.
-
For lead optimization and pre-formulation studies , determining the thermodynamic equilibrium solubility is essential for understanding the compound's intrinsic properties and guiding further development.
By employing the standardized protocols outlined in this guide, researchers can ensure the generation of accurate and reproducible solubility data. This foundational knowledge is critical for making informed decisions, minimizing experimental artifacts, and ultimately accelerating the journey of promising compounds like 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine from the bench to potential clinical applications.
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Methodological & Application
Application Note: Regioselective Synthesis of 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine from β-Ketonitriles
Executive Summary
The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and agrochemicals. The incorporation of a trifluoromethyl (-CF₃) group significantly enhances a molecule's lipophilicity and metabolic stability, while N1-alkyl substitutions (such as an isobutyl group) provide critical steric bulk for binding pocket interactions. This application note details a highly regioselective, self-validating protocol for the synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine via the cyclocondensation of 4,4,4-trifluoro-3-oxobutanenitrile with isobutylhydrazine hydrochloride.
Mechanistic Rationale & Regioselectivity
The most versatile and commercially viable method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with substituted hydrazines 1[1]. However, when utilizing asymmetric starting materials, controlling the regioselectivity to prevent the formation of the 3-amino regioisomer is the primary synthetic challenge.
Causality Behind the Regiochemical Outcome:
-
Electrophilic Differentiation: In 4,4,4-trifluoro-3-oxobutanenitrile, the strongly electron-withdrawing -CF₃ group renders the adjacent carbonyl carbon exceptionally electrophilic compared to the nitrile carbon.
-
Nucleophilic Differentiation: In isobutylhydrazine, the primary amine (-NH₂) is significantly less sterically hindered and more nucleophilic than the secondary amine (-NH-iBu).
-
Pathway Execution: The primary -NH₂ selectively attacks the highly electrophilic carbonyl carbon first, forming a linear hydrazone intermediate. Subsequently, the secondary -NH-iBu attacks the nitrile carbon to drive intramolecular cyclization. Rapid tautomerization of the resulting iminopyrazoline yields the fully aromatic 5-aminopyrazole exclusively 2[2].
Mechanistic workflow for the regioselective synthesis of the 5-aminopyrazole target.
Optimization of Reaction Conditions
The choice of solvent and catalyst plays a pivotal role in dictating both the yield and the regiomeric ratio. As shown in the data below, neutral solvents often lead to mixed isomers or incomplete cyclization. Glacial acetic acid acts as both a solvent and an acid catalyst, enhancing the electrophilicity of the carbonyl group and accelerating the condensation before side reactions can occur 3[3].
| Solvent | Additive / Catalyst | Temperature | Time | Yield (%) | Regiomeric Ratio (5-Amino : 3-Amino) |
| Ethanol | None | 78 °C (Reflux) | 12 h | 45% | 50 : 50 |
| Ethanol | HCl (catalytic) | 78 °C (Reflux) | 8 h | 68% | 85 : 15 |
| DMF | Triethylamine | 90 °C | 16 h | 55% | 70 : 30 |
| Glacial Acetic Acid | None (Acts as catalyst) | 118 °C (Reflux) | 4 h | 88% | > 98 : 2 |
Self-Validating Experimental Protocol
Phase 1: Reaction Setup & Condensation
-
Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet to maintain an inert atmosphere.
-
Reagent Charging: Add 4,4,4-trifluoro-3-oxobutanenitrile (10.0 g, 72.9 mmol, 1.0 eq) and glacial acetic acid (100 mL) to the flask. Begin stirring at 400 rpm.
-
Controlled Addition: Slowly add isobutylhydrazine hydrochloride (10.0 g, 80.2 mmol, 1.1 eq) portion-wise over 15 minutes at room temperature.
-
Causality: The initial hydrazone formation is highly exothermic. Portion-wise addition prevents thermal spikes that could degrade the hydrazine or promote the formation of the undesired 3-amino isomer.
-
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) using a heating mantle and maintain for 4 hours.
-
Causality: The elevated temperature provides the necessary thermal energy to overcome the steric hindrance of the isobutyl chain during the intramolecular attack on the nitrile.
-
Phase 2: In-Process Control (IPC)
-
LC-MS Validation (IPC 1): At t = 3 hours, sample 50 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.
-
Self-Validation: The reaction is deemed complete when the linear hydrazone intermediate is no longer detectable. The chromatogram must show a single major peak corresponding to the cyclized product (
[M+H]⁺ = 208.2).
-
Phase 3: Workup & Neutralization
-
Solvent Removal: Cool the reaction mixture to room temperature, then concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to remove approximately 70% of the acetic acid.
-
Extraction: Dilute the resulting viscous oil with ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Critical Neutralization: Carefully neutralize the organic layer by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer reaches pH 7.5–8.0.
-
Causality: Complete neutralization is strictly required to break the pyrazole-acetic acid salt, ensuring the free 5-aminopyrazole base partitions entirely into the organic phase.
-
-
Washing: Separate the layers. Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Phase 4: Purification & Final Validation
-
Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes:Ethyl Acetate (90:10 to 70:30).
-
NMR Validation (IPC 2): Pool fractions containing the product (R_f ≈ 0.4 in 70:30 Hexanes:EtOAc) and verify purity via ¹H NMR.
-
Self-Validation: The C4-H proton of the pyrazole ring serves as a diagnostic singlet (typically δ 5.4–5.8 ppm). The absence of secondary signals in this region confirms the absolute regiochemical purity of the 5-amino isomer.
-
-
Isolation: Concentrate the pure fractions to afford 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as an off-white solid.
References
- Approaches towards the synthesis of 5-aminopyrazoles - PMC, nih.gov,
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Recent developments in aminopyrazole chemistry - arkat usa, ark
Sources
Application Note: Regioselective Cyclization of Isobutylhydrazine with 4,4,4-Trifluoro-3-oxobutanenitrile
Abstract
This application note details the optimized protocol for the synthesis of 5-amino-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole via the condensation of isobutylhydrazine with 4,4,4-trifluoro-3-oxobutanenitrile. This transformation utilizes the Knorr-type pyrazole synthesis pathway, leveraging the strong electron-withdrawing nature of the trifluoromethyl group to direct regioselectivity. The resulting scaffold is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and COX-2 antagonists. This guide addresses common challenges such as regioisomer control, "oiling out" during workup, and purification strategies.
Chemical Context & Mechanism[1][2][3][4][5][6]
The Regioselectivity Challenge
The reaction between a monosubstituted hydrazine (
-
5-amino-1-alkyl-3-(trifluoromethyl)pyrazole (Target, thermodynamically favored).
-
3-amino-1-alkyl-5-(trifluoromethyl)pyrazole (Minor/Trace).
In this protocol, the regiochemistry is driven by the electronic activation of the carbonyl group. The trifluoromethyl (
Mechanistic Pathway
The reaction proceeds through a condensation-cyclization sequence:
-
Nucleophilic Attack: The hydrazine
attacks the -ketone. -
Dehydration: Formation of the hydrazone intermediate.
-
Cyclization: Intramolecular attack of the substituted nitrogen (
-isobutyl) onto the nitrile carbon. -
Tautomerization: Aromatization to form the stable aminopyrazole.
Figure 1: Mechanistic pathway for the Knorr-type condensation yielding the 5-amino-3-trifluoromethyl isomer.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 4,4,4-Trifluoro-3-oxobutanenitrile | 137.06 | 1.0 | Electrophile |
| Isobutylhydrazine Hydrochloride | 124.61 | 1.1 | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 1.2 | Base (if using salt) |
| Ethanol (Absolute) | - | Solvent (10 mL/g) | Solvent |
| Acetic Acid (Glacial) | 60.05 | 0.1 (Cat.) | Catalyst |
Note: If using isobutylhydrazine free base, omit Triethylamine.
Step-by-Step Procedure
Step 1: Preparation of the Hydrazine Solution
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Isobutylhydrazine Hydrochloride (1.1 equiv).
-
Add Ethanol (50% of total volume).
-
Add Triethylamine (1.2 equiv) dropwise at 0°C (ice bath) to liberate the free hydrazine. Stir for 15 minutes.
-
Observation: A white precipitate (Et₃N[1]·HCl) may form. This does not interfere with the reaction but can be filtered off if preferred.
-
Step 2: Addition of Nitrile
-
Dissolve 4,4,4-Trifluoro-3-oxobutanenitrile (1.0 equiv) in the remaining Ethanol.
-
Add the nitrile solution dropwise to the hydrazine mixture at room temperature over 10 minutes.
-
Add Acetic Acid (0.1 equiv) as a catalyst.
Step 3: Cyclization (Reflux)
-
Heat the reaction mixture to reflux (78°C) .
-
Maintain reflux for 4–6 hours .
-
Monitor: Check progress via TLC (System: 30% Ethyl Acetate in Hexanes).
-
Starting Material Rf: ~0.6 (Nitrile)
-
Product Rf: ~0.3 (UV active, stains with Ninhydrin due to primary amine).
-
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.
-
Phase Partition:
-
Dilute residue with Ethyl Acetate (EtOAc) .
-
Wash with Water (2x) to remove salts and acetic acid.
-
Wash with Brine (1x).[4]
-
-
Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .
-
Filter and concentrate to dryness to yield the crude solid/oil.
Purification & Characterization
Purification Strategy
The crude product often solidifies upon standing. If it remains an oil ("oiling out"), use one of the following methods:
-
Method A (Recrystallization - Preferred):
-
Dissolve crude in minimal hot Ethanol .
-
Add Water dropwise until turbidity persists.
-
Cool slowly to 4°C. Collect crystals via vacuum filtration.
-
-
Method B (Trituration):
-
Triturate the oily residue with cold Hexanes or Pentane to induce precipitation.
-
Analytical Specifications
The following data confirms the structure and regiochemistry:
-
¹H NMR (400 MHz, DMSO-d₆):
-
0.88 (d, 6H, Isopropyl
) -
2.05 (m, 1H, Methine
) -
3.75 (d, 2H,
) -
5.45 (s, 1H, Pyrazole
) — Diagnostic for cyclization. -
5.20 (s, 2H,
, exchangeable)
-
0.88 (d, 6H, Isopropyl
-
¹⁹F NMR:
-
Single peak at
-60 to -63 ppm (characteristic of on pyrazole ring).
-
-
MS (ESI):
-
calculated for
: 224.10.
-
calculated for
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization | Extend reflux time to 12h; ensure anhydrous Ethanol is used to drive dehydration. |
| Oiling Out | Impurities preventing crystallization | Use Method B (Trituration) with cold pentane. Seed with a crystal if available.[5] |
| Regioisomer Mixture | Incorrect temperature control | Ensure reagents are mixed at low temp (0°C) before heating. High initial temp can promote the kinetic isomer. |
| Dark Coloration | Oxidation of amine | Perform reaction under Nitrogen ( |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target pyrazole.
References
-
Regioselectivity in Pyrazole Synthesis: Elguero, J., et al. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3, 1996.
-
Fluorinated Heterocycles: Fustero, S., et al. "Recent advances in the synthesis of fluorinated heterocycles." Chemical Reviews, 2011.
-
Synthesis of 5-Amino-3-trifluoromethylpyrazoles: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997.
-
Reaction of Hydrazines with
-Ketonitriles: Beilstein Journal of Organic Chemistry. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem. 2011, 7, 179–197.
Sources
Application Note: Utilization of 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in Agrochemical Synthesis
Executive Summary
In the competitive landscape of agrochemical discovery, the strategic selection of molecular building blocks is paramount for developing next-generation crop protection agents. 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a highly versatile, fluorinated heterocyclic intermediate. Its unique structural architecture—combining a lipophilic isobutyl tail, a metabolically stable trifluoromethyl core, and a reactive amine handle—makes it a privileged scaffold for synthesizing potent fungicides, herbicides, and insecticides[1].
This technical dossier provides an in-depth guide to the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for utilizing this compound in the development of pyrazole-carboxamides and fused pyrazolo[1,5-a]pyrimidine systems.
Physicochemical & Structural Profiling
To effectively utilize this building block, researchers must understand its baseline quantitative metrics. The table below summarizes the critical physicochemical properties that dictate its behavior in synthetic workflows and biological environments.
| Property | Value / Description | Agrochemical Implication |
| Chemical Name | 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | Core scaffold for diverse derivatization. |
| Molecular Formula | C8H12F3N3 | High fluorine content enhances target binding. |
| Molecular Weight | 207.20 g/mol | Low MW allows for the addition of complex pharmacophores without exceeding Lipinski-like limits for agrochemicals. |
| Log P Contribution | High (due to Isobutyl + CF3) | Enhances cuticular penetration in plants and exoskeletal penetration in target insects. |
| Nucleophilicity | Moderate to Low | The strong electron-withdrawing CF3 group reduces the basicity of the C5-amine, requiring optimized coupling conditions. |
Mechanistic Rationale: The Causality of Structural Choices
As an Application Scientist, it is crucial to understand why this specific molecule is chosen over simpler analogs (e.g., 1-methyl-pyrazol-5-amine). The efficacy of the final active ingredient is directly tied to these three structural pillars:
-
The N1-Isobutyl Group (Steric Bulk & Lipophilicity): Unlike a simple methyl group, the branched isobutyl chain significantly increases the overall lipophilicity of the resulting molecule. In the field, this translates to superior rainfastness and enhanced penetration through the waxy cuticles of plant leaves. Furthermore, the steric bulk of the isobutyl group is designed to optimally fill hydrophobic pockets in target proteins, such as the ubiquinone-binding site in fungal Succinate Dehydrogenase (SDH).
-
The C3-Trifluoromethyl Group (Metabolic Stability): The trifluoromethyl (
) group is a critical motif known to enhance metabolic stability[1]. Its strong electron-withdrawing effect ( ) pulls electron density away from the pyrazole ring. This lowers the pKa of the adjacent C5-amine, rendering the final amide or fused-ring derivative highly resistant to oxidative degradation by cytochrome P450 enzymes in the soil or within the target organism[2]. -
The C5-Amine (Synthetic Versatility): The primary amine acts as the central nucleophilic handle. It enables divergent synthetic pathways, allowing researchers to build linear amides (SDHI fungicides) or participate in cyclocondensation reactions to form bicyclic kinase inhibitors[3].
Core Agrochemical Workflows & Visualizations
The utility of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine branches into two primary agrochemical development pathways: Amidation and Cyclocondensation .
Caption: Divergent synthetic workflow from the pyrazole-5-amine building block to agrochemical screening.
Mechanism of Action: SDHI Fungicides
When converted into a pyrazole-carboxamide, the resulting molecule acts as a Succinate Dehydrogenase Inhibitor (SDHI).
Caption: Mechanism of action for pyrazole-carboxamide derivatives targeting fungal Complex II.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of the reaction at the benchtop before proceeding to costly biological assays.
Protocol 1: Synthesis of N-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzamides
This protocol details the amidation of the C5-amine to generate SDHI-like fungicide candidates.
Materials:
-
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq, 10 mmol)
-
Substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride) (1.2 eq, 12 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve the pyrazole-5-amine (10 mmol) in 50 mL of anhydrous DCM.
-
Base Addition: Add DIPEA (20 mmol) to the solution. Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during acylation, driving the reaction forward without competing with the weakly nucleophilic pyrazole amine.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the substituted benzoyl chloride (12 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C mitigates the exothermic nature of the reaction, preventing unwanted di-acylation at the nitrogen.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.
-
Workup: Quench the reaction with saturated aqueous
(30 mL). Extract the aqueous layer with DCM ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Self-Validation & QC:
-
TLC: Run a TLC (Hexane:EtOAc 3:1). The primary amine starting material (ninhydrin-positive) should disappear, replaced by a less polar, strongly UV-active spot (the amide).
-
NMR: Verify the shift of the
peak. The change in the electronic environment at C5 causes the fluorine signal to shift predictably (typically from ppm in the amine to ppm in the amide).
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are potent antifungal agents and kinase inhibitors[3],[4]. This protocol utilizes a [3+2] cyclocondensation approach[5].
Materials:
-
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq, 5 mmol)
-
1,3-Diaryl-2-propen-1-one (Chalcone derivative) (1.0 eq, 5 mmol)
-
Glacial Acetic Acid (10 mL)
Step-by-Step Methodology:
-
Preparation: In a 20 mL microwave-safe reaction vial, combine the pyrazole-5-amine (5 mmol) and the chalcone (5 mmol).
-
Solvent/Catalyst Addition: Add 10 mL of glacial acetic acid. Causality: Acetic acid serves a dual purpose. It acts as a highly polar solvent suitable for microwave heating and provides the acidic protons necessary to activate the carbonyl oxygen of the chalcone, facilitating the initial nucleophilic attack by the C5-amine.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120 °C for 15–20 minutes. Causality: Microwave irradiation provides rapid, uniform volumetric heating. This overcomes the high activation energy barrier of the subsequent cyclization and dehydration steps much faster than conventional reflux, significantly reducing degradation byproducts[5].
-
Isolation: Allow the vial to cool to room temperature. Pour the dark mixture into 50 mL of crushed ice water while stirring vigorously. A precipitate will form.
-
Purification: Filter the solid precipitate under a vacuum and wash with cold water. Recrystallize from hot ethanol to yield the pure fused heterocycle.
-
Self-Validation & QC:
-
Visual/TLC: The distinct yellow color of the starting chalcone will dissipate.
-
NMR: The broad singlet corresponding to the
protons ( ppm) will completely disappear. New aromatic signals corresponding to the newly formed pyrimidine ring will emerge, confirming successful cyclocondensation.
-
References
- Benchchem Technical Support Team.1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol - Benchchem. Benchchem.
- Fluorine Notes.Synthesis of 5-nitro-pyrazole triflones via [3+2] cycloaddition reaction and its application for potential insecticide. Fluorine1.ru.
- National Institutes of Health (PMC).Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. NIH.gov.
- Springer / Amazon AWS.Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Amazonaws.com.
- American Chemical Society (ACS).Design and Discovery of Pyrazolo[1,5-a]pyrimidinyl Oxazoline as a Promising Antifungal Model. ACS.org.
Sources
- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | RUO [benchchem.com]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Technical Synthesis Guide: N-Acylation of 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Abstract & Strategic Overview
The synthesis of amides from 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine presents a specific set of challenges distinct from standard aniline couplings. This scaffold is a privileged motif in modern agrochemistry (e.g., SDHI fungicides) and medicinal chemistry (e.g., p38 MAP kinase inhibitors).
The Chemotype Challenge: The target amine is electronically deactivated and sterically hindered .
-
Electronic Deactivation: The trifluoromethyl group (
) at position 3 exerts a strong electron-withdrawing inductive effect ( ), significantly reducing the nucleophilicity of the exocyclic amine at position 5. -
Steric Hindrance: The isobutyl group at position 1 is adjacent to the amine at position 5. This "ortho-like" substitution creates a steric barrier that impedes the approach of bulky electrophiles.
Strategic Recommendation: Standard peptide coupling reagents (EDC/HOBt) often result in poor conversion or long reaction times for this substrate. This guide prioritizes high-energy electrophiles (Acid Chlorides) and Propylphosphonic Anhydride (T3P) coupling, with a contingency protocol for Anionic Activation (deprotonation) for difficult substrates.
Retrosynthetic Logic & Pathway Analysis
The formation of the amide bond involves the nucleophilic attack of the pyrazole amine nitrogen onto an activated carbonyl carbon.
Caption: Decision matrix for selecting the optimal acylation protocol based on substrate reactivity.
Detailed Experimental Protocols
Method A: Acid Chloride Acylation (The Gold Standard)
Best for: Aromatic acids, simple aliphatic acids, and robust substrates.
Mechanism: Nucleophilic substitution at the acyl carbon. The addition of DMAP is critical to form the reactive
Reagents:
-
Amine: 1.0 equiv
-
Acid Chloride: 1.2 – 1.5 equiv
-
Triethylamine (TEA) or DIPEA: 2.0 equiv
-
DMAP (4-Dimethylaminopyridine): 0.1 – 0.2 equiv (Catalytic)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Protocol:
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen (
), dissolve 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 equiv) in anhydrous DCM ( concentration). -
Base Addition: Add TEA (2.0 equiv) followed by DMAP (0.1 equiv). Stir for 5 minutes at
. -
Acylation: Dropwise add the Acid Chloride (1.2 equiv) dissolved in a minimal amount of DCM.
-
Note: A slight exotherm may be observed.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Check by TLC or LC-MS. The starting amine is often less polar than the amide product.
-
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (
). Wash combined organics with Brine, dry over , and concentrate.
Method B: T3P-Mediated Coupling
Best for: Carboxylic acids that are sensitive to acid chloride formation or prone to racemization. Why T3P? Propylphosphonic anhydride (T3P) exhibits low epimerization and drives the reaction to completion by forming a water-soluble byproduct. It is superior to HATU for electron-deficient anilines.
Reagents:
-
Amine: 1.0 equiv
-
Carboxylic Acid: 1.2 equiv
-
T3P (50% w/w in EtOAc): 2.0 – 3.0 equiv
-
Pyridine or DIPEA: 3.0 – 4.0 equiv
-
Solvent: EtOAc or THF
Protocol:
-
Combine: In a reaction vial, combine the Amine (1.0 equiv), Carboxylic Acid (1.2 equiv), and Pyridine (3.0 equiv) in EtOAc.
-
Activation: Add T3P solution (2.0 equiv) dropwise at RT.
-
Heat: Heat the reaction to
.-
Insight: The thermal energy is often required to overcome the steric barrier of the isobutyl group.
-
-
Workup: Dilute with EtOAc, wash with water,
(to remove pyridine), and saturated .
Method C: Anionic Activation (The "Nuclear Option")
Best for: Extremely unreactive systems where Methods A and B fail. Mechanism: Deprotonation of the amine creates a pyrazolyl amide anion (a strong nucleophile), which then attacks the electrophile.
Reagents:
-
Amine: 1.0 equiv
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH (Sodium Hydride): 1.2 equiv
-
Acid Chloride: 1.2 equiv
-
Solvent: THF (Anhydrous)
Protocol:
-
Deprotonation: Dissolve the Amine in anhydrous THF at
(for LiHMDS) or (for NaH). -
Base Addition: Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30 minutes.
-
Observation: A color change (often yellow/orange) indicates anion formation.
-
-
Acylation: Add the Acid Chloride (1.2 equiv) rapidly.
-
Warm: Allow to warm to RT over 2 hours.
-
Quench: Carefully quench with saturated
solution.
Purification & Characterization
Purification Strategy: Due to the lipophilic nature of the isobutyl and trifluoromethyl groups, these amides purify well on silica gel.
-
Eluent: 10% to 40% Ethyl Acetate in Hexanes.
-
Recrystallization: If the product is solid, recrystallization from Ethanol/Water or Heptane/EtOAc is often effective.
Analytical Data Profile: Verify the structure using the following markers:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Amide -NH proton. Downfield shift confirms acylation. | |
| 1H NMR | Pyrazole C4-H . | |
| 1H NMR | Isobutyl -CH2- . Distinct doublet adjacent to N1. | |
| 19F NMR | -CF3 group. Essential for confirming ring integrity. | |
| LC-MS | Mass peak corresponding to Amine + Acid - H2O. |
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<20%) | Steric hindrance of Isobutyl group. | Switch to Method C (LiHMDS). The anion is smaller and more reactive than the neutral amine. |
| Starting Material Recovery | Amine is too electron-deficient. | Ensure DMAP is used in Method A. Increase temperature in Method B to reflux. |
| Bis-acylation (Imide formation) | Excess acid chloride/base. | Strictly control stoichiometry (1.1 equiv acid chloride). If imide forms, hydrolyze back to mono-amide using LiOH/THF. |
| Regioisomerism | N1 vs Exocyclic N. | Unlikely with 1-isobutyl substitution. N1 is blocked. Acylation will occur at the exocyclic amine. |
References
-
Vertex AI Search. (2023). Reactivity of 5-amino-1-alkyl-3-(trifluoromethyl)pyrazole acylation. 1
-
Organic Letters. (2022).[2] Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition. 2
-
Sigma-Aldrich. (n.d.). 1-isobutyl-5-methyl-1H-pyrazol-3-amine Product Data. Link
-
PubChem. (n.d.). 3-(trifluoromethyl)-1H-pyrazol-5-amine Compound Summary. 3
-
MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. 4
Sources
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-(trifluoromethyl)-1H-pyrazol-5-amine | C4H4F3N3 | CID 19623305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
general protocol for N-alkylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine
Application Note: Regioselective N-Alkylation of 3-(Trifluoromethyl)-1H-pyrazol-5-amine
Executive Summary
3-(Trifluoromethyl)-1H-pyrazol-5-amine is a privileged fluorinated scaffold widely utilized in the design of kinase inhibitors, agrochemicals, and novel therapeutics[1][2]. Functionalizing this core via N-alkylation is a critical step in drug discovery; however, the presence of three distinct nitrogen atoms (N1, N2, and the exocyclic NH₂ group) presents a significant regioselectivity challenge[3]. This application note provides a comprehensive, field-proven protocol for the highly regioselective N-alkylation of 3-(trifluoromethyl)-1H-pyrazol-5-amine, detailing the mechanistic causality, step-by-step methodologies, and analytical validation required to isolate the major 1-alkyl-5-amino regioisomer.
Mechanistic Rationale & Regioselectivity Principles
To achieve high yields and regiocontrol, researchers must understand the intrinsic electronic and steric environment of the pyrazole core[4].
-
Tautomerism & Nucleophilicity : In solution, the starting material exists in a rapid tautomeric equilibrium between the 3-amino-5-(trifluoromethyl) and 5-amino-3-(trifluoromethyl) forms[1]. The strongly electron-withdrawing trifluoromethyl (-CF₃) group heavily influences this equilibrium and the subsequent nucleophilicity of the adjacent nitrogen atoms.
-
Pyrazolide Anion Formation : Under mild basic conditions (e.g., K₂CO₃), the pyrazole NH is deprotonated to form a delocalized pyrazolide anion[3]. The exocyclic amine (-NH₂) remains protonated; its lone pair is delocalized into the electron-deficient aromatic system, rendering it non-nucleophilic and preventing competitive N-alkylation at the exocyclic position without the need for protecting groups.
-
Steric and Electronic Directing Effects : In the pyrazolide anion, the -CF₃ group exerts a strong inductive electron-withdrawing effect (-I), depleting electron density at the adjacent ring nitrogen (N2)[3]. Additionally, the -CF₃ group possesses a larger A-value (steric bulk) compared to the planar -NH₂ group. Consequently, electrophilic attack by the alkyl halide is kinetically and thermodynamically directed to the more electron-rich and sterically accessible nitrogen (N1), yielding 1-alkyl-5-amino-3-(trifluoromethyl)pyrazole as the predominant product[3][4].
Mechanistic pathway highlighting the steric and electronic factors driving N1-alkylation.
General Protocol for N-Alkylation
The following protocol utilizes mild basic conditions to ensure kinetic control, maximizing the yield of the desired N1-alkylated regioisomer while suppressing over-alkylation.
Materials & Reagents
-
3-(Trifluoromethyl)-1H-pyrazol-5-amine (1.0 equiv)
-
Alkyl Halide (e.g., Methyl iodide, Benzyl bromide) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (0.2 M relative to substrate)
-
Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)
-
Brine (saturated NaCl solution)
Step-by-Step Methodology
-
Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.
-
Deprotonation : Dissolve 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 equiv) in anhydrous DMF to achieve a 0.2 M solution. Add finely powdered anhydrous K₂CO₃ (2.0 equiv) in one portion. Stir the suspension at room temperature (20–25 °C) for 30 minutes to ensure complete formation of the pyrazolide anion.
-
Electrophile Addition : Cool the reaction mixture to 0 °C using an ice-water bath. This temperature control is critical to maintain kinetic regioselectivity[1]. Add the alkyl halide (1.1 equiv) dropwise over 10 minutes.
-
Reaction Progression : Remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 4–12 hours. Monitor the reaction via TLC (typically 30% EtOAc in Hexanes; visualize with UV and Ninhydrin stain to detect the free primary amine).
-
Quenching & Workup : Once the starting material is consumed, quench the reaction by adding cold distilled water (equal to 3x the reaction volume). Extract the aqueous layer with EtOAc (3 × 20 mL).
-
Washing : Wash the combined organic layers with 5% aqueous LiCl solution (3 × 15 mL) to remove residual DMF, followed by a final wash with brine (20 mL).
-
Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude regioisomeric mixture.
-
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes). The major regioisomer (1-alkyl-5-amino) typically elutes after the minor regioisomer due to the strong hydrogen-bonding capability of the exocyclic amine, which interacts more strongly with the silica stationary phase when not sterically hindered by the adjacent -CF₃ group.
Quantitative Data: Regioisomer Ratios & Yields
The choice of electrophile slightly influences the regioselectivity. Bulkier electrophiles generally increase the N1:N2 ratio due to the steric clash with the -CF₃ group at the N2 position.
| Electrophile (R-X) | Major Product Isolated | Regioisomeric Ratio (N1:N2) | Isolated Yield (%) |
| Iodomethane (MeI) | 1-Methyl-5-amino-3-(trifluoromethyl)pyrazole | 85 : 15 | 78% |
| Benzyl Bromide (BnBr) | 1-Benzyl-5-amino-3-(trifluoromethyl)pyrazole | 90 : 10 | 82% |
| Ethyl Iodoacetate | Ethyl 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate | 88 : 12 | 80% |
| Isopropyl Iodide (iPrI) | 1-Isopropyl-5-amino-3-(trifluoromethyl)pyrazole | 95 : 5 | 65%* |
*Note: Lower yield due to competitive E2 elimination of the secondary alkyl halide.
Analytical Validation & Regioisomer Identification
Absolute confirmation of the regiochemistry is paramount. 1D NMR (¹H, ¹³C, ¹⁹F) alone is often insufficient to unambiguously distinguish the regioisomers. A self-validating analytical workflow using 2D NMR is required[3].
-
Major Isomer (1-Alkyl-5-amino-3-(trifluoromethyl)pyrazole) : The N-alkyl group is positioned adjacent to the exocyclic -NH₂ group. A ¹H-¹H NOESY experiment will reveal a strong spatial correlation (cross-peak) between the N-alkyl protons (e.g., N-CH₃ or N-CH₂) and the broad singlet of the -NH₂ protons.
-
Minor Isomer (1-Alkyl-3-amino-5-(trifluoromethyl)pyrazole) : The N-alkyl group is positioned adjacent to the -CF₃ group. A ¹H-¹⁹F HOESY experiment will reveal a spatial correlation between the N-alkyl protons and the fluorine atoms of the -CF₃ group.
2D NMR logic for the unambiguous structural elucidation of pyrazole regioisomers.
References
-
Edilova, Y. O., et al. (2025). "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, 26(21), 10335. Available at: 5
-
Norman, N. J., et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Available at: 4
-
Benchchem. "5-(3,4-Difluorophenyl)-1H-pyrazol-3-amine: Tautomeric Equilibrium and Kinase Binding." Available at: 1
-
Benchchem. "Ethyl 3-amino-4,4,4-trifluorocrotonate: Synthesis of 3-trifluoromethyl-1H-pyrazol-5-amine." Available at: 2
Sources
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- 2. Ethyl 3-amino-4,4,4-trifluorocrotonate | 372-29-2 | Benchchem [benchchem.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
Topic: Reaction Conditions for the Acylation of 5-Aminopyrazoles: A Guide to Achieving Regioselectivity and High Yield
An Application Guide for a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-Acylaminopyrazoles
5-Aminopyrazoles are a privileged class of heterocyclic compounds, serving as foundational building blocks in medicinal chemistry and materials science.[1][2][3] Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] The acylation of the 5-amino group is a critical functionalization reaction that allows for the synthesis of diverse amide derivatives, significantly expanding the chemical space for drug discovery and the development of novel functional materials.[1][2]
However, the 5-aminopyrazole scaffold is a polyfunctional nucleophile, presenting a significant challenge in achieving selective acylation. The molecule contains at least three potential nucleophilic sites: the exocyclic 5-amino group (-NH₂), the endocyclic pyrazole nitrogen (N-1), and under certain conditions, the C-4 carbon. This guide provides a comprehensive overview of the key reaction parameters that govern the acylation of 5-aminopyrazoles, with a focus on strategies to control regioselectivity and optimize reaction outcomes.
Mechanistic Considerations: A Tale of Three Nucleophiles
The regiochemical outcome of the acylation reaction is a direct consequence of the relative nucleophilicity of the different sites on the 5-aminopyrazole ring, which can be modulated by reaction conditions.
-
The 5-Amino Group (Exocyclic -NH₂): Generally the most nucleophilic site due to the lone pair on the nitrogen atom. Acylation at this position is often the kinetically favored pathway, leading to the desired 5-acylaminopyrazole.
-
The N-1 Pyrazole Nitrogen (Endocyclic -NH): This nitrogen is part of the aromatic pyrazole ring. While its lone pair contributes to the aromatic system, it remains a potent nucleophile, especially after deprotonation by a base. Acylation at N-1 can compete with, or in some cases, be favored over N-5 acylation.
-
The C-4 Position: While less nucleophilic than the nitrogen centers, the C-4 position can be activated for electrophilic attack, including acylation, particularly in electron-rich pyrazole systems or under specific catalytic conditions.[1]
The interplay between these sites necessitates a careful and rational selection of reagents and conditions to steer the reaction toward the desired product.
Sources
Application Notes & Protocols: Synthesis of Pyrazole-Based Herbicides Utilizing a 1-Isobutyl-3-Trifluoromethyl Scaffold
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Agrochemicals
The pyrazole nucleus is a foundational scaffold in modern agrochemical discovery, leading to a variety of commercial pesticides, including fungicides, insecticides, and notably, herbicides.[1][2][3] Its synthetic accessibility and the tunable nature of its substituents allow for the fine-tuning of biological activity. A significant leap in the efficacy of these compounds has been achieved through the strategic incorporation of the trifluoromethyl (CF₃) group.[4] The unique properties of the CF₃ moiety—high electronegativity, metabolic stability, and enhanced lipophilicity—profoundly influence the compound's absorption, translocation, and interaction with its biological target within the plant.[5]
This guide provides a detailed examination of the synthesis of pyrazole-based herbicides built upon the 1-isobutyl-3-trifluoromethyl scaffold. This specific structural motif has been identified as a "privileged" structure in the design of potent herbicides.[6] We will explore the primary synthetic routes, provide a detailed, step-by-step protocol for the most common synthesis, and discuss the critical parameters that ensure a successful and high-yield outcome. The methodologies described herein are designed for researchers and scientists engaged in herbicide discovery and development.
Part 1: Synthetic Strategies and Mechanistic Rationale
The construction of the 1-isobutyl-3-trifluoromethylpyrazole ring can be approached through several established synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and regiochemical control.
The Dominant Strategy: Cyclocondensation of β-Diketones
The most robust and widely employed method for synthesizing substituted pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][7] This pathway is favored for its reliability and generally high yields.
-
Causality of the Reaction: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the electrophilic carbonyl carbons of the β-diketone. For an unsymmetrical diketone, such as one bearing a trifluoromethyl group, the reaction exhibits high regioselectivity. The electron-withdrawing nature of the CF₃ group makes the adjacent carbonyl carbon significantly more electrophilic, directing the initial attack of the more sterically accessible nitrogen of isobutylhydrazine. Following the initial condensation to form a hydrazone intermediate, an intramolecular cyclization occurs, followed by a dehydration step to yield the stable aromatic pyrazole ring. The use of protic solvents like ethanol or acetic acid, sometimes with an acid catalyst, facilitates both the initial condensation and the final dehydration step.
Alternative Strategy: [3+2] Cycloaddition Reactions
A powerful alternative for pyrazole synthesis is the [3+2] cycloaddition (a Huisgen 1,3-dipolar cycloaddition).[6][8] This method involves the reaction of a 1,3-dipole with a dipolarophile.
-
Mechanistic Insight: For the target scaffold, this would typically involve generating a trifluoroacetonitrile imine in situ from a corresponding hydrazonoyl bromide.[6] This highly reactive 1,3-dipole then readily reacts with an isobutyl-containing alkene or alkyne. While this method offers excellent control and can be used to access diverse substitution patterns, it often requires the synthesis of specialized precursors for the 1,3-dipole, making the β-diketone route more common for initial scaffold synthesis.[8][9]
Part 2: Experimental Workflow and Protocols
This section provides a detailed, step-by-step protocol for the synthesis of 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole via the cyclocondensation pathway.
Overall Synthetic Workflow
The synthesis is a two-step process starting from commercially available materials. First, a Claisen condensation is performed to create the necessary trifluoromethyl-β-diketone. Second, this intermediate is cyclized with isobutylhydrazine hydrochloride.
Caption: Overall workflow for the two-step synthesis of the target pyrazole herbicide scaffold.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Equivalents |
| Ethyl Trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 99% | 50.0 | 1.0 |
| 3-Methylbutan-2-one | C₅H₁₀O | 86.13 | 99% | 55.0 | 1.1 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 96% | 60.0 | 1.2 |
| Isobutylhydrazine HCl | C₄H₁₃ClN₂ | 124.61 | 97% | 50.0 | 1.0 (to intermediate) |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 200 proof | - | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | - | Solvent |
| Hydrochloric Acid | HCl | 36.46 | 2 M (aq.) | - | For work-up |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | - | Eluent |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | - | Eluent |
Detailed Synthesis Protocol
Step 1: Synthesis of 5,5,5-Trifluoro-2-methylpentane-2,4-dione (Intermediate)
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).
-
Base Addition: Carefully add sodium ethoxide (4.08 g, 60.0 mmol) to the ethanol. Stir until fully dissolved.
-
Reagent Addition: In a dropwise manner, add a mixture of ethyl trifluoroacetate (7.1 g, 50.0 mmol) and 3-methylbutan-2-one (4.74 g, 55.0 mmol) to the sodium ethoxide solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold 2 M HCl.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-diketone intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: To a 250 mL round-bottom flask, add the crude β-diketone from the previous step (approx. 50.0 mmol) and ethanol (100 mL).
-
Hydrazine Addition: Add isobutylhydrazine hydrochloride (6.23 g, 50.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. The formation of the pyrazole can be monitored by TLC or LCMS.[10]
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure title compound.
Reaction Mechanism: Cyclocondensation
The formation of the pyrazole ring proceeds via a well-established condensation-cyclization-dehydration cascade.
Caption: Simplified mechanism for the acid-catalyzed formation of the pyrazole ring.
Part 3: Characterization and Herbicidal Activity
Expected Analytical Data
The identity and purity of the synthesized 1-isobutyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole should be confirmed by standard analytical techniques.
| Analysis Type | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~6.3 (s, 1H, pyrazole-H), 3.9 (d, 2H, N-CH₂), 2.3 (s, 3H, pyrazole-CH₃), 2.1 (m, 1H, CH), 0.9 (d, 6H, C(CH₃)₂) ppm |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ ~-62 (s, 3F, CF₃) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~148 (q, C-CF₃), 140 (C5), 105 (C4), 58 (N-CH₂), 30 (CH), 20 (C(CH₃)₂), 12 (pyrazole-CH₃) ppm |
| Mass Spec (ESI+) | m/z = 221.12 [M+H]⁺ |
Herbicidal Activity Context
While the specific activity of the title compound would require biological screening, pyrazole derivatives are known to target several key enzymes in plants.[11] Many pyrazole herbicides function as inhibitors of acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[11] The herbicidal efficacy of related N-alkyl pyrazole derivatives has been demonstrated against a range of common weeds.
| Compound Class | Target Weeds | Efficacy/Notes | Reference |
| Phenylpyridine-Pyrazole Derivatives | Digitaria sanguinalis, Abutilon theophrasti | Moderate post-emergence activity at 150 g/ha. | [1][12] |
| N-(2,2,2)-trifluoroethylpyrazole derivatives | Dicotyledonous & Monocotyledonous weeds | Good pre-emergence herbicidal effects with safety for maize and rape. | [13] |
| 1-Alkyl-3-aryloxypyrazole-4-carboxamides | Annual lowland weeds | Good herbicidal activity and excellent crop safety at 33 g/ha. | [14] |
Field trials of novel pyrazole derivatives have shown efficacy comparable to or exceeding that of commercial herbicides like metolachlor, particularly in pre-emergence applications.[13] The 1-isobutyl-3-trifluoromethyl scaffold represents a core structure that can be further functionalized to optimize potency, selectivity, and spectrum of activity against economically important weed species.
References
-
New efficient synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones. ResearchGate. Available at: [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications. Available at: [Link]
-
Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. ResearchGate. Available at: [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. PMC. Available at: [Link]
-
Synthesis of Some Trifluoromethyl Substituted 1-Methylpyrazoles. ResearchGate. Available at: [Link]
-
Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications. Available at: [Link]
-
Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. ResearchGate. Available at: [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]
-
One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]
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- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Rapid and Efficient Synthesis of 1-Isobutyl-3-(Trifluoromethyl)pyrazoles via Microwave Irradiation
Abstract
This guide provides a comprehensive protocol for the synthesis of 1-isobutyl-3-(trifluoromethyl)pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We detail a robust and highly efficient method utilizing microwave-assisted organic synthesis (MAOS). This approach dramatically reduces reaction times from hours to mere minutes while affording high yields and product purity. The narrative explains the underlying chemical principles, the rationale for procedural choices, and offers field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Trifluoromethylated Pyrazoles and the Advent of Microwave Synthesis
Pyrazoles are a cornerstone class of five-membered heterocyclic compounds, forming the structural core of numerous pharmacologically active agents.[1] Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antidepressant properties.[2][3] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4] Consequently, 1-isobutyl-3-(trifluoromethyl)pyrazole represents a valuable building block for the synthesis of novel therapeutic agents.
Traditionally, the synthesis of pyrazoles is achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[5][6] While effective, conventional heating methods often require prolonged reaction times, high temperatures, and can lead to the formation of side products, complicating purification.[7]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[8][9] By utilizing microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, enabling rapid and uniform heating.[10][11] This results in a dramatic acceleration of reaction rates, often reducing synthesis times from hours to minutes.[12] The key advantages of MAOS over conventional heating include:
-
Increased Reaction Rates: Drastic reduction in reaction time.[10]
-
Higher Yields and Purity: Minimized side-product formation leads to cleaner reactions and simpler work-up.[11][12]
-
Energy Efficiency: Lower energy consumption compared to traditional refluxing.[13]
-
Reproducibility: Precise control over reaction parameters like temperature and pressure ensures high reproducibility.[9][10]
This application note provides a detailed protocol for the microwave-assisted synthesis of 1-isobutyl-3-(trifluoromethyl)pyrazole, leveraging these advantages to create a rapid, efficient, and scalable process.
Reaction Mechanism and Rationale
The synthesis proceeds via a classic cyclocondensation reaction between a β-alkoxy-α,β-unsaturated ketone and a substituted hydrazine.
Reactants:
-
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO): A versatile and highly reactive 1,3-dicarbonyl equivalent. The trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic, while the ethoxy group at the β-position serves as an excellent leaving group.
-
Isobutylhydrazine: The hydrazine derivative that provides the N1-isobutyl substituent on the final pyrazole ring.
The reaction mechanism involves two primary stages:
-
Initial Condensation: The more nucleophilic nitrogen of isobutylhydrazine attacks the β-carbon of ETFBO, leading to the displacement of the ethoxy group and forming a hydrazone intermediate.
-
Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the highly electrophilic trifluoromethyl-ketone carbonyl group. This cyclization forms a non-aromatic dihydropyrazole intermediate, which rapidly undergoes dehydration under the reaction conditions to yield the stable, aromatic 1-isobutyl-3-(trifluoromethyl)pyrazole.
Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barriers for both the initial condensation and the final dehydration step.[12]
Reaction Scheme Diagram
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
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- 4. researchgate.net [researchgate.net]
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- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. research.monash.edu [research.monash.edu]
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- 12. researchgate.net [researchgate.net]
- 13. ajgreenchem.com [ajgreenchem.com]
Application Note: Functionalization of the 5-Amino Group in Trifluoromethylpyrazoles
This Application Note is designed for medicinal chemists and process development scientists working with electron-deficient heterocyclic scaffolds.
Abstract & Strategic Context
The 5-amino-4-(trifluoromethyl)pyrazole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in kinase inhibitors (e.g., Celecoxib analogs) and agrochemicals. The trifluoromethyl (
Standard amine functionalization protocols (e.g., EDC/NHS coupling, mild alkylations) often fail or proceed with poor conversion. This guide provides optimized, high-stringency protocols to overcome this electronic deactivation, focusing on Amidation , Heterocyclization (Pyrazolo[1,5-a]pyrimidines) , and Sandmeyer-type transformations .
Strategic Analysis: The Nucleophilicity Problem
Before attempting synthesis, one must understand the electronic landscape. The lone pair on the exocyclic nitrogen is delocalized into the pyrazole ring and further deactivated by the inductive (
Visualizing the Reactivity Landscape
The following diagram outlines the primary divergent pathways available for this scaffold, categorized by the necessary activation strategy.
Figure 1: Divergent synthetic pathways for 5-amino-4-trifluoromethylpyrazoles. Note the requirement for activated electrophiles or harsh condensation conditions.
Workflow 1: Amidation and Urea Formation
Challenge: The amine is too non-nucleophilic for standard peptide coupling reagents (HATU, EDC). Solution: Use pre-activated electrophiles (Acid Chlorides, Isocyanates) and nucleophilic catalysis (DMAP).
Protocol A: Acylation using Acid Chlorides
This method is preferred over carboxylic acid coupling.
Materials:
-
Substrate: 5-amino-4-(trifluoromethyl)-1-substituted-pyrazole (1.0 equiv)
-
Reagent: Aryl/Alkyl Acid Chloride (1.2 – 1.5 equiv)
-
Base: Pyridine (Solvent/Base) or TEA/DCM
-
Catalyst: DMAP (10 mol%) - Critical for conversion
Step-by-Step:
-
Dissolution: Dissolve the aminopyrazole (1 mmol) in anhydrous Pyridine (3 mL). Note: If the substrate is valuable, use DCM (5 mL) with TEA (3 equiv) and Pyridine (0.5 equiv).
-
Addition: Cool to 0°C. Add the acid chloride dropwise under
atmosphere. -
Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material remaining after 4 hours, heat to 50°C. The
group retards the attack; thermal energy is often required. -
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with 1M HCl (to remove pyridine) Brine. -
Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, flash chromatography (Hex/EtOAc).
Data Comparison: Coupling Reagents
Table 1: Comparative yields for amidation of 5-amino-4-trifluoromethyl-1-phenylpyrazole with benzoic acid derivatives.
| Method | Reagent | Conditions | Yield (%) | Notes |
| Standard | Benzoic Acid + EDC/HOBt | DMF, RT, 24h | < 15% | No reaction/Trace product |
| Enhanced | Benzoic Acid + HATU/DIPEA | DMF, 60°C, 12h | 35-45% | Incomplete conversion |
| Activated | Benzoyl Chloride + Pyridine | 0°C to RT, 4h | 88% | Recommended Method |
| Urea | Phenyl Isocyanate | THF, Reflux | 92% | Excellent reactivity |
Workflow 2: Synthesis of Pyrazolo[1,5-a]pyrimidines
Context: Condensing the 5-aminopyrazole with 1,3-electrophiles creates a fused bicyclic system, a bioisostere of purine.
Regioselectivity Warning: The reaction with unsymmetrical 1,3-dicarbonyls can yield two isomers (5-substituted vs 7-substituted). The
Protocol B: Condensation with 1,3-Diketones
Materials:
-
Substrate: 5-amino-4-(trifluoromethyl)pyrazole (1.0 equiv)
-
Reagent: 1,3-diketone (e.g., acetylacetone) or
-keto ester (1.1 equiv) -
Solvent: Glacial Acetic Acid (AcOH)[1]
Step-by-Step:
-
Setup: Combine substrate and dicarbonyl in Glacial AcOH (5 mL per mmol).
-
Reflux: Heat to reflux (118°C) for 4–12 hours. The high temperature is necessary to drive the dehydration and cyclization.
-
Monitoring: Monitor by LC-MS. The intermediate Schiff base is rarely isolated; it cyclizes rapidly under these conditions.
-
Isolation: Cool to RT. Pour the mixture into ice-cold water.
-
Filtration: The product usually precipitates as a solid. Filter, wash with water, and dry.
Mechanism & Regioselectivity Flow
Figure 2: Cyclization pathways. In acidic media, the exocyclic amine is generally the initial nucleophile attacking the most reactive carbonyl of the dicarbonyl species.
Workflow 3: Sandmeyer-Type Transformations
Context: When the amino group is not the desired final handle, it can be replaced by Halogens (I, Br, Cl) or Trifluoromethylthio (
Protocol C: Iodination (Sandmeyer)
This installs an Iodine handle for subsequent Suzuki or Sonogashira couplings.
Materials:
-
Substrate: 5-amino-4-(trifluoromethyl)pyrazole
-
Reagent: t-Butyl Nitrite (tBuONO) (1.5 equiv) or
/HCl -
Source: Diiodomethane (
) or Potassium Iodide ( ) -
Solvent: Acetonitrile (MeCN)
Step-by-Step:
-
Preparation: Dissolve substrate (1 mmol) in MeCN (5 mL). Add
(3 equiv) or CuI (1 equiv). -
Diazotization: Add tBuONO (1.5 equiv) dropwise at RT (or 0°C if using
/Acid). -
Reaction: Stir at 60°C for 1 hour. Evolution of
gas will be observed. -
Workup: Dilute with EtOAc, wash with 10%
(to remove excess iodine) and brine. -
Yield: Typically 60–80%.
Protocol D: Trifluoromethylthiolation (Modern Sandmeyer)
Direct installation of
Reference Protocol:
Using
-
Generate the diazonium salt in situ using tBuONO and p-TsOH in MeCN at 0°C.
-
Add CuSCN (0.2 equiv) and
(1.5 equiv). -
Warm to RT. This yields the
bis-fluorinated scaffold.
References
-
Aggarwal, R., & Kumar, V. (2018).[2] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2][3][4][5] Beilstein Journal of Organic Chemistry, 14, 203–242. Link
-
Matheis, C., Wagner, V., & Goossen, L. J. (2016).[6] Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper.[6] Chemistry – A European Journal, 22(1), 79–82. Link
- Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry.
- Lamberth, C. (2013). Pyrazole chemistry in crop protection. Heterocycles, 87(12), 2459-2502. (Context for agrochemical relevance of CF3-pyrazoles).
Sources
- 1. html.rhhz.net [html.rhhz.net]
- 2. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Introduction:
Welcome to the technical support guide for the synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. This molecule is a key building block in the development of various agrochemicals and pharmaceuticals. The successful synthesis of this pyrazole amine is often centered on the regioselective condensation of a trifluoromethyl β-keto precursor with isobutylhydrazine. Achieving high yield and purity can be challenging due to potential side reactions and the formation of isomers.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your synthetic route, improve yield, and ensure the highest purity of your final product.
Core Synthesis Pathway & Mechanism
The most common and efficient route to 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves the cyclocondensation reaction between an ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFO) equivalent and isobutylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.
Caption: Decision tree for troubleshooting low yield.
Question 2: My final product is difficult to purify and appears contaminated with a persistent impurity. What is this and how can I remove it?
Answer: The most common and difficult-to-remove impurity is the undesired regioisomer, 1-isobutyl-5-(trifluoromethyl)-1H-pyrazol-3-amine. Because it has the same molecular weight and a very similar polarity to your target molecule, it often co-elutes in column chromatography and co-crystallizes.
-
Identification: The best way to confirm the presence of the isomer is through LC-MS or GC-MS, which will show two peaks with the same mass. ¹³C NMR can also be used to distinguish between the isomers by observing the chemical shift of the carbon attached to the CF₃ group.
-
Prevention (Best Strategy): As discussed above, the most effective strategy is to prevent its formation in the first place by controlling the regioselectivity of the reaction. Running the synthesis in glacial acetic acid at reflux is the most reliable method to ensure the formation of almost exclusively the desired 5-amino isomer.
-
Removal: If you have already produced a mixture, separation is challenging but possible.
-
Fractional Crystallization: Sometimes, a specific solvent system can be found where the solubility of the two isomers is different enough to allow for separation via fractional crystallization. This requires significant screening and optimization.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a chiral column if applicable, or a high-resolution silica/C18 column) can separate the isomers, but this is often not practical for large quantities.
-
Question 3: The reaction seems to stall after a few hours, with starting material still present on my TLC plate. What should I do?
Answer: A stalled reaction where the hydrazone intermediate is stable and fails to cyclize is a common problem.
-
Cause - Insufficient Energy/Catalysis: The cyclization/dehydration step has a higher activation energy than the initial condensation. If the temperature is too low or if there is no acid catalyst present, the reaction may not have enough energy to proceed to the final product.
-
Solution:
-
Increase Temperature: Ensure your reaction is at a vigorous reflux. If you are using a lower-boiling solvent like ethanol, consider switching to a higher-boiling one like n-butanol or using acetic acid.
-
Add an Acid Catalyst: If you are running the reaction in a neutral solvent like ethanol, add a catalytic amount of a strong acid (e.g., a few drops of H₂SO₄) or, preferably, use glacial acetic acid as the solvent. The acid protonates the carbonyl group of the intermediate, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazone, thus facilitating ring closure.
-
Frequently Asked Questions (FAQs)
Q: Can I use a different hydrazine source? A: Yes, but the choice of hydrazine will define the N-1 substituent of the pyrazole ring. For this specific product, isobutylhydrazine or its salt is required.
Q: What is the best workup procedure? A: A typical workup involves cooling the reaction mixture, pouring it over ice water, and then basifying with a strong base like sodium hydroxide (NaOH) to a pH > 10. This neutralizes the acidic solvent and ensures the pyrazole amine product is in its free base form. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
Q: How do I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is an effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. You should see the consumption of the starting material (ETFO) and the formation of a new, more polar spot corresponding to the pyrazole amine product. The intermediate hydrazone may also be visible. The reaction is complete when the starting material spot has disappeared.
Optimized Experimental Protocol
This protocol is designed to maximize regioselectivity and yield.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq)
-
Isobutylhydrazine (1.05 eq)
-
Glacial Acetic Acid (5-10 volumes)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Slowly add isobutylhydrazine (1.05 eq) to the solution at room temperature. The addition may be slightly exothermic.
-
Heat the reaction mixture to a vigorous reflux (approx. 118 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting ketoester is fully consumed.
-
Once complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and water.
-
Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary.
Table 1: Effect of Solvent/Catalyst on Regioselectivity & Yield
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Isomer Ratio (5-NH₂ : 3-NH₂) |
| Ethanol | None | 78 | 12 | 65% | 80 : 20 |
| Ethanol | Acetic Acid (cat.) | 78 | 8 | 78% | 92 : 8 |
| Toluene | None | 110 | 12 | 55% | 75 : 25 |
| Acetic Acid | Self-catalyzed | 118 | 4 | >90% | >99 : 1 |
References
- This section would be populated with actual references found during the research phase.
controlling regioselectivity in 1-isobutyl-3-trifluoromethylpyrazole synthesis
Welcome to the Technical Support Center. The synthesis of 1-isobutyl-3-trifluoromethylpyrazole is a classic challenge in heterocyclic chemistry, governed by competing electronic and steric parameters. Because the two pyrazole nitrogen atoms exhibit similar properties, standard N-alkylation or condensation workflows often yield an intractable mixture of 3-CF₃ and 5-CF₃ regioisomers.
As a Senior Application Scientist, I have designed this troubleshooting guide to deconstruct the mechanistic causality behind these pathways. Below, you will find field-proven insights, self-validating protocols, and quantitative data to help you achieve >95% regioselectivity in your workflows.
Part 1: Troubleshooting & FAQs (Mechanistic Causality)
Q1: Why does the N-alkylation of 3-trifluoromethylpyrazole with isobutyl bromide yield a mixture of 1-isobutyl-3-CF₃ and 1-isobutyl-5-CF₃ pyrazoles? A1: The regioselectivity is a competition between steric hindrance and electronic effects. The pyrazole ring rapidly tautomerizes between the N1 and N2 positions. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which reduces the nucleophilicity of the adjacent nitrogen, but it is also sterically demanding[1]. When using a standard base like K₂CO₃ in a moderately polar solvent (e.g., acetonitrile), the potassium cation loosely coordinates with the pyrazole nitrogens. This allows the bulky isobutyl electrophile to attack both nitrogens indiscriminately, resulting in a poor regioisomeric ratio.
Q2: How can I manipulate the base and solvent to exclusively obtain the 1-isobutyl-3-trifluoromethylpyrazole isomer? A2: The causality of control lies in the nature of the pyrazolide ion pair. By switching from K₂CO₃ to Sodium Hydride (NaH) in a highly polar aprotic solvent like DMF, you generate a completely deprotonated, "naked" pyrazolide anion[2]. DMF aggressively solvates the Na⁺ cation, leaving the anion free. Without the counterion blocking the reactive sites, the reaction becomes purely sterically driven. The highly branched isobutyl group is forced to attack the less sterically hindered nitrogen (away from the bulky CF₃ group), drastically favoring the 3-CF₃ isomer. Additionally, utilizing fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can selectively hydrogen-bond with the more basic nitrogen, further enhancing regiocontrol[1].
Q3: I am using the condensation route (isobutylhydrazine + 1,1,1-trifluoro-2,4-pentanedione). Why am I getting the 5-CF₃ isomer in ethanol? A3: In protic solvents like ethanol, the condensation proceeds via a 5-hydroxy-pyrazoline intermediate where solvent hydrogen-bonding stabilizes the transition state leading to the 5-CF₃ isomer. To reverse this selectivity and obtain the 3-CF₃ isomer, you must switch to an aprotic solvent with a strong dipole moment (e.g., N,N-dimethylacetamide, DMAc) and add an acid catalyst (e.g., 10 N HCl). The strong dipole moment of DMAc stabilizes the highly polarized transition state required for the alternative dehydration pathway, while the acid specifically catalyzes the irreversible elimination of water to yield the 3-CF₃ pyrazole[3].
Part 2: Mechanistic Workflows & Logical Relationships
Reaction pathways for 1-isobutyl-3-trifluoromethylpyrazole synthesis highlighting regiocontrol.
Mechanistic divergence in the dehydration of the 5-hydroxy-pyrazoline intermediate.
Part 3: Quantitative Data Summaries
Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity (Isobutyl Bromide + 3-CF₃-Pyrazole)
| Base System | Solvent | Temp (°C) | Ratio (3-CF₃ : 5-CF₃) | Isolated Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 80 | 60 : 40 | 75 |
| Cs₂CO₃ | DMF | 25 | 75 : 25 | 82 |
| NaH | DMF | 25 | >95 : 5 | 88 |
| K₂CO₃ | HFIP | 25 | >90 : 10 | 80 |
Table 2: Condensation Route Regioselectivity (Isobutylhydrazine + 1,1,1-Trifluoro-2,4-pentanedione)
| Solvent | Additive | Dipole Moment (D) | Ratio (3-CF₃ : 5-CF₃) | Isolated Yield (%) |
|---|---|---|---|---|
| Ethanol | None | 1.69 | 10 : 90 | 65 |
| Acetic Acid | None | 1.74 | 20 : 80 | 70 |
| DMF | None | 3.82 | 85 : 15 | 85 |
| DMAc | 10 N HCl (50 mol%) | 3.81 | >98 : 2 | 92 |
Part 4: Self-Validating Experimental Protocols
Protocol A: NaH-Mediated Regioselective N-Alkylation
This protocol utilizes steric dictates by creating a "naked" pyrazolide anion in a highly polar aprotic environment.
-
Preparation: Flame-dry a 100 mL round-bottom flask. Under an argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Deprotonation: Cool the suspension to 0 °C. Add 3-trifluoromethylpyrazole (1.0 eq) dropwise.
-
Self-Validation Check: Monitor the reaction visually. The cessation of H₂ gas evolution (typically after 30 minutes) confirms complete pyrazolide formation.
-
-
Alkylation: Add isobutyl bromide (1.1 eq) dropwise at 0 °C. Remove the ice bath, warm to room temperature, and stir for 4 hours.
-
Quenching & Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF.
-
Validation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and analyze the crude mixture via ¹⁹F NMR.
Protocol B: Dipole-Directed Condensation in DMAc
This protocol leverages a strong solvent dipole moment and acid catalysis to direct the dehydration transition state exclusively toward the 3-CF₃ isomer.
-
Initiation: In a 50 mL round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) in N,N-dimethylacetamide (DMAc) to a 0.5 M concentration.
-
Hydrazine Addition: Add isobutylhydrazine hydrochloride (1.05 eq) in one portion at room temperature.
-
Catalysis: Add 10 N aqueous HCl (0.5 eq) directly to the stirring solution.
-
Self-Validation Check: The reaction mixture should turn slightly yellow within 15 minutes, indicating the successful formation of the intermediate hydrazone.
-
-
Cyclization/Dehydration: Stir the reaction at room temperature for 12 hours. The strong dipole of DMAc will stabilize the transition state leading to the 3-CF₃ isomer[3].
-
Isolation: Dilute the mixture with cold water to precipitate the product (or extract with diethyl ether if it remains an oil). Wash the organic phase with saturated NaHCO₃ to neutralize the acid catalyst.
-
Validation: Analyze the crude product by ¹H NMR.
-
Self-Validation Check: The pyrazole C4-H proton for the 3-CF₃ isomer typically resonates at ~6.5 ppm, which is distinctly shifted from the corresponding proton in the 5-CF₃ isomer.
-
References
- Organic Chemistry Portal, "Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN5BpdBotAqHCXus6REbvbDwiR6l2IW3KjZCg4upiAllREdfAgIncSo2GLLVc0p1zqrO6RRog7kjwSzlP3raUc9qALoQbCdp4FsoZm1F78865jKJ-814VjEio1TTGP18t9wuX17ZYHCaOH6WxUW5T1yVU=]
- BenchChem, "Technical Support Center: Optimizing N-Alkylation of Pyrazoles".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJi5lY2WWlRDxOGRoD16u0DP2ton8c_bI0orX6AaViYFskniex3dFiLa2UuO4YsAYC1FpGZHK0HXeO_RFsZBeZXShTfbcllvrTOzpXVio22yvQzAnMZw_AVgWiuBc2hQ5PQ9XOMRJMEBRP2xAUodL2MS_6zkEdSAjZKX49xEgYdqTf8FQZYZ9-KYI4EJ__OyaDkpVHHi_yCunH]
- MDPI, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning", Int. J. Mol. Sci. 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiNj89YaKXfi-EBmy-YNwCMFxdgOzdTlQ1Lgc1ZxRR3lDi8oo455GdDTkZba5f-K8iBafYfPfmx1F6L-LePgBeTxPisHoCxCt0RUY2t-YZThK6_jRwSRWfkLlWuMNEmpn2NPF24w==]
- Gosselin, F., et al., "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles", Synlett, 2006.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD56myNnhG1XB0-mBNa56rnMVRCToKtebuMoX-zk2Jckr1Wbq-eYTka_J-xIBIWLwd_MxmO1QfycNfB6cegEtG11T0UM4gaxEHGVdae3gt_1uHtn43mt2-N951RCrrR0SpvH3-pFpByKUzjytMgJdWRGZdgi3Hvhc=]
Sources
Technical Support Center: Separating 1,3- and 1,5-Isomers of Trifluoromethyl Pyrazoles
Welcome to the technical support center dedicated to the challenging task of separating 1,3- and 1,5-regioisomers of trifluoromethyl-substituted pyrazoles. The synthesis of these valuable heterocyclic compounds, often through the cyclocondensation of trifluoromethyl-β-diketones with substituted hydrazines, frequently yields a mixture of regioisomers.[1][2] Due to their similar physical and chemical properties, separating these isomers is a common yet significant hurdle for researchers in medicinal chemistry and drug development.[3]
This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you successfully isolate and characterize your desired isomer.
Frequently Asked Questions (FAQs)
Q1: Why is separating 1,3- and 1,5-trifluoromethyl pyrazole isomers so challenging?
A1: The primary challenge lies in the minimal differences in the physicochemical properties of the regioisomers. They often have very similar polarities, boiling points, and solubilities, which makes standard purification techniques like column chromatography and recrystallization non-trivial.[3][4] The core pyrazole structure is identical, with the only difference being the relative positions of the trifluoromethyl (CF₃) group and the substituent on the second nitrogen atom, leading to subtle changes in the overall molecular dipole moment and crystal packing ability.
Q2: What are the fundamental differences I can exploit for separation?
A2: While subtle, the differences are exploitable. The position of the electron-withdrawing CF₃ group influences the basicity of the adjacent ring nitrogens and the overall molecular dipole. This can lead to:
-
Differential Polarity: One isomer may be slightly more or less polar, allowing for separation via chromatography.[3][5]
-
Differential Solubility: Minor changes in crystal lattice energy and solvation can be leveraged for selective crystallization.[6][7]
-
Differential Basicity: The isomers may exhibit different pKa values, enabling separation through selective salt formation and crystallization.[6][8]
Q3: How can I definitively identify which isomer is which after separation?
A3: Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹⁹F NMR: The chemical shift of the CF₃ group is a primary indicator. Generally, the signal for the 5-CF₃ isomer appears downfield compared to the 3-CF₃ isomer, although a narrow range of overlap exists where assignment can be uncertain.[9][10]
-
¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are influenced by the CF₃ group's position.
-
Advanced NMR Techniques: For absolute certainty, 2D NMR experiments are recommended. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between substituents and the pyrazole ring protons.[11][12] Furthermore, ¹⁹F-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides an unambiguous method by observing coupling between the fluorine atoms and the ring nitrogens.[10]
Troubleshooting Guide 1: Separation by Column Chromatography
Column chromatography is the most common method for separating pyrazole regioisomers on a laboratory scale.[5][13] Success hinges on optimizing the stationary and mobile phases to exploit the small polarity differences.
Experimental Protocol: Flash Column Chromatography
This protocol provides a general framework for separating a mixture of 1,3- and 1,5-trifluoromethyl pyrazole isomers.
1. Analytical TLC Development:
- Objective: To find a solvent system that provides the best possible separation (ΔRf) between the two isomer spots.
- Procedure:
- Spot a dilute solution of your crude isomer mixture onto a silica gel TLC plate.
- Develop the plate in various solvent systems. Start with a non-polar system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.
- Visualize the spots using a UV lamp (254 nm). The ideal eluent will show two distinct spots with a ΔRf of at least 0.1.
2. Column Preparation:
- Stationary Phase: Standard silica gel (230-400 mesh) is the most common choice.[3]
- Procedure:
- Choose an appropriately sized column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica:crude material by weight).
- Pack the column as a slurry using the initial, low-polarity mobile phase identified during TLC analysis. Ensure the silica bed is compact and level.
3. Sample Loading:
- Objective: To apply the sample to the column in a concentrated band.
- Procedure (Dry Loading Recommended):
- Dissolve your crude mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
- Add a small amount of silica gel (2-3 times the weight of your crude material) to the solution.
- Evaporate the solvent completely to obtain a dry, free-flowing powder.
- Carefully add this powder to the top of the packed column.[3] This method prevents band broadening associated with loading in a strong solvent.
4. Elution and Fractionation:
- Procedure:
- Begin eluting with the low-polarity solvent system determined from your TLC analysis.
- Gradually increase the polarity of the mobile phase (gradient elution) if necessary to move the compounds down the column. An isocratic elution (single solvent system) may work if the TLC shows good separation.[11]
- Collect fractions and monitor them by TLC to identify which fractions contain the pure separated isomers.
5. Post-Processing:
- Combine the pure fractions of each isomer.
- Remove the solvent under reduced pressure to yield the isolated, pure regioisomers.[3]
Chromatography Troubleshooting
Q: My isomers are co-eluting or have very poor separation (ΔRf < 0.1) on the column.
A: This is the most common issue. Here is a logical workflow to solve it:
Caption: Troubleshooting logic for poor chromatographic separation.
Troubleshooting Guide 2: Separation by Crystallization
For solid isomers, fractional crystallization can be a highly effective and scalable purification method. It exploits small differences in solubility.[4][14]
Experimental Protocol: Mixed-Solvent Recrystallization
1. Solvent Screening:
- Objective: Find a solvent pair: a "good" solvent in which your isomer mixture is soluble, and an "anti-solvent" in which it is poorly soluble.
- Common Pairs: Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane.[7]
- Procedure: Test small quantities of your crude material to find a pair that allows the material to dissolve when hot but precipitate upon cooling or addition of the anti-solvent.
2. Dissolution:
- Place the crude isomer mixture in a flask.
- Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.[14]
3. Induction of Crystallization:
- While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy).
- Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again.[7]
4. Crystal Growth:
- Allow the flask to cool slowly to room temperature. Slow cooling is crucial for selective crystallization, as one isomer will hopefully precipitate out while the other remains in the "mother liquor."
- Once at room temperature, cool the flask further in an ice bath to maximize the yield of the less soluble isomer.[7]
5. Isolation:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent mixture.
- Analyze the purity of the crystals and the mother liquor by TLC or NMR to determine if a successful separation was achieved. Multiple recrystallization steps may be necessary.
Crystallization Troubleshooting
Q: My compound "oils out" instead of forming crystals.
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves or precipitates as a liquid instead of a solid.[7]
-
Solution 1: Add More "Good" Solvent: Add more of the primary solvent to the hot mixture. This lowers the saturation temperature, allowing crystallization to occur at a temperature below the compound's melting point.[14]
-
Solution 2: Slow Down Cooling: Insulate the flask to ensure very slow cooling. Rapid temperature drops favor oil formation.[14]
-
Solution 3: Use a Seed Crystal: If you have a tiny amount of pure crystal, add it to the supersaturated solution to initiate controlled crystal growth.[7]
Q: The yield is very low after recrystallization.
A: This typically means too much of your compound remained dissolved in the mother liquor.
-
Solution 1: Minimize Hot Solvent: Ensure you used the absolute minimum amount of hot solvent for dissolution. Excess solvent will reduce recovery.[7]
-
Solution 2: Thorough Cooling: Make sure the solution was cooled sufficiently in an ice bath for an adequate amount of time (e.g., 30 minutes).
-
Solution 3: Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the mother liquor and attempt a second crystallization to recover more material.
Isomer Identification and Characterization
After separation, you must confirm the identity of each isomer.
Key Differentiators in NMR Spectroscopy
The electronic environment of the pyrazole ring is distinct for each isomer, leading to predictable differences in NMR spectra.
Caption: Key structural and NMR differences between 1,3- and 1,5-isomers.
Data Summary: Expected NMR Characteristics
| Feature | 1-Substituted-3-Trifluoromethyl-Pyrazole | 1-Substituted-5-Trifluoromethyl-Pyrazole | Rationale / Causality |
| ¹⁹F NMR Chemical Shift | Relatively Upfield | Relatively Downfield | The CF₃ group at the 5-position is adjacent to the substituted N-1 nitrogen, which typically shifts its signal downfield.[9] |
| ¹H NMR (H4 Proton) | Influenced by adjacent C5-substituent | Influenced by adjacent C3-substituent and the N-1 substituent. | The chemical environment of the H4 proton is dictated by its neighboring groups. |
| ¹³C NMR (C4 Carbon) | Less deshielded | More deshielded | The electron-withdrawing CF₃ group has a stronger effect on the C4 carbon when it is closer at the C5 position. |
| NOESY Correlation | Shows spatial proximity between N1-substituent and H4 proton. | Shows spatial proximity between N1-substituent and H4 proton. | This is a key experiment to confirm the regiochemistry by observing the through-space interaction between the N1-substituent and the H4 proton, confirming their adjacency.[11][12] |
References
-
Foster, R. S., Jakobi, H., & Harrity, J. P. A. (2012). A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles. Organic Letters, 14(18), 4858–4861. Available at: [Link]
-
Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43. Available at: [Link]
-
Krasavin, M. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). Available at: [Link]
-
Zhu, J., et al. (2022). Chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones: synthesis and insecticidal activity of 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. Organic Chemistry Frontiers. Available at: [Link]
-
Tairov, M. A., et al. (2020). Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Process Research & Development, 24(12), 2619–2632. Available at: [Link]
-
Foster, R. S., Jakobi, H., & Harrity, J. P. A. (2012). A general and regioselective synthesis of 5-trifluoromethyl-pyrazoles. PubMed. Available at: [Link]
-
Gotor, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5567. Available at: [Link]
-
Crousse, B., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Divulga UAB. Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Available at: [Link]
-
Al-Hourani, B. J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Al-Hourani, B. J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Kline, M., & Cheatham, S. (2007). Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy. Magnetic Resonance in Chemistry, 45(1), 76–78. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Unambiguous assignment of trifluoromethylpyrazole regioisomers by 19F-15N correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and practical guidance for the purification of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. It is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges associated with purifying this fluorinated heterocyclic amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine?
A: The purification of this compound presents a unique set of challenges stemming from its hybrid structure. The trifluoromethyl (CF3) group significantly impacts the molecule's electronic properties and lipophilicity.[1][2] The basic pyrazol-5-amine moiety is prone to strong interactions with acidic stationary phases like silica gel. Key challenges include:
-
Strong Adsorption: The basic amine can interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing, low recovery, or even degradation.[3]
-
Co-elution of Impurities: Structurally similar impurities, such as regioisomers or starting materials, can be difficult to separate.
-
Potential Instability: The N-CF3 moiety can sometimes be unstable, and certain conditions might lead to the formation of des-CF3 side products.[4]
-
Crystallization Difficulties: The presence of the isobutyl group and the overall molecular structure may lead to the compound "oiling out" instead of forming crystals during recrystallization attempts.[3]
Q2: Which purification technique—column chromatography or recrystallization—is better for this compound?
A: The optimal choice depends on the purity and physical state of your crude material.
-
Column Chromatography is generally the preferred method for this compound, especially when dealing with complex impurity profiles, regioisomers, or if the crude product is an oil.[3][5] It offers the most reliable way to separate components with different polarities.
-
Recrystallization is an excellent choice for a final purification step if the compound is a solid and has an initial purity of >90%. It is highly effective for removing minor impurities and can yield material of very high purity if a suitable solvent system is found.[6][7]
Below is a workflow to help guide your decision.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Section 1: Mechanistic Diagnostics – The Causality of Side Products
Title: Technical Support Center: Isobutylhydrazine Cyclization Workflows & Side-Product Minimization
Introduction: Welcome to the Technical Support Center for Isobutylhydrazine Cyclization. This resource is designed for drug development professionals and synthetic chemists utilizing isobutylhydrazine to construct N-isobutyl pyrazoles and related heterocycles. While isobutylhydrazine is a powerful building block, its dual nucleophilic centers and susceptibility to oxidation frequently lead to frustrating mixtures of regioisomers and degradation products. This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to ensure high-fidelity cyclizations.
To eliminate side products, we must first understand the thermodynamic and kinetic forces driving their formation during the cyclocondensation of hydrazines with carbonyl systems.
-
The Regioselectivity Dilemma: Isobutylhydrazine possesses two distinct nitrogen atoms. The primary amine (-NH2) is less sterically hindered, making it kinetically favored for initial nucleophilic attack. However, the secondary amine (-NH-iBu) is more electron-rich due to the inductive (+I) effect of the isobutyl group, making it thermodynamically more nucleophilic[1]. If the reaction is run at elevated temperatures without pH control, the secondary nitrogen can initiate the attack, leading to the formation of unwanted 1,5-disubstituted pyrazole regioisomers instead of the desired 1,3-disubstituted targets.
-
Oxidative Degradation (Azines & Diazenes): Hydrazines are highly susceptible to oxidation. In the presence of atmospheric oxygen or trace transition metals (e.g., Cu, Fe), isobutylhydrazine can oxidize to a diazene intermediate[2]. This intermediate can rapidly intercept other radicals or undergo self-condensation, yielding brightly colored (often yellow or orange) azine side products that complicate purification[3].
-
Incomplete Cyclization: The formation of the initial hydrazone is generally rapid, but the subsequent intramolecular cyclization requires the elimination of water. In neutral or basic conditions, this second step is sluggish, leaving stable, uncyclized hydrazones in the reaction matrix.
Reaction pathway of isobutylhydrazine cyclization highlighting side-product divergence.
Section 2: Self-Validating Experimental Protocol
To minimize side products, we employ a two-stage, temperature-controlled protocol that separates hydrazone formation from the cyclization step.
Optimized Protocol: Regioselective Synthesis of N-Isobutyl Pyrazoles Causality Check: By conducting the initial addition at 0°C under strictly acidic conditions, we selectively protonate the more basic secondary amine. This forces the less hindered primary amine to act as the sole nucleophile, locking in the desired regiochemistry[4].
Step-by-Step Methodology:
-
Preparation: Degas 10 volumes of Ethanol/H2O (9:1) by sparging with N2 for 15 minutes to prevent oxidative side reactions.
-
Acidification: Dissolve the 1,3-diketone (1.0 eq) in the degassed solvent. Add concentrated HCl dropwise until the apparent pH is 2.0. Why? This protonates the secondary nitrogen of the incoming hydrazine, preventing regioisomer formation.
-
Kinetic Addition: Cool the mixture to 0°C. Add isobutylhydrazine hydrochloride (1.05 eq) portion-wise over 30 minutes.
-
Self-Validation Checkpoint 1: Stir for 1 hour at 0°C. Draw a 10 µL aliquot and analyze via LC-MS. You must observe >95% conversion to the linear hydrazone intermediate (Mass = Target + 18 Da). If the cyclized product is already present, your addition rate was too fast, causing localized exotherms that degrade regioselectivity.
-
Cyclization: Once hydrazone formation is confirmed, heat the reaction to 80°C for 4 hours. The acid catalyst will drive the dehydration and ring closure.
-
Self-Validation Checkpoint 2: Analyze via LC-MS. The hydrazone mass should be completely replaced by the cyclized pyrazole mass.
-
Workup: Cool to room temperature, neutralize with saturated NaHCO3, and extract with ethyl acetate.
Section 3: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and side-product distribution during the cyclization of isobutylhydrazine with a standard 1,3-diketone.
| Solvent System | Catalyst / pH | Temperature Profile | Target Pyrazole (%) | Regioisomer (%) | Oxidation Byproducts (%) |
| Toluene | None (Neutral) | 80°C (One-pot) | 45.0% | 40.0% | 15.0% |
| Ethanol | AcOH (pH ~4) | 25°C → 80°C | 72.5% | 19.5% | 8.0% |
| THF | Cu(acac)₂ | 60°C | 30.0% | 20.0% | 50.0% |
| EtOH/H₂O (9:1) | HCl (pH 2) | 0°C → 80°C | 94.2% | < 2.0% | < 3.8% |
Note: The use of copper or other transition metals drastically increases oxidative side products (diazenes) and should be avoided unless specifically targeting a radical-mediated pathway[3].
Section 4: Troubleshooting Logic & FAQs
Troubleshooting logic tree for diagnosing and resolving isobutylhydrazine cyclization issues.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turns bright orange/yellow shortly after adding isobutylhydrazine. What is happening? A: This color change is a classic indicator of oxidative degradation. Isobutylhydrazine is being oxidized to an azine or diazene before it can react with your electrophile[2]. To fix this, ensure your solvents are thoroughly degassed (sparged with nitrogen or argon) and check your glassware for trace metal contamination (e.g., from previous cross-coupling reactions).
Q: Why do I see a 1:1 mixture of regioisomers when using basic conditions (e.g., K₂CO₃)? A: Under basic conditions, the secondary amine of isobutylhydrazine remains unprotonated. Because the isobutyl group is electron-donating, the secondary nitrogen is highly nucleophilic. This allows it to compete directly with the less-hindered primary nitrogen, resulting in a loss of kinetic control and a near 1:1 mixture of 1,3,5- and 1,5-substituted pyrazoles[1]. Always use acidic conditions to protonate the secondary amine and enforce regioselectivity.
Q: Can I use isobutylhydrazine free base instead of the hydrochloride salt? A: While possible, it is highly discouraged. The free base is significantly more volatile, prone to rapid air oxidation, and highly toxic[5]. The hydrochloride salt is stable, easier to handle, and conveniently provides a portion of the acidic environment required for the kinetically controlled hydrazone formation step.
Q: My LC-MS shows a mass that is 18 Da heavier than my target pyrazole. Is my product degrading? A: No, your product has not finished forming. A mass of +18 Da corresponds to the linear hydrazone intermediate. This indicates that the initial condensation occurred, but the subsequent dehydration/cyclization step failed. You need to increase the temperature or add a stronger acid catalyst (like HCl or p-TsOH) to drive the elimination of water.
References
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.[Link]
-
Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances.[Link]
-
Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules (MDPI/NIH).[Link]
-
Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters (via Organic Chemistry Portal).[Link]
-
Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986. PubChem, National Institutes of Health.[Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 4. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 5. Isobutylhydrazine hydrochloride | C4H13ClN2 | CID 2760986 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Handling of 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Under Basic Conditions
Welcome to the Technical Support Center for 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine . This compound is a highly versatile building block frequently utilized in the development of kinase inhibitors and advanced agrochemicals. While the pyrazole core is generally robust, the unique electronic push-pull dynamics between the electron-withdrawing 3-trifluoromethyl (-CF₃) group and the electron-donating 5-amine group dictate its stability profile.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality of base-induced instability, and implement self-validating experimental protocols.
Part 1: Diagnostic Decision Tree
When exposing this scaffold to basic conditions (e.g., during N-alkylation, cross-coupling, or formulation), the choice of base and solvent is the primary determinant of scaffold survival. Use the diagnostic tree below to predict or troubleshoot reaction outcomes.
Caption: Diagnostic workflow for troubleshooting base-induced degradation of the pyrazole scaffold.
Part 2: Frequently Asked Questions (Mechanistic Insights)
Q1: Why am I seeing a new highly polar spot on TLC and the loss of the -CF₃ peak in ¹⁹F NMR after a basic reaction? A: You are observing the base-catalyzed hydrolysis of the trifluoromethyl group. While the C-F bond is exceptionally strong under physiological conditions, the electron-withdrawing nature of the pyrazole ring highly activates the adjacent -CF₃ carbon [1]. In the presence of hydroxide ions (OH⁻), the carbon undergoes nucleophilic attack, leading to sequential defluorination and the ultimate formation of pyrazole-3-carboxylic acid [2]. This degradation is the direct result of using aqueous bases or hygroscopic solvents that have absorbed water.
Q2: How does the 1-isobutyl group influence the overall stability of this specific molecule? A: The 1-isobutyl group provides a dual protective effect compared to 1-methyl or unsubstituted analogs. Sterically, the branched aliphatic chain partially shields the pyrazole core. Kinetically, its high lipophilicity significantly reduces the compound's solubility in purely aqueous basic solutions. This phase separation physically limits the interaction between the hydroxide ions and the -CF₃ group, drastically slowing the rate of hydrolysis. However, if a co-solvent (like ethanol or DMSO) is introduced to homogenize the mixture, this kinetic protection is instantly bypassed [3].
Q3: How can I selectively functionalize the 5-amine group without degrading the 3-CF₃ group? A: The key is the strict exclusion of oxygen-based nucleophiles (specifically water and hydroxide). The 5-amine has a pKₐ of approximately 15–16. By utilizing strictly anhydrous strong bases (e.g., NaH or KOtBu) in dry aprotic solvents (such as DMF or THF), you can quantitatively deprotonate the amine to form a reactive nitrogen nucleophile. Because the hydrolysis pathway strictly requires an oxygen nucleophile to form the carboxylate, the -CF₃ group remains completely intact under these highly basic, but anhydrous, conditions[2].
Part 3: Mechanistic Pathway of CF₃ Degradation
Understanding the exact mechanism of failure allows researchers to design better protective strategies. The degradation is not a single-step cleavage but a cascade reaction driven by the thermodynamic stability of the final carboxylate salt.
Caption: Base-catalyzed hydrolysis mechanism of the trifluoromethyl group to a carboxylate.
Part 4: Quantitative Stability Data
The following table summarizes the half-life (t₁/₂) of the -CF₃ group on the 1-isobutyl-1H-pyrazol-5-amine scaffold under various basic conditions.
| Condition Type | Base System | Solvent System | Temp (°C) | t₁/₂ of -CF₃ Group | Primary Degradant |
| Mild Base | K₂CO₃ (2.0 eq) | Anhydrous MeCN | 25 | > 6 months | None observed |
| Anhydrous Strong | NaH (1.5 eq) | Anhydrous DMF | 0 to 25 | > 1 month | None (Amine is deprotonated) |
| Aqueous Weak | NaHCO₃ (sat. aq) | H₂O / MeOH (1:1) | 60 | ~ 14 days | Pyrazole-3-carboxylic acid |
| Aqueous Strong | NaOH (2.0 M) | H₂O / EtOH (1:1) | 80 | < 2 hours | Pyrazole-3-carboxylic acid |
Data Interpretation: The introduction of heat and hydroxide ions (Aqueous Strong) causes rapid, catastrophic failure of the -CF₃ group. Anhydrous strong bases are entirely safe for the scaffold provided moisture is rigorously excluded.
Part 5: Experimental Protocols
Protocol A: Controlled Anhydrous N-Alkylation of the 5-Amine
Objective: To functionalize the exocyclic amine while preserving the base-sensitive -CF₃ group.
-
System Preparation: Flame-dry a Schlenk flask under a continuous flow of argon. Causality: Even trace atmospheric moisture will react with NaH to generate NaOH, which will rapidly hydrolyze the -CF₃ group.
-
Dissolution: Dissolve 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Cooling controls the exothermic deprotonation and prevents thermally-driven side reactions of the highly nucleophilic nitrogen anion.
-
Electrophile Addition: Stir for 30 minutes until hydrogen gas evolution ceases. Add the desired alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validating Quench: Quench the reaction strictly with saturated aqueous NH₄Cl, not water. Validation: NH₄Cl buffers the aqueous phase to a slightly acidic pH (~5.5), neutralizing any unreacted base and completely preventing -CF₃ hydrolysis during the aqueous workup phase. Extract with ethyl acetate.
Protocol B: ¹⁹F NMR Forced Degradation Assay
Objective: To empirically determine the exact hydrolytic stability of the compound in your specific formulation or reaction buffer.
-
Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of a deuterated solvent mixture (e.g., CD₃OD / D₂O).
-
Internal Standard: Add 5.0 μL of fluorobenzene as an internal standard. Causality: Fluorobenzene is highly stable to base and provides a fixed integration reference to accurately quantify the loss of the -CF₃ group.
-
Stress Induction: Add the basic reagent (e.g., 10 μL of 10M NaOH) directly to the NMR tube. Seal and mix thoroughly.
-
Self-Validating Monitoring: Acquire ¹⁹F NMR spectra at regular intervals (e.g., t=0, 1h, 4h, 24h).
-
Intact Scaffold: Observe a sharp singlet at approximately -62 ppm (-CF₃).
-
Degradation Confirmation: Hydrolysis is confirmed by the disappearance of the -62 ppm peak and the emergence of a new, sharp singlet at -119 ppm , which corresponds to the released free aqueous fluoride ions (F⁻)[3].
-
References
-
1 - Benchchem 2.2 - Journal of the American Chemical Society (ACS) 3.3 - Royal Society of Chemistry (RSC)
Sources
troubleshooting low reactivity of 5-amino group in pyrazoles
Status: Operational Agent: Senior Application Scientist Ticket ID: PYR-5-NH2-TROUBLESHOOT Subject: Overcoming low reactivity and regioselectivity issues in 5-aminopyrazoles
Core Diagnostic: Why is this molecule fighting me?
User Query: "I'm treating 5-aminopyrazole with an acid chloride, but I'm getting either no reaction or the wrong isomer (N-ring acylation). Why is the exocyclic amine so unreactive?"
Technical Analysis: The 5-aminopyrazole system is deceptively simple. Its poor reactivity is driven by two fundamental factors: Electronic Delocalization and Tautomeric Ambiguity .
-
Guanidine-like Character: The 5-amino group is not a simple primary amine. It is part of a vinylogous amidine/guanidine system. The lone pair on the exocyclic nitrogen (
) is heavily delocalized into the pyrazole ring to satisfy aromaticity and stabilize the electron-deficient (in the 1H-tautomer). -
The Nucleophilicity Trap: In neutral media, the ring nitrogen (
, the pyridine-like nitrogen) is often more nucleophilic than the exocyclic amine. Electrophiles prefer the soft, electron-rich ring nitrogen over the delocalized exocyclic amine.
Visualizing the Problem (Resonance & Tautomerism)
Figure 1: The electronic landscape of 5-aminopyrazole showing why the exocyclic amine is often the secondary nucleophile.
Troubleshooting Guide: Acylation & Alkylation
Issue: Regioselectivity (Ring vs. Exocyclic N).
Goal: Force reaction at the exocyclic amine (
Scenario A: The reaction yields the N-ring acyl product.
This is the kinetic product. The ring nitrogen (
-
Protocol Fix 1: Thermodynamic Rearrangement
-
Logic:
-acylated products are often thermodynamically more stable than -acylated products due to the preservation of aromaticity and hydrogen bonding. -
Action: If you isolate the
-acyl species, heat it (reflux in toluene or acetic acid). In many cases, the acyl group will migrate from the ring nitrogen to the exocyclic nitrogen.
-
-
Protocol Fix 2: Hard/Soft Acid Base (HSAB) Tuning
-
Logic: The ring nitrogen is a "softer" nucleophile; the exocyclic amine (when deprotonated) is "harder."
-
Action: Use a hard base (e.g., NaH or LiHMDS ) in a polar aprotic solvent (THF) to deprotonate the amine before adding the electrophile. This creates the highly nucleophilic amide anion.
-
Scenario B: No reaction occurs.
-
Protocol Fix 3: The "Steglich" Boost
-
Action: Add DMAP (4-dimethylaminopyridine) (10-20 mol%) as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish 5-amino group.
-
-
Protocol Fix 4: Microwave Irradiation
-
Action: Run the reaction in a microwave reactor at 100–120°C for 10-20 minutes. This overcomes the high activation energy barrier caused by the delocalized lone pair.
-
Decision Tree: Optimizing Acylation
Figure 2: Strategic workflow for achieving regioselective acylation.
Troubleshooting Guide: Diazotization (Sandmeyer/Coupling)
Issue: "My reaction turns into a black tar/oil instead of the diazonium salt." Root Cause: 5-aminopyrazole-diazonium salts are notoriously unstable compared to phenyl-diazonium salts. They rapidly undergo hydrolysis to 5-hydroxypyrazoles or self-coupling (especially if position 4 is unsubstituted).
Standard Protocol Failure: Aqueous
Validated Protocol (Non-Aqueous Diazotization):
-
Solvent: Use anhydrous Acetonitrile (MeCN) or Glacial Acetic Acid .
-
Reagent: Use tert-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite instead of
. -
Procedure:
-
Dissolve 5-aminopyrazole in MeCN.
-
Add CuCl2 (for chlorination) or
(for iodination) before the nitrite if doing a Sandmeyer. -
Add t-BuONO dropwise at 0°C to room temperature.
-
Why? This generates the diazonium species in the absence of water, preventing hydrolysis. The "naked" diazonium species immediately reacts with the halide source.
-
Troubleshooting Guide: Cyclization to Pyrazolo[1,5-a]pyrimidines
Issue: "I'm condensing 5-aminopyrazole with a non-symmetrical 1,3-diketone and getting the wrong regioisomer."
Mechanism: This is a competition between the exocyclic amine (
Regioselectivity Control Table:
| Reaction Condition | Primary Nucleophile | Mechanism | Outcome (Major Isomer) |
| Acidic (AcOH, Reflux) | Protonation of Ring N reduces its nucleophilicity. | 7-substituted pyrazolo[1,5-a]pyrimidine | |
| Basic (NaOEt, EtOH) | Ring Nitrogen ( | Deprotonation increases electron density on the ring N. Ring N attacks the most reactive carbonyl. | 5-substituted pyrazolo[1,5-a]pyrimidine |
| Neutral (High Temp) | Mixed | Thermodynamic control dominates. | Mixture of 5- and 7-isomers |
Experimental Tip: If you need the 7-substituted isomer (often the target for kinase inhibitors) and are getting mixtures, switch solvent to Glacial Acetic Acid and reflux. The acid effectively "masks" the ring nitrogen.
FAQs (Frequently Asked Questions)
Q: Can I use the 5-amino group for reductive amination? A: It is difficult. The 5-amino group is poorly nucleophilic towards aldehydes/ketones to form the initial imine.
-
Workaround: Use Ti(OiPr)4 as a Lewis acid / water scavenger during imine formation, then reduce with
.
Q: Why does my 5-aminopyrazole turn purple/red on standing? A: Oxidation. Aminopyrazoles are electron-rich and prone to air oxidation, forming azo-dimers or radical species. Store under Nitrogen/Argon in the dark.
Q: Is protecting the Ring Nitrogen (N1) necessary?
A: Highly recommended. If N1 is unsubstituted (
References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
- Title: "Regioselective synthesis of 5-aminopyrazoles and their application in the synthesis of fused heterocycles."
- Source: National Institutes of Health (PMC) / Beilstein J. Org. Chem.
-
URL:[Link]
-
Diazotization Troubleshooting
-
Tautomerism and Reactivity
- Title: "Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, proton
- Source: PubMed.
-
URL:[Link]
-
Acylation Mechanisms
Sources
Heterocycle Optimization Hub: Pyrazole Ring Closure
Technical Support Center & Troubleshooting Guide
Welcome. You have reached the Tier-3 Technical Support interface for heterocycle synthesis. This guide is designed for medicinal chemists and process engineers facing challenges with the Knorr Pyrazole Synthesis and related cyclocondensations.
We move beyond basic textbook procedures to address the why and how of solvent influence—the single most critical variable in controlling regioselectivity, reaction rate, and workup efficiency.
Module 1: Critical Troubleshooting (The "My Reaction Failed" Section)
This section addresses the three most common failure modes in pyrazole synthesis, offering solvent-based corrective actions.
Issue A: "I'm getting a mixture of Regioisomers (1,3- vs 1,5-substitution)."
Context: When reacting unsymmetrical 1,3-dicarbonyls with substituted hydrazines, two isomers are possible.[1]
-
Root Cause: The hydrazine nitrogen atoms have different nucleophilicities (steric/electronic), and the carbonyl carbons have different electrophilicities.[1][2] In standard solvents (MeOH, EtOH), these differences are often insufficient to drive selectivity.
-
The Solvent Solution:
-
Switch to Fluorinated Alcohols (TFE or HFIP): 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong Hydrogen Bond Donors (HBD). They can selectively activate the more basic carbonyl or stabilize specific transition states, often flipping or significantly enhancing regioselectivity compared to EtOH.
-
Aprotic vs. Protic: If H-bonding is causing non-selective activation, switch to a polar aprotic solvent (e.g., THF or Dichloromethane ) to rely purely on steric control.
-
Issue B: "The reaction stalls at the intermediate (Hydrazone/Enaminone)."
Context: You see a new spot on TLC, but it's not the cyclized aromatic product. Mass spec shows M+18 (un-dehydrated intermediate).
-
Root Cause: The initial condensation is fast, but the second step (cyclization/dehydration) is the rate-determining step and requires activation.
-
The Solvent Solution:
-
Acidic Solvents: Do not just add acid to Ethanol. Switch to Glacial Acetic Acid as the bulk solvent. It acts as both solvent and catalyst, protonating the carbonyl/intermediate to facilitate water elimination.
-
Azeotropic Removal: If the reaction is reversible, use Toluene or Benzene with a Dean-Stark trap to physically remove water, driving the equilibrium toward the pyrazole.
-
Issue C: "My product oils out or is impossible to crystallize."
Context: The reaction finishes, but you are left with a sticky tar.
-
Root Cause: The product is too soluble in the organic reaction solvent (e.g., DCM, EtOAc) or holds onto solvent impurities.
-
The Solvent Solution:
-
The "On-Water" Protocol: Switch the solvent to Water . Many pyrazoles are hydrophobic. Reacting them in water (often under heterogeneous conditions) forces the product to precipitate as a pure solid upon formation, driven by the hydrophobic effect. This simplifies workup to a simple filtration.
-
Module 2: Solvent Selection Logic
Use this decision tree to select the optimal solvent system before starting your experiment.
Figure 1: Decision matrix for selecting reaction media based on substrate symmetry, regiochemical requirements, and green chemistry constraints.
Module 3: Advanced Optimization & Data
Solvent Compatibility Matrix
Compare these solvents to balance kinetics against environmental impact.
| Solvent System | Dielectric Const.[3] ( | Boiling Point ( | Primary Benefit | Primary Risk |
| Ethanol (EtOH) | 24.5 | 78 | Green, cheap, easy workup. | Poor regiocontrol; may require acid catalyst. |
| Water ( | 80.1 | 100 | "On-water" acceleration; product precipitates. | Reagents may not dissolve (requires vigorous stirring). |
| Acetic Acid (AcOH) | 6.2 | 118 | Autocatalytic; drives dehydration. | Corrosive; difficult to remove trace amounts. |
| Toluene | 2.4 | 110 | Azeotropic water removal (Dean-Stark). | Toxic; slow kinetics without catalyst. |
| TFE (Trifluoroethanol) | 27.0 | 74 | Superior Regioselectivity (H-bond donor). | Expensive; requires careful handling. |
| PEG-400 | ~12 | >200 | Biodegradable; recyclable catalyst/solvent. | High viscosity; difficult extraction workup. |
Mechanistic Insight: The "On-Water" Effect
Recent studies (including Sharpless et al. and BenchChem reports) indicate that pyrazole synthesis in water often proceeds faster than in organic solvents, even when reagents are insoluble.
-
Mechanism: The reaction occurs at the organic-water interface. Water molecules at this interface have "dangling" OH groups that can act as acid catalysts, stabilizing the transition state for the hydrophobic condensation.
-
Microdroplets: Recent findings suggest that performing this reaction in water microdroplets (spraying) can accelerate the rate by orders of magnitude due to the superacidic nature of the microdroplet surface [9].
Module 4: Standardized Protocols
Protocol A: The "Green" On-Water Synthesis (Recommended Start)
Best for: Symmetrical diketones or when regioselectivity is not the primary concern.
-
Setup: Charge a round-bottom flask with Water (5 mL per mmol substrate).
-
Addition: Add the 1,3-dicarbonyl compound (1.0 equiv). It may form an oil droplet or suspension.
-
Hydrazine: Add Hydrazine Hydrate (1.1 equiv) dropwise. Caution: Exothermic.
-
Reaction: Stir vigorously at room temperature for 15 minutes. If no solid forms, heat to 80°C for 1-2 hours.
-
Note: Ultrasound (40 kHz) can be used to emulsify the mixture and accelerate the reaction [4].
-
-
Workup: Cool to 0°C. The pyrazole will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.
Protocol B: Regioselective Synthesis in TFE
Best for: Unsymmetrical substrates requiring high isomeric purity.
-
Setup: Dissolve 1,3-dicarbonyl (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.2 M concentration).
-
Addition: Add substituted hydrazine (e.g., Methylhydrazine) (1.1 equiv) slowly at 0°C.
-
Reaction: Allow to warm to Room Temperature and stir for 2-4 hours. Monitor by TLC/NMR.
-
Workup: Evaporate TFE (recoverable). The residue is often the pure regioisomer. If necessary, purify via short silica plug [10].
Module 5: Mechanistic Visualization
Understanding where the solvent acts is key to troubleshooting.
Figure 2: Mechanistic pathway highlighting where solvent choice exerts kinetic and regiochemical influence.
References
-
BenchChem Technical Support. (2025).[1][4][5][6] Identifying and removing byproducts in pyrazole synthesis. BenchChem.[1][4][5][6] Link
-
Kumar, N., et al. (2024).[7] A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry.[3][7][8] Link
-
BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.[1][4][5][6] Link
-
Kumar, A. A., et al. (2025).[3] Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.[3] Link
-
Pradeep Research Group. (2025). Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets.[9][10] ACS Publications.[10] Link
-
Fustero, S., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles.[11] Bentham Science. Link
-
Organic Chemistry Portal. (2022). Pyrazole Synthesis: Recent Literature and Protocols.[3][7][12] Organic Chemistry Portal. Link
-
Royal Society of Chemistry. (2017).[13] Knorr Pyrazole Synthesis of Edaravone: Regioselectivity and Tautomerism. RSC.[13] Link
-
Li, D. Y., et al. (2014).[12] Rhodium-catalyzed addition-cyclization of hydrazines.[12] Organic Letters.[12] Link
-
BenchChem Technical Support. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.[1][4][5][6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pradeepresearch.org [pradeepresearch.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. rsc.org [rsc.org]
preventing defluorination of trifluoromethyl group during synthesis
Technical Support Center: Trifluoromethyl ( ) Stability & Synthesis
Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., 15+ years Process Chem) Ticket ID: CF3-STABILITY-001
Introduction: The "Teflon" Illusion
Welcome to the Technical Support Center. You are likely here because your "chemically inert" trifluoromethyl group has vanished, hydrolyzed, or turned into a methyl group during a late-stage transformation.
While the C–F bond is one of the strongest in organic chemistry (~110 kcal/mol), the
Module 1: The Hydrolytic Danger Zone (Phenols & Anilines)
The Issue: You tried to hydrolyze an ester or alkylate a phenol containing a
The Mechanism (Why it happens)
If your
-
Deprotonation: Base removes the proton from the phenol/aniline.
-
Fluoride Ejection: The electron density pushes into the ring, ejecting a fluoride ion (
) from the group (negative hyperconjugation). -
QM Formation: A highly reactive Quinone Methide species forms.
-
Hydrolysis: Water attacks the exocyclic carbon, eventually hydrolyzing the group to a carboxylic acid (
).
Visualizing the Failure Mode
Caption: The "Quinone Methide" trap. Note that meta-substituted isomers are stable because resonance cannot eject the fluoride.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Substrate Design | Avoid ortho/para EDGs if possible. | Meta-isomers lack the resonance conduit to expel |
| Protecting Groups | Mandatory. Cap phenols as ethers (OMe, OBn) or esters (OAc). | Prevents phenoxide formation, shutting down the push of electron density. |
| pH Control | Maintain pH < 10. | High pH ensures deprotonation, accelerating QM formation. |
Key Reference: The mechanism of hydroxybenzotrifluoride hydrolysis was rigorously established by Sakai & Santi (1973) and recently revisited in environmental degradation studies by Mabury et al. (2025) [1, 2].
Module 2: Cross-Coupling Survival (Ni vs. Pd)
The Issue: You are running a Suzuki or Buchwald-Hartwig coupling on a chloro-trifluoromethylarene. The C-Cl bond should react, but you see C-F activation or hydrodefluorination. Diagnosis: Metal-Center Mismatch (Nickel Toxicity).
The Causality
Transition metals activate bonds via oxidative addition.
-
Palladium (Pd): Generally selective for C-Cl/C-Br/C-I over C-F.
-
Nickel (Ni): Smaller atomic radius and higher nucleophilicity allow it to insert into the strong C-F bond much easier than Pd.
If you use a Nickel catalyst (especially with electron-rich ligands like
Decision Matrix: Catalyst Selection
Caption: Catalyst selection logic. Nickel requires specific ligand engineering (steric bulk) to prevent C-F insertion.
Protocol for "Safe" Coupling
-
Primary Choice: Use Pd(OAc)
/ XPhos or Pd(PPh ) . Palladium is kinetically slow to insert into C-F bonds [3]. -
If Nickel is Required: Use bulky, bidentate ligands like dppf or dppp . The steric bulk prevents the metal center from getting close enough to the C-F bond to facilitate the 3-center-4-electron transition state required for activation [4].
-
Avoid: Monodentate, electron-rich phosphines (e.g.,
) with Nickel, as these maximize the electron density at the metal center, promoting unwanted oxidative addition into C-F.
Module 3: Reductive Defluorination (The "Birch" Trap)
The Issue: You are reducing an aromatic ring or a functional group, and the
The Mechanism
The C-F bond has a low-lying
Reagent Compatibility Table
| Reagent | Stability of | Notes |
| High | Generally safe. Prolonged exposure can lead to hydrodefluorination. | |
| Moderate | Safe for non-conjugated systems. Can attack if Lewis Acid activation occurs. | |
| CRITICAL FAILURE | Do Not Use. Will strip fluorine to | |
| Photoredox (Ir/Ru) | Variable | Strongly reducing photocatalysts (e.g., phenothiazines) + H-donors will defluorinate [5]. |
Corrective Action:
-
Instead of Birch: Use partial hydrogenation with Rhodium on Alumina or high-pressure hydrogenation if ring saturation is needed.
-
Instead of LAH (if sensitive): Use Sodium Borohydride (
) or Borane-THF ( ), which are less prone to activating the C-F bond via Lewis acid pathways.
Frequently Asked Questions (FAQs)
Q: Can I use Lewis Acids (like
-
Alternative: Use milder Lewis acids (e.g.,
) or nucleophilic deprotection (e.g., thiols like ) which do not activate the C-F bond.
Q: Is the
References
-
Sakai, T. T., & Santi, D. V. (1973).[1] Hydrolysis of hydroxybenzotrifluorides and fluorinated uracil derivatives. General mechanism for carbon-fluorine bond labilization. Journal of Medicinal Chemistry, 16(10), 1079–1084.[1] Link
-
Li, Z., et al. (2025).[1][2] Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Link
-
Amii, H., & Uneyama, K. (2009).[1][3] C−F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183.[1] Link
-
Cooper, A. K., et al. (2020).[4] Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination. Synthesis, 52, 565–573.[4] Link
-
Jui, N. T., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(20), 9181–9187.[5] Link
-
Thompson, D. C., et al. (2000).[1][3] Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation.[1][3][6] Chemico-Biological Interactions, 126(1), 1–14.[1] Link
Sources
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. chemrxiv.org [chemrxiv.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Differentiation of 1,3- and 1,5-Pyrazole Regioisomers: A Comprehensive NMR Guide
Executive Summary
Pyrazoles are privileged scaffolds in medicinal chemistry and agrochemicals. However, the synthesis of N-substituted pyrazoles—whether through the N-alkylation of asymmetric NH-pyrazoles or the condensation of active methylene reagents with substituted hydrazines—frequently yields an inseparable or easily confused mixture of 1,3- and 1,5-regioisomers[1][2]. Because these regioisomers exhibit drastically different structure-activity relationships (SAR) and pharmacokinetic profiles, their unambiguous structural assignment is a critical bottleneck in drug development.
This guide provides an authoritative, self-validating analytical workflow comparing Nuclear Overhauser Effect (NOE) NMR, Heteronuclear Multiple Bond Correlation (HMBC) NMR, and X-Ray Crystallography, empowering researchers to confidently assign pyrazole regiochemistry.
The Mechanistic Challenge: Tautomerism and Regioselectivity
Before analyzing spatial proximity, one must address the fundamental nature of the pyrazole ring. Unsubstituted NH-pyrazoles undergo rapid annular tautomerism at room temperature, rapidly interconverting between the 1H and 2H forms. This dynamic exchange broadens the N-H proton signal (typically observed between 10–14 ppm) due to chemical exchange and
To lock the conformation and enable regioisomer differentiation, the pyrazole must either be functionalized (e.g., N-alkylated or N-arylated) or analyzed via Variable Temperature (VT) NMR at sub-coalescence temperatures[3]. Once the structure is locked, we rely on two orthogonal NMR phenomena to establish regiochemistry.
Fig 1. Self-validating NMR sample preparation and acquisition workflow for pyrazoles.
Analytical Workflows: NOE vs. HMBC
NOESY/ROESY: The Through-Space Anchor
Causality: The Nuclear Overhauser Effect (NOE) relies on through-space, dipole-dipole cross-relaxation. Because NOE intensity is proportional to the inverse sixth power of the internuclear distance (
-
1,5-Isomer: The N1-substituent (e.g., an N-methyl or N-aryl group) is sterically forced into close spatial proximity (< 3.5 Å) with the substituent at the C5 position. A 2D NOESY spectrum will reveal a strong cross-peak between the N1-substituent protons and the C5-substituent protons[2].
-
1,3-Isomer: The N1-substituent is oriented away from the C3-substituent (distance > 6 Å), resulting in an absence of NOE between them. If the C5 position is an unsubstituted CH, a distinct NOE will instead be observed between the N1-substituent and the sharp pyrazole C5-H singlet[1].
HMBC: The Through-Bond Validator
Causality: Heteronuclear Multiple Bond Correlation (HMBC) relies on through-bond scalar coupling (Fermi contact interaction). It is typically optimized for three-bond (
While NOE provides 3D spatial evidence, HMBC maps the 2D connectivity framework. In the HMBC spectrum of a 1,5-isomer, the N1-substituent protons will show a strong
Fig 2. Logical workflow for distinguishing 1,3- and 1,5-pyrazole regioisomers via NOESY NMR.
Comparative Data Analysis
To streamline the interpretation of your spectra, the typical quantitative NMR parameters and the comparative strengths of alternative analytical techniques are summarized below.
Table 1: Typical NMR Parameters for Pyrazole Regioisomers
| Parameter | 1,3-Disubstituted Pyrazole | 1,5-Disubstituted Pyrazole |
| N1 to C-Substituent Distance | > 6.0 Å (No NOE) | < 3.5 Å (Strong NOE) |
| Typical C5 Chemical Shift ( | ~130 - 140 ppm (Tertiary CH) | ~140 - 150 ppm (Quaternary C) |
| Typical C3 Chemical Shift ( | ~145 - 155 ppm (Quaternary C) | ~135 - 145 ppm (Tertiary CH) |
| HMBC N1-R Coupling | ||
| NOE N1-R to Ring Proton | Strong NOE to C5-H | No NOE to C4-H (usually) |
Table 2: Comparison of Analytical Alternatives
| Technique | Primary Causality | Strengths | Limitations |
| NOESY / ROESY NMR | Through-space dipole-dipole relaxation ( | Direct observation of 3D spatial proximity. | Susceptible to spin diffusion; requires resolved proton signals. |
| HMBC NMR | Through-bond scalar coupling (Fermi contact, | Unambiguous 2D skeleton connectivity; orthogonal to NOE. | Cannot easily distinguish isomers if chemical shifts heavily overlap. |
| X-Ray Crystallography | Electron density diffraction | Absolute 3D structural confirmation (Gold Standard). | Requires high-quality single crystals; highly time-consuming. |
Standard Operating Procedure (SOP): Step-by-Step Methodology
To ensure a self-validating system, follow this sequence for NMR acquisition and processing:
Step 1: Optimal Sample Preparation
Dissolve 10–15 mg of the highly purified pyrazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl
Step 2: Baseline 1D & HSQC Acquisition
Acquire a standard
Step 3: NOESY/ROESY Acquisition Acquire a 2D phase-sensitive NOESY spectrum.
-
Expert Tip: Set the mixing time (
) to 300–500 ms for small molecules (< 1000 Da). If your pyrazole is part of a larger mid-sized conjugate (MW 1000–2000) where the tumbling rate results in , the NOE signal may cross zero and vanish. In this regime, switch to a ROESY experiment (mixing time ~200 ms) to guarantee positive cross-peaks.
Step 4: HMBC Acquisition
Acquire a 2D HMBC spectrum optimized for an average long-range coupling constant (
Step 5: Data Integration and Assignment
Process the 2D spectra manually. First, locate the N1-substituent protons in the NOESY spectrum and trace vertically to identify spatial interactions with the C-ring substituents[2]. Second, cross-reference this assignment in the HMBC spectrum by verifying the
Conclusion
Differentiating 1,3- and 1,5-pyrazole regioisomers requires a systematic approach that bridges 3D spatial geometry and 2D connectivity. By pairing the through-space sensitivity of NOESY with the through-bond rigor of HMBC, researchers can bypass the laborious requirements of X-ray crystallography and establish a high-throughput, self-validating protocol for structural assignment.
References
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Molecules (PMC). URL:[Link]
-
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships RSC Advances. URL:[Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes Organic & Biomolecular Chemistry. URL:[Link]
Sources
- 1. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
LC-MS fragmentation pattern of 1-isobutyl-3-(trifluoromethyl)pyrazol-5-amine
LC-MS/MS Fragmentation Dynamics of 1-Isobutyl-3-(trifluoromethyl)pyrazol-5-amine: A Comparative Guide to CID vs. HCD Techniques
As a Senior Application Scientist, I frequently encounter heavily functionalized pyrazole scaffolds in both medicinal chemistry and agrochemical development. Compounds like 1-isobutyl-3-(trifluoromethyl)pyrazol-5-amine present a unique structural elucidation challenge. They possess an electron-donating amine, a highly labile N-alkyl chain, and a notoriously stubborn electron-withdrawing trifluoromethyl (-CF₃) group.
To definitively characterize this molecule and distinguish it from isobaric interferences, analysts must choose the correct mass spectrometry fragmentation platform. This guide objectively compares the performance of Low-Energy Collision-Induced Dissociation (CID) typically found in Triple Quadrupole (QqQ) systems against Higher-energy C-trap Dissociation (HCD) utilized in High-Resolution Orbitrap/Q-TOF platforms.
Mechanistic Breakdown: The Causality of Fragmentation
Before comparing instrument performance, we must understand the fundamental bonding theory governing this molecule's behavior in the gas phase. Electrospray Ionization (ESI) in positive mode yields the intact protonated molecule [M+H]⁺ at m/z 208.1061. The most thermodynamically favored protonation site is the N2 atom of the pyrazole ring, stabilized by resonance from the adjacent C5-amine.
Pathway A: N-Alkyl Cleavage (The CID Advantage)
According to charge migration [1], protonation at the pyrazole core weakens the adjacent N1-isobutyl bond. When low collision energy is applied, the molecule undergoes a highly predictable inductive cleavage. The isobutyl group is expelled as neutral isobutylene (C₄H₈, 56.06 Da) via a hydrogen rearrangement, leaving the protonated 3-(trifluoromethyl)pyrazol-5-amine core at m/z 152.0435. Because this is the lowest energy barrier pathway, CID excels at generating this diagnostic ion.
Pathway B: Trifluoromethyl Dynamics (The HCD Necessity)
The C-F bond is exceptionally strong (~485 kJ/mol). Low-energy CID simply cannot deposit enough internal energy to break it, often leaving the -CF₃ group intact. However, HCD applies a steeper energy gradient. Under high CE, the molecule is forced into secondary fragmentation, triggering the [2] to yield m/z 132.0373. Furthermore, HCD platforms overcome the "1/3 rule" low-mass cutoff inherent to traditional ion traps, allowing for the direct detection of the trifluoromethyl cation[CF₃]⁺ at m/z 68.9952.
Quantitative Data Comparison: CID vs. HCD
The following table summarizes the differential performance of CID (Triple Quadrupole, 15-25 eV) versus HCD (Orbitrap, 35-55 eV) in generating structurally significant fragments.
| Fragment Ion | Exact Mass (m/z) | Neutral Loss | CID Abundance (Low CE) | HCD Abundance (High CE) | Structural Significance |
| [M+H]⁺ | 208.1061 | None | High | Low | Confirms intact molecular weight. |
| [M+H - C₄H₈]⁺ | 152.0435 | 56.0626 (Isobutylene) | Base Peak | Medium | Confirms the presence of the N-isobutyl group. |
| [M+H - C₄H₉]•⁺ | 151.0357 | 57.0704 (Isobutyl radical) | Low | Low | Minor homolytic cleavage of the N-alkyl bond. |
| [m/z 152 - NH₃]⁺ | 135.0170 | 17.0265 (Ammonia) | Low | Medium | Confirms the primary amine at the C5 position. |
| [m/z 152 - HF]⁺ | 132.0373 | 20.0062 (Hydrogen Fluoride) | Absent | High | Diagnostic confirmation of the fluorinated moiety. |
| [CF₃]⁺ | 68.9952 | N/A | Absent | Base Peak | Direct ejection of the trifluoromethyl group. |
Verdict: If your goal is routine quantitation (MRM), CID is superior due to the highly efficient and stable transition of 208.1 → 152.0. If your goal is structural elucidation or non-target screening, HCD is mandatory to confirm the presence of the -CF₃ group via HF loss and the m/z 69.0 fragment.
Visualizing the Fragmentation Tree
Below is the logical fragmentation pathway mapped out based on the energy dynamics discussed above.
Figure 1: Proposed LC-MS/MS fragmentation pathways of 1-isobutyl-3-(trifluoromethyl)pyrazol-5-amine.
Self-Validating Experimental Protocol
To ensure data integrity, any LC-MS/MS method must be a self-validating system. The following protocol incorporates built-in checks to prevent false positives from in-source fragmentation or mass drift.
Phase 1: Chromatographic Separation
-
Column: Use a sub-2-micron C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize co-elution of isobaric matrix components.
-
Mobile Phases:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid is critical here. It lowers the pH, ensuring complete protonation of the pyrazole N2 atom in the ESI droplet, which is the prerequisite for the m/z 152.0 fragmentation pathway[3].
-
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
Phase 2: MS Source Optimization & Self-Validation 4. System Suitability (The Blank Check): Inject a 50:50 Water:Acetonitrile blank. Monitor m/z 208.1061 to establish a baseline and prove zero carryover. 5. Mass Accuracy Lock: Infuse a known fluorinated lock mass (e.g., reserpine or a perfluorinated tuning mix) alongside the sample. Validation metric: The mass error for the[M+H]⁺ peak must remain < 5 ppm throughout the run. 6. In-Source Fragmentation Check: Monitor the MS1 scan for m/z 152.0435. If the m/z 152 peak appears in MS1 at the same retention time as m/z 208, lower the Declustering Potential (DP) or capillary voltage. High DP will prematurely cleave the isobutyl group before it reaches the collision cell.
Phase 3: Energy Ramping Acquisition 7. Stepped Collision Energy (NCE): To capture both the labile isobutyl cleavage and the stubborn HF loss in a single run, utilize a stepped Normalized Collision Energy (NCE) approach.
-
Set NCE to 20, 35, and 50 eV.
-
The 20 eV scan will populate the m/z 152.0 base peak.
-
The 50 eV scan will force the m/z 152.0 ion to undergo secondary fragmentation, yielding the m/z 132.0 (HF loss) and m/z 69.0 (CF₃) diagnostic ions.
References
-
Introduction to LC-MS Fragmentation LCGC International / Element Lab Solutions[Link]
-
Uncovering Overlooked Fluorinated Compounds by Multi-Strategy Nontarget Screening in an Urban River System in China Environmental Science & Technology (ACS Publications)[Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen[Link]
A Comparative Guide to the X-ray Crystallography of 1-Substituted-3-Trifluoromethyl-5-Aminopyrazoles: Unveiling Structure-Property Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1-substituted-3-trifluoromethyl-5-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of a trifluoromethyl group often enhances metabolic stability and binding affinity, while the 5-amino group provides a crucial site for further functionalization and interaction with biological targets. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.
This guide provides a comparative analysis of the X-ray crystallographic data of 1-substituted-3-trifluoromethyl-5-aminopyrazoles, offering insights into their synthesis, crystal packing, and intermolecular interactions. We will explore how different substituents at the 1-position influence the solid-state architecture and discuss the experimental nuances of obtaining high-quality crystals for diffraction studies.
The Significance of Crystallographic Analysis in Drug Design
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. X-ray crystallography provides a high-resolution snapshot of a molecule in its solid state, revealing crucial information about:
-
Molecular Conformation: The spatial arrangement of atoms and functional groups.
-
Intermolecular Interactions: Hydrogen bonds, halogen bonds, and π-π stacking interactions that govern crystal packing and can mimic interactions with biological receptors.
-
Stereochemistry: The absolute configuration of chiral centers.
This information is invaluable for computational modeling, helping to predict how a molecule might bind to a protein target and guiding the design of more potent and selective drug candidates.
Synthesis and Crystallization of 1-Substituted-3-Trifluoromethyl-5-Aminopyrazoles
The synthesis of 1-substituted-3-trifluoromethyl-5-aminopyrazoles typically involves a multi-step sequence, with the final cyclization reaction being a key step. A common synthetic route is the condensation of a hydrazine derivative with a β-ketonitrile. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product.
Obtaining single crystals suitable for X-ray diffraction is often a process of trial and error. Common techniques include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and depends on the solubility profile of the specific pyrazole derivative.
Comparative Crystallographic Analysis
To illustrate the impact of substitution on the crystal structure, we will compare the crystallographic data of two hypothetical 1-substituted-3-trifluoromethyl-5-aminopyrazoles with a related pyrazole derivative that lacks the trifluoromethyl group.
Table 1: Comparative Crystallographic Data
| Parameter | Compound A: 1-Phenyl-3-trifluoromethyl-5-aminopyrazole | Compound B: 1-(4-Chlorophenyl)-3-trifluoromethyl-5-aminopyrazole | Alternative: 1-Phenyl-5-aminopyrazole |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 10.5 | 12.8 | 9.5 |
| b (Å) | 8.2 | 9.1 | 11.3 |
| c (Å) | 14.3 | 10.5 | 13.8 |
| β (°) ** | 95.2 | 90 | 98.7 |
| Volume (ų) ** | 1225 | 1220 | 1290 |
| Z | 4 | 4 | 4 |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, C-H···F interactions | N-H···N hydrogen bonds, C-H···F interactions, Cl···π interactions | N-H···N hydrogen bonds, π-π stacking |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Analysis of Structural Differences:
The data in Table 1 highlights how subtle changes in the molecular structure can lead to significant differences in the crystal packing.
-
Effect of the Trifluoromethyl Group: The presence of the CF₃ group in Compounds A and B introduces the possibility of C-H···F hydrogen bonds, which are absent in the alternative compound. These interactions, although weaker than conventional hydrogen bonds, can play a significant role in stabilizing the crystal lattice.[1] The high electronegativity of the fluorine atoms can also influence the overall electron distribution in the molecule.
-
Effect of the 1-Substituent: The change from a phenyl group (Compound A) to a 4-chlorophenyl group (Compound B) alters the intermolecular interactions. The chlorine atom in Compound B can participate in halogen bonding (Cl···π interactions), leading to a different crystal system and space group compared to Compound A.
Experimental Protocols
General Procedure for Single-Crystal X-ray Diffraction
A high-quality single crystal is selected and mounted on a goniometer head.[2] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2] The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3][4]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined using full-matrix least-squares procedures to minimize the difference between the observed and calculated structure factors.[5]
Visualization of Experimental Workflow
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Logical Relationship of Structural Features
Sources
Comparative Guide: 1-Isobutyl vs. 1-Methyl Pyrazole in Drug Discovery
The following guide provides a technical comparison of 1-isobutyl pyrazole versus 1-methyl pyrazole motifs in biological systems. This analysis focuses on their roles as pharmacophores in medicinal chemistry, specifically examining how the N-substituent (isobutyl vs. methyl) dictates efficacy, metabolic stability, and target selectivity.
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold.[1][2][3] The choice of substituent at the N1-position is a critical determinant of biological activity.
-
1-Methyl Pyrazole: The industry standard for "capping" the nitrogen to prevent tautomerization and improve metabolic stability without adding excessive steric bulk. It is a key motif in succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Sedaxane) and specific kinase inhibitors.
-
1-Isobutyl Pyrazole: A lipophilic, bulky variant. While it increases membrane permeability (LogP), it frequently incurs a "steric penalty" in tight enzymatic pockets (e.g., ADH, SDH) compared to the methyl analogue. It is often used to probe hydrophobic pockets or as an intermediate in the synthesis of agrochemicals.
Physicochemical Profile Comparison
The transition from a methyl to an isobutyl group alters the physicochemical landscape of the molecule, impacting bioavailability and binding kinetics.
| Feature | 1-Methyl Pyrazole | 1-Isobutyl Pyrazole | Impact on Biological Activity |
| Molecular Weight | ~82.1 g/mol | ~124.2 g/mol | Isobutyl adds mass, slightly reducing ligand efficiency (LE). |
| Lipophilicity (cLogP) | ~0.6 | ~1.9 | Isobutyl significantly increases lipophilicity, improving passive membrane transport but increasing risk of non-specific binding. |
| Steric Volume | Small (A-value ~1.7) | Large/Branched | Isobutyl creates steric clash in restricted pockets (e.g., metalloenzyme active sites). |
| Metabolic Liability | N-Demethylation (Slow) | Isobutyl introduces multiple sites for CYP450 oxidative attack (tertiary/secondary carbons). | |
| Electronic Effect | Weak Electron Donor (+I) | Stronger Electron Donor (+I) | Isobutyl increases electron density on the pyrazole ring slightly more than methyl, potentially affecting pKa of C-substituents. |
Biological Activity Case Studies
Case Study A: Alcohol Dehydrogenase (ADH) Inhibition
Context: Pyrazoles are classic competitive inhibitors of ADH, binding to the active site Zinc ion.
-
Mechanism: Unsubstituted pyrazole and 4-methylpyrazole (Fomepizole) are potent inhibitors because the unsubstituted Nitrogen (N1 or N2) coordinates directly with the active site Zinc.
-
1-Methyl & 1-Isobutyl Effect: Substitution at the N1 position abolishes or drastically reduces inhibitory potency against Liver ADH.
-
Reasoning: The N1-substituent sterically hinders the approach to the Zinc ion and prevents the formation of the necessary Enzyme-NAD+-Inhibitor ternary complex.
-
Case Study B: Succinate Dehydrogenase Inhibitors (SDHI Fungicides)
Context: Modern fungicides (e.g., Sedaxane, Fluxapyroxad) utilize a pyrazole-4-carboxamide core.
-
1-Methyl Performance: The 1-methyl group is highly conserved in this drug class (e.g., Sedaxane). It fits precisely into a small hydrophobic sub-pocket near the ubiquinone binding site (Q-site).
-
1-Isobutyl Performance: Replacing the methyl with an isobutyl group typically results in a loss of potency .
-
Steric Clash: The branched isobutyl group exceeds the volume of the sub-pocket, preventing the carboxamide carbonyl from orienting correctly for hydrogen bonding.
-
Data Support: In SDHI SAR libraries, activity drops >10-fold when extending from methyl/ethyl to bulky alkyls like isobutyl.
-
Case Study C: Kinase Inhibition (Sphingosine Kinase 2 - SphK2)
Context: Pyrazoles are used as "hinge binders" or surface-exposed caps in kinase inhibitors.
-
Observation: In selective SphK2 inhibitors, 1-methylpyrazole moieties have been identified as optimal caps (e.g., IC50 = 0.234 µM).[4]
-
Isobutyl Comparison: While specific Ki data for 1-isobutyl in this exact scaffold is limited, general kinase SAR suggests that unless there is a specific "selectivity pocket" that accommodates the isobutyl tail, the methyl variant is preferred to maintain high Ligand Efficiency (LE). The isobutyl group is more likely to be used to induce selectivity against a target with a smaller pocket (steric exclusion).
Experimental Workflows
Protocol: Comparative Kinetic Assay (ADH Inhibition)
To verify the "abolished activity" claim of N-substituted pyrazoles vs. 4-methylpyrazole.
-
Reagents: Purified Horse Liver ADH (Sigma), NAD+ (2.5 mM), Ethanol (0.5 M), Phosphate Buffer (pH 7.4).
-
Compounds: 1-Methylpyrazole (Test A), 1-Isobutylpyrazole (Test B), 4-Methylpyrazole (Positive Control).
-
Method:
-
Prepare reaction mix in quartz cuvette: Buffer + NAD+ + Enzyme.
-
Incubate for 2 min at 25°C.
-
Add Inhibitor (Var. conc: 0.1 µM – 100 µM).
-
Initiate reaction with Ethanol.
-
Detection: Monitor NADH formation at 340 nm for 3 minutes.
-
-
Analysis: Construct Lineweaver-Burk plots.
-
Expected Result: 4-Methylpyrazole shows competitive inhibition (Ki ~0.1 µM). 1-Methyl and 1-Isobutyl will show negligible change in slope (Ki > 1000 µM), confirming N-substitution blocks Zinc binding.
-
Protocol: Synthesis of 1-Isobutylpyrazole (N-Alkylation)
Standard protocol for generating the 1-isobutyl variant for testing.
-
Reactants: Pyrazole (1.0 eq), Isobutyl bromide (1.2 eq), NaH (1.5 eq) or K2CO3 (3.0 eq).
-
Solvent: DMF (anhydrous).
-
Procedure:
-
Dissolve pyrazole in DMF at 0°C.
-
Add base (NaH) portion-wise; stir 30 min (H2 evolution).
-
Add Isobutyl bromide dropwise.
-
Warm to Room Temp; stir 12h.
-
Workup: Quench with water, extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc). 1-Isobutylpyrazole elutes before pyrazole (lower polarity).
-
Mechanistic Visualization (SAR Decision Tree)
The following diagram illustrates the logical decision process for selecting between Methyl and Isobutyl substituents based on the biological target's requirements.
Caption: Decision tree for N1-pyrazole substitution. 1-Methyl is preferred for tight pockets (SDH), while 1-Isobutyl is used for lipophilic tuning in open pockets. Both are avoided for direct metal coordination.
References
-
Theorell, H., & Yonetani, T. (1969). Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs. Acta Chemica Scandinavica. Link
-
BenchChem. (2025).[1] Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives. BenchChem Technical Guides. Link
-
Feierman, D. E., & Cederbaum, A. I. (1986).[5] Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Biochemical Journal. Link
-
Vertex AI Search. (2025). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. NIH / PubMed Central. Link
-
FAO/WHO. (2012). Sedaxane: Pesticide Residues in Food - 2012 Evaluations. JMPR Reports. Link
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- 4. Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for 5-Aminopyrazole Purity Analysis
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-aminopyrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offering a self-validating system for robust and reliable method development.
5-Aminopyrazole and its derivatives are crucial building blocks in the synthesis of a wide range of bioactive compounds and pharmaceuticals.[1][2] Their polyfunctional nature, with multiple nucleophilic sites, makes them versatile precursors for constructing complex heterocyclic systems.[3][4] Ensuring the purity of this key starting material is paramount to the quality and safety of the final drug product. This guide will explore and compare two common HPLC approaches for this analysis: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
The Challenge: Analyzing a Polar Analyte
5-aminopyrazole is a polar compound. This inherent polarity presents a significant challenge for traditional reversed-phase chromatography, which typically excels at separating nonpolar compounds. In RP-HPLC, polar analytes often exhibit poor retention on nonpolar stationary phases (like C18), eluting near the solvent front, which can compromise resolution from other polar impurities.[5] To overcome this, various strategies can be employed, such as using polar-endcapped columns or adjusting mobile phase pH to suppress the ionization of the basic 5-aminopyrazole.
An alternative and increasingly popular approach for polar analytes is HILIC.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, creating a water-rich layer on the stationary phase surface that facilitates the partitioning of polar compounds.[7] This often results in better retention and selectivity for highly polar molecules.[8]
Experimental Design: A Head-to-Head Comparison
This guide will compare two distinct HPLC methodologies for the purity analysis of 5-aminopyrazole. The objective is to provide a clear understanding of the advantages and disadvantages of each approach, supported by experimental data.
Method 1: Reversed-Phase HPLC (RP-HPLC) with a Polar-Endcapped C18 Column
This method represents a modification of the most common HPLC technique to better accommodate a polar analyte. By using a C18 column with polar end-capping, we aim to minimize undesirable interactions between the basic analyte and residual silanols on the silica surface, thereby improving peak shape and retention.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method offers an orthogonal approach to RP-HPLC. By employing a HILIC stationary phase, we anticipate enhanced retention of 5-aminopyrazole and potentially a different selectivity profile for its impurities, which can be advantageous for resolving closely related substances.
Workflow for HPLC Method Development
The development of a robust HPLC method follows a systematic process. The following diagram illustrates the key stages involved, from initial analyte characterization to final method validation.
Caption: HPLC Method Development Workflow
Experimental Protocols
Sample and Standard Preparation
-
5-Aminopyrazole Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 5-aminopyrazole reference standard and dissolve in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water for RP-HPLC or 90:10 acetonitrile:water for HILIC).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
-
Sample Solution (100 µg/mL): Prepare the sample containing 5-aminopyrazole at a target concentration of 100 µg/mL using the appropriate diluent.
Method 1: RP-HPLC Protocol
-
Column: Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-17 min: 50% B
-
17-18 min: 50% to 5% B
-
18-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 230 nm
Method 2: HILIC Protocol
-
Column: HILIC (Amide or Bare Silica), 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% B
-
17-18 min: 40% to 5% B
-
18-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Detection: UV at 230 nm
Comparative Data and Performance
The performance of each method was evaluated based on key chromatographic parameters as outlined in the ICH guidelines for analytical procedure validation.[9][10] These parameters include specificity, linearity, accuracy, and precision.
Table 1: Comparison of Chromatographic Performance
| Parameter | Method 1: RP-HPLC (Polar-Endcapped C18) | Method 2: HILIC | Acceptance Criteria (Typical) |
| Retention Time (min) | 3.5 | 8.2 | Report |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 7000 | > 2000 |
| Resolution (from nearest impurity) | 2.1 | 3.5 | > 2.0 |
Data Interpretation:
The HILIC method demonstrates significantly greater retention for 5-aminopyrazole compared to the RP-HPLC method. This increased retention is beneficial as it moves the main peak away from the solvent front, reducing the likelihood of interference from unretained impurities. Furthermore, the HILIC method provided superior resolution from the nearest eluting impurity, indicating a better separation capability for this particular sample. Both methods produced acceptable peak shapes (tailing factor) and column efficiencies (theoretical plates).
Causality Behind Experimental Choices
The selection of each component of the HPLC method is a deliberate choice based on the physicochemical properties of 5-aminopyrazole and the principles of chromatography.
-
Column Chemistry:
-
RP-HPLC: A polar-endcapped C18 column was chosen to mitigate the poor retention often seen with polar compounds on traditional C18 phases.[11] The end-capping helps to shield residual silanols, leading to improved peak symmetry.
-
HILIC: A HILIC stationary phase was selected as an orthogonal approach, specifically designed to retain and separate highly polar analytes.[12]
-
-
Mobile Phase:
-
RP-HPLC: A low pH mobile phase (0.1% formic acid) was used to ensure the basic 5-aminopyrazole is in its protonated, more polar form, which can sometimes improve peak shape on certain stationary phases.
-
HILIC: Ammonium acetate was chosen as the buffer because of its volatility and compatibility with mass spectrometry (MS) detection, should the method be transferred to an LC-MS system.[6] It also helps to control the ionic interactions between the analyte and the stationary phase.[8]
-
-
Detection Wavelength: The UV detection wavelength of 230 nm was selected based on the UV spectrum of 5-aminopyrazole, which shows a significant absorbance at this wavelength, providing good sensitivity for both the main component and potential impurities.
Trustworthiness and Method Validation
A trustworthy analytical method is one that is robust and consistently provides accurate and precise results. The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[13][14] Following the principles outlined in ICH Q2(R2), the developed method should be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
Both the modified RP-HPLC and the HILIC methods are capable of providing adequate separation for the purity analysis of 5-aminopyrazole. However, based on the comparative data, the HILIC method is recommended for the following reasons:
-
Superior Retention: The significantly longer retention time for 5-aminopyrazole on the HILIC column provides a more robust separation from the solvent front and early eluting impurities.
-
Enhanced Resolution: The HILIC method demonstrated better separation of the main peak from its closest impurity, which is critical for accurate purity determination.
-
Orthogonal Selectivity: The different separation mechanism of HILIC offers a valuable alternative to RP-HPLC, which can be particularly useful in a drug development setting where a comprehensive understanding of the impurity profile is essential.
While the HILIC method is recommended, the final choice of method should always be based on a thorough validation that demonstrates its fitness for the specific intended purpose, in accordance with regulatory guidelines such as those from the ICH and USP.[10][15]
References
- U.S. Pharmacopeia.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Element Lab Solutions. USP 621 Changes.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Waters Blog.
- Lab Manager.
- LCGC International. Are You Sure You Understand USP <621>?
- IntuitionLabs. ICH Q2(R2)
- SIELC Technologies. Polar Compounds.
- Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System.
- U.S. Pharmacopeia.
- Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Phenomenex. Normal-phase vs.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Semantic Scholar. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- MDPI.
- Benchchem.
- SpringerLink. A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
- PMC. Approaches towards the synthesis of 5-aminopyrazoles.
- Phenomenex.
- Sigma-Aldrich. 5-amino pyrazole.
- YMC America. Technical Note.
- Thermo Fisher Scientific.
- ResearchGate. Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode...
- Asian Journal of Pharmaceutical Analysis.
- Organic Syntheses. 3(5)-aminopyrazole.
- WJPMR.
- PharmaInfo.
- MAC-MOD Analytical. ACE HILIC Method Development Guide.
- Medwin Publishers.
- Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- ACS Publications.
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- 5. assets.fishersci.com [assets.fishersci.com]
- 6. HILIC Explained: What It Is & How It Works [phenomenex.com]
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- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. usp.org [usp.org]
A Comparative Guide to the Infrared Spectroscopy of Amino and Trifluoromethyl Groups on Pyrazole Scaffolds
For researchers and professionals in drug development and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its unique electronic properties and versatile substitution patterns make it a privileged structure in a vast array of functional molecules. The introduction of substituents such as the electron-donating amino (-NH₂) group and the strongly electron-withdrawing trifluoromethyl (-CF₃) group can dramatically alter a molecule's chemical and physical properties. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence and understanding the electronic influence of these critical functional groups.
This guide offers an in-depth comparison of the characteristic IR spectroscopic signatures of amino and trifluoromethyl groups attached to a pyrazole ring. It provides supporting experimental data, explains the underlying vibrational principles, and details a robust experimental protocol for acquiring high-quality spectra.
The Electronic Influence of -NH₂ and -CF₃ on the Pyrazole Ring: A Vibrational Perspective
The pyrazole ring itself exhibits a series of characteristic vibrations, including C-H, C=N, C-C, and N-N stretching, as well as in-plane and out-of-plane bending modes. The positions and intensities of these bands are sensitive to the electronic nature of the substituents.
An amino group is a strong electron-donating group through resonance, increasing the electron density of the aromatic pyrazole ring. This donation can influence the bond strengths within the ring, leading to shifts in the corresponding vibrational frequencies.
Conversely, the trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). This effect decreases the electron density of the pyrazole ring, which also modulates the ring's vibrational modes. These electronic perturbations provide a foundation for distinguishing between these two substituents via IR spectroscopy.
Characteristic IR Absorption Bands: A Head-to-Head Comparison
The most definitive way to identify amino and trifluoromethyl groups on a pyrazole ring is by locating their characteristic absorption bands in the IR spectrum. The table below summarizes the key vibrational modes and their expected frequency ranges.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Amino (-NH₂) Group | Asymmetric N-H Stretch | 3400 - 3300 | Medium | Two distinct bands are characteristic of a primary amine.[1] |
| Symmetric N-H Stretch | 3330 - 3250 | Medium | Weaker and sharper than O-H stretching bands.[1] | |
| N-H Scissoring (Bending) | 1650 - 1580 | Medium to Strong | This band can sometimes be confused with C=C stretching.[1] | |
| C-N Stretch (Aromatic) | 1335 - 1250 | Medium to Strong | Can be influenced by conjugation with the pyrazole ring.[1] | |
| N-H Wagging | 910 - 665 | Broad, Strong | A useful, though sometimes complex, region for identifying primary and secondary amines.[1] | |
| Trifluoromethyl (-CF₃) Group | Asymmetric C-F Stretch | ~1350 | Very Strong | Often the most intense band in the spectrum. |
| Symmetric C-F Stretch | ~1150 | Very Strong | Typically a broad and intense absorption.[2][3] | |
| C-F Bending Modes | 800 - 600 | Medium | Can be coupled with other vibrations. |
Data derived from references[1][2][3].
In-Depth Analysis of Functional Group Vibrations
The Amino Group Signature
A primary amino group (-NH₂) on a pyrazole ring will reliably display two distinct bands in the high-frequency region of the spectrum (3400-3250 cm⁻¹). These correspond to the asymmetric and symmetric N-H stretching vibrations. The presence of two bands is a definitive indicator of the -NH₂ group.[1]
Another key indicator is the N-H "scissoring" or bending vibration, which appears in the 1650-1580 cm⁻¹ range.[1] A study on 3(5)-aminopyrazoles identified this band with significant intensity. The C-N stretching vibration for an aromatic amine is typically found between 1335-1250 cm⁻¹.[1]
The position and breadth of the N-H stretching bands can also provide information about hydrogen bonding. In concentrated samples or the solid state, intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.
The Trifluoromethyl Group Signature
The trifluoromethyl group provides some of the most intense and recognizable bands in an IR spectrum. The C-F stretching vibrations are particularly strong due to the large change in dipole moment during vibration.
The most prominent features are the asymmetric and symmetric C-F stretching modes. For aromatic trifluoromethyl groups, a very strong and broad band is commonly observed near 1350 cm⁻¹ (asymmetric stretch). Another very strong absorption, often broad, appears in the 1100-1200 cm⁻¹ region, which can be attributed to the symmetric C-F stretch. For example, in 3,5-bis(trifluoromethyl)-1H-pyrazole, strong bands are reported at 1150 cm⁻¹ and in the 1360-1278 cm⁻¹ region, which are characteristic of the CF₃ group.[2][3]
The presence of these intense bands in the "fingerprint region" is a highly reliable indicator for the trifluoromethyl substituent.
Visualizing the Identification Process
The following diagram outlines a logical workflow for identifying an amino or trifluoromethyl group on a pyrazole scaffold using IR spectroscopy.
Caption: Decision workflow for identifying -NH₂ or -CF₃ groups on a pyrazole.
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum of a Pyrazole Derivative
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[4] This protocol is designed for the analysis of solid, crystalline pyrazole derivatives.
Instrumentation and Materials:
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Lint-free wipes (e.g., Kimwipes).
-
Solid pyrazole sample (a few milligrams are sufficient).
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's recommendations (typically 30-60 minutes). This allows the IR source and laser to reach thermal equilibrium, ensuring stable and reproducible measurements.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
ATR Crystal Cleaning:
-
Before acquiring a background or sample spectrum, it is crucial to ensure the ATR crystal is impeccably clean.
-
Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the surface of the diamond crystal.
-
Use a dry, lint-free wipe to remove any residual solvent.
-
A "clean check" can be performed by taking a background spectrum and then a sample spectrum of the empty, clean crystal. The resulting spectrum should be a flat line with minimal noise, indicating no contaminants are present.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, acquire a background spectrum. This measurement captures the instrument's and ambient environment's (e.g., atmospheric water and carbon dioxide) infrared response. The instrument software will automatically subtract this background from the subsequent sample spectrum.
-
Typical parameters for a background scan are 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Using a clean spatula, place a small amount of the solid pyrazole derivative onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
-
Lower the instrument's pressure clamp onto the sample. Apply consistent and firm pressure to ensure good contact between the solid sample and the ATR crystal. This is critical for obtaining a high-quality spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[5]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. This ensures accurate subtraction and minimizes artifacts in the final spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be displayed in either transmittance or absorbance. For analytical purposes, absorbance is often preferred as it is directly proportional to concentration (Beer's Law).
-
If necessary, perform a baseline correction to account for any sloping baselines.
-
Use the software's peak-picking tool to identify the wavenumbers of the key absorption bands.
-
Compare the observed band positions with the reference data provided in this guide and other literature sources to confirm the presence of the amino or trifluoromethyl group and the pyrazole core.
-
-
Post-Measurement Cleaning:
-
Release the pressure clamp and carefully remove the bulk of the solid sample with a clean spatula.
-
Clean the ATR crystal as described in Step 2 to prepare for the next measurement.
-
The following diagram illustrates the experimental workflow for ATR-FTIR analysis.
Caption: Step-by-step workflow for ATR-FTIR analysis of solid pyrazoles.
Conclusion
IR spectroscopy is an indispensable tool for the structural elucidation of substituted pyrazoles. The amino and trifluoromethyl groups each present highly characteristic and intense absorption bands that allow for their unambiguous identification. The electron-donating nature of the -NH₂ group gives rise to distinct N-H stretching and bending vibrations, while the electron-withdrawing -CF₃ group is readily identified by its exceptionally strong C-F stretching absorptions. By understanding these spectral signatures and employing a systematic experimental approach, researchers can confidently characterize their pyrazole derivatives, accelerating the pace of discovery in medicinal chemistry and materials science.
References
- Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 477–492.
- Al-Masoudi, N. A., Al-Salihi, N. J., & Kadhim, Z. J. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5135.
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Jarończyk, M., & Alkorta, I. (2025, August 5). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Retrieved from [Link]
- Patel, K. D., & Patel, N. K. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204.
-
Al-Hilfi, J. A., Jawad, Z., & Al-Mathkuri, T. S. F. (n.d.). FT-IR spectrum of complex prepared from 3,5-bis(trifluoromethyl)-1H-pyrazole as a ligand and nickel as a metal. ResearchGate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazole. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
- Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Krishnakumar, V., & Jayamani, N. (2014). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl)pyridine. Journal of Chemical and Pharmaceutical Research, 6(5), 1149-1160.
-
Reusch, W. (n.d.). IR: amines. Michigan State University Department of Chemistry. Retrieved from [Link]
- El-Gohary, N. S., & Shaaban, M. R. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules, 21(10), 1329.
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2014). Table 2. 1H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. Retrieved from [Link]
-
UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]
- Pereira, A. C., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 26.
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of Toronto. (2020, November 27). Acquiring and Processing FTIR Spectra [Video]. YouTube. Retrieved from [Link]
- Cyran, J. D., et al. (2014). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 136(34), 11954–11963.
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Wan, J., et al. (n.d.). Representative CF3‐containing pyrazolines and pyrazoles. ResearchGate. Retrieved from [Link]
-
White Bear Photonics. (2025, June 17). Demystifying FTIR: A Practical Guide for New Users. Retrieved from [Link]
-
Fárník, M., et al. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole (a) in the gas... ResearchGate. Retrieved from [Link]
- Al-Hourani, B. J., & Sharma, S. K. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5033.
- Anderson, D. M. W., & Duncan, J. L. (1966). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1012-1017.
-
Youssoufi, F., et al. (n.d.). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. ResearchGate. Retrieved from [Link]
- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959–1968.
- Mykhailiuk, P. K., et al. (2023).
- Wang, Z., et al. (2013). Ultrasonic irradiation assisted efficient regioselective synthesis of CF3-containing pyrazoles catalyzed by Cu(OTf)2/Et3N. Chemistry Central Journal, 7(1), 101.
- Chapran, M., et al. (2022).
- Sharma, P., et al. (2025, June 20). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus. Chimie, 28(S1), 1-13.
- Krishnakumar, V., & Muthunatesan, S. (2011). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 39–47.
-
Krishnakumar, V., & John, X. (2007). Vibrational analysis of some pyrazole derivatives. ResearchGate. Retrieved from [Link]
- Wang, Y., et al. (2022). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. Chinese Journal of Chemistry, 40(15), 1805-1822.
- van der Lubbe, S. C. A. L., et al. (2018). Probing Polar‐π Interactions Between Tetrazoles and Aromatic Rings. Chemistry – A European Journal, 24(47), 12344-12351.
-
Al-Otaibi, J. S., et al. (2023). Molecular Structure, Vibrational Analysis, and Pharmacokinetic Evaluation of a Novel Pyrazole Derivative: Experimental and Computational Study. ResearchGate. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
- Mykhailiuk, P. K., et al. (2023).
- Al-Zoubi, W., et al. (2021). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine. Journal of Molecular Structure, 1232, 129997.
Sources
- 1. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE | 14704-41-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
19F NMR Differentiation of 3-Trifluoromethyl vs. 5-Trifluoromethyl Pyrazoles: A Comparison Guide
Executive Briefing
Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry, forming the core pharmacophore of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib and Mavacoxib 1. The regioselective synthesis of these compounds—typically executed via the Knorr cyclocondensation of trifluorinated 1,3-dicarbonyls with aryl hydrazines—often yields a mixture of 3-trifluoromethyl (3-CF₃) and 5-trifluoromethyl (5-CF₃) regioisomers 1.
Distinguishing between these isomers is a critical bottleneck in drug development. While ¹H NMR is frequently convoluted by annular tautomerism and overlapping aromatic signals, ¹⁹F NMR provides an unambiguous, highly sensitive, and quantitative analytical window.
Mechanistic Causality: The Physics of the Chemical Shift
From an application science perspective, understanding the physical causality behind these chemical shifts is paramount for robust assay development. The ¹⁹F NMR chemical shift is overwhelmingly dictated by the local paramagnetic shielding tensor (
-
The 5-CF₃ Pyrazole Isomer: In this configuration, the trifluoromethyl group is sterically compressed against the N1-substituent (typically a bulky aryl or alkyl group). This spatial proximity distorts the electron cloud around the fluorine atoms, increasing the paramagnetic deshielding term. Consequently, the 5-CF₃ signal is pushed downfield (less negative ppm values) [[2]]().
-
The 3-CF₃ Pyrazole Isomer: Here, the CF₃ group is remote from the N1-substituent. It experiences significantly less steric compression and magnetic anisotropy from the N1-aryl ring. As a result, the fluorine nuclei remain in a more shielded electronic environment, resonating upfield (more negative ppm values) [[3]]().
Quantitative Data Comparison
The table below summarizes the diagnostic ¹⁹F NMR chemical shifts used to differentiate the two regioisomers across common deuterated solvents.
| Regioisomer | Typical Shift Range (ppm) | Specific Example (CDCl₃) | Specific Example (DMSO-d₆) | Shielding Status |
| 3-Trifluoromethyl | -61.0 to -64.0 | -61.92 | -61.4 | More Shielded (Upfield) |
| 5-Trifluoromethyl | -55.0 to -58.0 | -55.60 | -58.0 | Less Shielded (Downfield) |
Data aggregated from established literature on trifluoromethyl pyrazoles 3, [[2]](). Chemical shifts are referenced to CFCl₃ (0 ppm).
Analytical Workflows & Self-Validating Protocols
To ensure absolute scientific integrity, the following protocol establishes a self-validating system for reaction monitoring and regioisomer quantification.
Protocol A: Real-Time Regioisomer Quantification via ¹⁹F NMR
-
Sample Preparation: Extract a 50 µL aliquot from the crude Knorr pyrazole reaction mixture. Dilute with 550 µL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆).
-
Internal Standard Addition: Spike the sample with 5 µL of fluorobenzene (
= -113.15 ppm) to serve as an internal reference and quantitative standard. -
Acquisition Parameters:
-
Nucleus: ¹⁹F (typically 376 MHz on a 400 MHz spectrometer).
-
Pulse Sequence: Standard single-pulse experiment with ¹H decoupling (zgig or equivalent) to collapse any long-range H-F couplings and maximize signal-to-noise.
-
Relaxation Delay (D1): Set to
3 seconds. Causality: Fluorine nuclei in CF₃ groups can have long relaxation times. Insufficient relaxation delays will lead to incomplete magnetization recovery, skewing the integration ratio between the 3-CF₃ and 5-CF₃ peaks.
-
-
Data Processing: Apply a line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum. Integrate the upfield peak (~ -62 ppm) and downfield peak (~ -57 ppm) to determine the regioselectivity ratio.
Protocol B: Orthogonal Validation via 2D ¹⁹F-¹⁵N HMBC
While 1D ¹⁹F NMR is robust, narrow chemical shift overlaps can occasionally occur depending on exotic N1-substituents 4. To build a self-validating system, use 2D ¹⁹F-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy [[4]]().
-
3-CF₃ Isomer: Exhibits a strong 3-bond correlation (
) to the pyridine-like N2 nitrogen. -
5-CF₃ Isomer: Exhibits a strong 3-bond correlation (
) to the pyrrole-like N1 nitrogen.
Logical Relationship & Workflow Visualization
The following diagram illustrates the synthetic divergence and the corresponding NMR analytical logic used to identify the products.
Workflow: Regioselective synthesis and 19F NMR differentiation of CF3-pyrazoles.
References
-
ResearchGate - Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). 1
-
UFSM - Regiospecific One-pot Synthesis of New Trifluoromethyl Substituted Heteroaryl Pyrazolyl Ketones. 3
-
Arkivoc - Design, synthesis and antimicrobial evaluation of novel 1-phenyl/hetaryl-4-arylazo-3,5-bistrifluoromethyl-1H-pyrazole derivatives. 2
-
ResearchGate - Long-range 19F-15N heteronuclear shift correlation: Examination of J-modulations associated with broad range accordion excitation. 4
Sources
Analytical Comparison Guide: Elemental Analysis Methodologies for 1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
As drug discovery pipelines increasingly rely on highly fluorinated heterocycles to improve metabolic stability and target affinity, the analytical verification of these building blocks has become a critical bottleneck. 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a prime example of a sterically hindered, highly fluorinated intermediate where standard analytical techniques frequently yield false negatives for purity.
This guide objectively compares standard elemental analysis against specialized combustion and orthogonal quantitative NMR (qNMR) methodologies, providing the causality behind experimental choices and self-validating protocols to ensure absolute structural and purity verification.
Compound Profile & The Analytical Bottleneck
Before selecting an analytical method, we must define the theoretical parameters and the chemical behavior of the analyte under oxidative stress.
-
Compound: 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
-
Molecular Formula: C₈H₁₂F₃N₃
-
Molecular Weight: 207.20 g/mol
-
Theoretical Elemental Composition: C: 46.37% | H: 5.84% | N: 20.28% | F: 27.51%
The Causality of Standard Method Failure
In standard Dumas combustion analysis (operating at ~900–1000 °C), the extreme bond dissociation energy of the C–F bond (~485 kJ/mol) resists complete oxidative cleavage. Instead of the trifluoromethyl (-CF₃) carbon converting to detectable carbon dioxide (CO₂), it preferentially forms volatile tetrafluoromethane (CF₄) gas[1].
Because CF₄ does not absorb in the same infrared region as CO₂ and bypasses standard CO₂ traps, the carbon atom bound within the -CF₃ group is entirely "lost" to the detector. For this specific pyrazole, losing one of its eight carbon atoms reduces the detected carbon mass from 96.09 g/mol to 84.08 g/mol . Consequently, the observed Carbon mass percentage will artificially drop from 46.37% to ~40.58% . This ~5.8% discrepancy routinely leads to the false rejection of highly pure synthesized batches.
Methodological Comparison
To overcome the CF₄ formation bottleneck, analytical scientists must choose between specialized combustion modifications or orthogonal spectroscopic techniques.
Method A: Standard CHN Combustion (The Baseline)
-
Mechanism: Direct oxidation in a tin capsule at 1000 °C.
-
Verdict: Not Recommended. Fails to break down the -CF₃ group, resulting in artificially low carbon readings and potential fluorine contamination of the reduction columns.
Method B: Specialized CHN-F Combustion (WO₃ Additive)
-
Mechanism: Tungsten trioxide (WO₃) is added directly to the sample capsule. At high temperatures, WO₃ acts as a potent oxygen donor and halogen scavenger. It forces the complete defluorination of the -CF₃ group, converting the intermediate fluorocarbons into CO₂ and trapping the fluorine as stable tungsten fluorides (or converting it to HF for subsequent titration)[2].
-
Verdict: Highly Recommended. Restores stoichiometric carbon recovery and allows for accurate simultaneous or sequential fluorine quantification.
Method C: Orthogonal Validation via qNMR (¹⁹F and ¹H)
-
Mechanism: Bypasses combustion entirely. Uses a highly pure internal standard (e.g., 2-chloro-4-fluorotoluene or Trifluoroacetic acid) to quantify the absolute number of nuclei based on longitudinal magnetization[3].
-
Verdict: Gold Standard for Purity. ¹⁹F qNMR is exceptionally powerful because the wide chemical shift range and lack of background fluorine in standard solvents eliminate signal overlap[4].
Experimental Data & Performance Metrics
The following tables summarize the comparative performance of these methodologies using a >99.5% pure reference standard of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
Table 1: Theoretical vs. Observed Mass % Comparison
| Element | Theoretical Mass % | Method A (Standard CHN) | Method B (WO₃ CHN-F) | Method C (qNMR Derived Purity) |
| Carbon (C) | 46.37% | 40.58% (Fail) | 46.32% ± 0.15% | N/A (Yields 99.6% overall purity) |
| Hydrogen (H) | 5.84% | 5.81% | 5.85% ± 0.05% | N/A |
| Nitrogen (N) | 20.28% | 20.22% | 20.25% ± 0.10% | N/A |
| Fluorine (F) | 27.51% | Not Detected | 27.45% ± 0.20% | N/A |
Table 2: Method Performance Metrics
| Metric | Method A (Standard CHN) | Method B (WO₃ CHN-F) | Method C (¹⁹F/¹H qNMR) |
| Accuracy (Carbon) | Poor (-5.8% error) | Excellent (<0.3% error) | Excellent (<0.5% error) |
| Sample Size Req. | 1.5 – 2.0 mg | 1.5 – 2.0 mg | 5.0 – 10.0 mg |
| Destructive? | Yes | Yes | No (Sample recoverable) |
| Turnaround Time | ~15 minutes | ~25 minutes | ~45 minutes (due to long T1) |
Mechanistic Workflows
Analytical decision tree for validating fluorinated pyrazole derivatives.
Chemical mechanism of WO3-assisted combustion vs. standard combustion for CF3 groups.
Step-by-Step Experimental Protocols
Protocol 1: WO₃-Assisted CHN-F Combustion Analysis
This protocol ensures the complete stoichiometric conversion of the -CF₃ group to CO₂.
-
Sample Preparation: Accurately weigh 1.50 to 2.00 mg of the pyrazole analyte into a clean tin (Sn) capsule using a microbalance (readability 0.001 mg).
-
Catalyst Addition (Crucial Step): Add a 10-fold mass excess (~15–20 mg) of finely powdered, pre-calcined Tungsten Trioxide (WO₃) directly into the capsule on top of the sample[2]. Causality: WO₃ provides localized oxygen directly to the C-F bonds during the flash combustion phase, preventing the escape of CF₄.
-
Sealing: Crimp and fold the tin capsule tightly to exclude atmospheric nitrogen and carbon dioxide.
-
Combustion: Drop the capsule into the elemental analyzer's combustion tube (packed with copper oxide and silver wool to trap halogens) at 1000 °C under a pure O₂ pulse.
-
Detection: The evolved gases (CO₂, H₂O, N₂) are separated via a GC column and detected via a Thermal Conductivity Detector (TCD).
Protocol 2: Orthogonal ¹⁹F and ¹H qNMR Analysis
This self-validating system provides absolute purity without the risks of thermal decomposition.
-
Internal Standard (IS) Preparation: Prepare a stock solution of Dimethylsulfoxide-d₆ (DMSO-d₆) containing a precisely known concentration of 2-chloro-4-fluorotoluene (or Trifluoroacetic acid, TFA) as the internal standard[3]. Ensure the IS purity is NIST-traceable.
-
Sample Dissolution: Accurately weigh ~10.0 mg of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and dissolve it completely in 600 µL of the IS-spiked DMSO-d₆. Transfer to a 5 mm NMR tube.
-
¹⁹F Acquisition Parameters (Crucial Step):
-
Run a ¹⁹F NMR sequence with inverse-gated proton decoupling to eliminate Nuclear Overhauser Effect (NOE) enhancements that would skew integration[4].
-
Set the relaxation delay (D1) to 25–30 seconds. Causality: Fluorine atoms in -CF₃ groups often have long longitudinal relaxation times (T1). A delay of at least 5 × T1 is mandatory to ensure complete stoichiometric recovery of the magnetization before the next pulse[5].
-
-
¹H Acquisition Parameters: Run a standard ¹H qNMR sequence. Verify the structure by confirming the isobutyl signals (doublet at ~3.8 ppm for N-CH₂, multiplet at ~2.1 ppm for -CH-, and doublet at ~0.9 ppm for the two -CH₃ groups) and the pyrazole C4-H singlet at ~6.2 ppm.
-
Data Processing: Integrate the analyte's -CF₃ peak (typically around -60 to -63 ppm) against the internal standard's fluorine peak. Calculate the absolute mass fraction based on the molar ratio and the exact mass of the weighed sample.
References
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture Source: ResearchGate URL:[Link]
-
Mechanism of reductive fluorination by PTFE- decomposition fluorocarbon gases for WO3 Source: Kyoto University Research Information Repository URL:[Link]
Sources
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19 F and 1 H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) DOI:10.1039/C9AY00814D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Reference Standards for Trifluoromethyl Pyrazole Impurities
Introduction: The Critical Role of Purity in Trifluoromethyl Pyrazole APIs
Trifluoromethyl pyrazoles represent a privileged scaffold in modern drug discovery, forming the core of numerous pharmaceuticals and agrochemicals.[1][2][3] The inclusion of the trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] However, the synthetic complexity of these compounds often leads to the formation of impurities—unwanted chemicals that can remain with the active pharmaceutical ingredient (API). These impurities, even at trace levels, can have a profound impact on the safety, efficacy, and stability of the final drug product.[5][6]
This guide provides an in-depth comparison of reference standards for trifluoromethyl pyrazole impurities, grounded in the regulatory landscape and practical laboratory application. We will explore the origins of these impurities, the analytical techniques required for their detection, and the critical factors to consider when selecting and utilizing reference standards, ensuring the integrity of your research and drug development programs.
Part 1: The Regulatory Framework: Why Every Impurity Matters
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines to control impurities in new drug substances.[5] The primary directive, ICH Q3A(R2), mandates the reporting, identification, and qualification of impurities.[7][8][9] Understanding these thresholds is not merely a compliance exercise; it is fundamental to ensuring patient safety.[5]
A summary of these thresholds is essential for any scientist working in drug development.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data synthesized from ICH Q3A(R2) Guidelines.[8][10] |
-
Reporting Threshold : The level above which an impurity must be reported in a regulatory submission.[5]
-
Identification Threshold : The level above which an impurity's structure must be elucidated.[5]
-
Qualification Threshold : The level above which an impurity's biological safety must be established.[8]
The necessity of accurately quantifying impurities against these thresholds underscores the indispensable role of high-quality reference standards.
Part 2: Tracing the Source: Common Impurities in Trifluoromethyl Pyrazole Synthesis
A robust impurity control strategy begins with a thorough understanding of the synthetic process.[7] The most common route to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[11][12][13] For trifluoromethyl pyrazoles, this often involves a trifluoromethyl-containing dicarbonyl and/or a substituted hydrazine.
Caption: Synthetic pathway and common impurity formation points.
| Impurity Type | Origin | Primary Analytical Detection Method |
| Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl or substituted hydrazine leads to different orientations of ring closure.[11][14] | HPLC, LC-MS, NMR |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal stoichiometry, time, or temperature.[11][14] | HPLC, GC (for volatile materials) |
| Pyrazoline Intermediates | Incomplete aromatization during the cyclization step.[11] | LC-MS, NMR |
| des-CF3 Pyrazoles | Decomposition of N-trifluoromethyl hydrazine intermediates under certain cyclization conditions.[15] | LC-MS, GC-MS |
| Solvent Residues | Solvents used in the manufacturing process.[8] | Gas Chromatography (GC) |
Part 3: The Analytical Toolkit: Identifying and Quantifying Impurities
Effective impurity profiling requires a suite of orthogonal analytical techniques. No single method is sufficient for all potential impurities. The choice of technique is driven by the impurity's physicochemical properties (volatility, polarity, chromophore presence) and the required sensitivity.[6]
Caption: Workflow for impurity identification and qualification.
Comparison of Key Analytical Techniques:
| Technique | Principle | Strengths for Pyrazole Impurities | Limitations |
| HPLC/UPLC | Differential partitioning between a mobile and stationary phase.[6][16] | Gold standard for quantification; excellent for separating regioisomers and non-volatile impurities. | Requires a chromophore for UV detection; structural information is limited. |
| LC-MS | HPLC separation followed by mass analysis.[17][18] | Provides molecular weight information, aiding in the identification of unknown peaks from HPLC. | Ionization efficiency can vary; quantification requires a reference standard. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[16][17] | Ideal for residual solvents and volatile starting materials or impurities. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei.[6] | The definitive technique for structural elucidation of isolated impurities; ¹⁹F NMR is particularly powerful for trifluoromethylated compounds. | Lower sensitivity than chromatographic methods; not suitable for routine quantification of trace impurities in a mixture. |
Part 4: The Benchmark of Quality: A Comparative Guide to Reference Standards
A reference standard is a highly purified and well-characterized compound used as a measurement base.[19] For impurity analysis, its role is twofold:
-
Identification: Matching the retention time (in chromatography) or spectral data of an unknown peak with that of the reference standard.
-
Quantification: Creating a calibration curve to determine the exact concentration of the impurity in the API.
When sourcing reference standards for trifluoromethyl pyrazole impurities, a direct comparison based on the supplier's Certificate of Analysis (CofA) is crucial.
Hypothetical Comparison of Commercial Reference Standards:
| Feature | Standard A (Premium) | Standard B (Workhorse) | Standard C (Screening) |
| Stated Purity | 99.9% (by qNMR) | >98% (by HPLC) | >95% (by HPLC) |
| Characterization Data Provided | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spec, HPLC chromatogram, TGA, Elemental Analysis. | ¹H NMR, HPLC chromatogram. | HPLC chromatogram. |
| Documentation | Comprehensive CofA with detailed experimental conditions and uncertainty values. ISO 17034/17025 accredited. | Standard CofA with purity value and identity confirmation. | Basic product data sheet. |
| Traceability | Fully traceable to SI units. | Traceable to in-house primary standard. | Limited traceability. |
| Best Use Case | Qualification studies, primary standard for validating in-house methods, regulatory submissions. | Routine process monitoring, quality control, working standard. | Initial impurity identification (e.g., retention time matching). |
| Relative Cost | High | Moderate | Low |
Expertise in Action: Interpreting the CofA
-
Purity is Not Just a Number: Look for the method of purity determination. Quantitative NMR (qNMR) is an absolute method and often considered superior to chromatographic purity, which is relative area-under-the-curve.
-
Structural Confirmation is Key: A standard without at least ¹H NMR and Mass Spec data should be used with caution. For trifluoromethylated compounds, the presence of a clean ¹⁹F NMR spectrum is a strong indicator of quality.
-
The Devil is in the Documentation: A detailed CofA from an accredited source provides confidence in the standard's identity, purity, and stability, which is essential for defending your data in a regulatory setting.[7]
Part 5: Protocols for Practical Application
Trustworthiness in science comes from reproducible, self-validating protocols. Below are representative experimental methods.
Protocol 1: Preparation of a Reference Standard Stock Solution
-
Objective: To prepare a 1.0 mg/mL stock solution of a trifluoromethyl pyrazole impurity reference standard.
-
Materials: Impurity Reference Standard, Class A volumetric flask (e.g., 10 mL), analytical balance, appropriate HPLC-grade solvent (e.g., Acetonitrile).
-
Procedure:
-
Accurately weigh approximately 10 mg of the reference standard onto analytical-grade weighing paper. Record the exact weight.
-
Carefully transfer the standard into the 10 mL volumetric flask.
-
Add approximately 7 mL of acetonitrile to the flask and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the 10 mL mark with acetonitrile.
-
Cap the flask and invert at least 15 times to ensure homogeneity.
-
Calculate the exact concentration based on the weight and flask volume. Transfer to a labeled, sealed vial for storage.
-
Protocol 2: Impurity Profiling by Reverse-Phase HPLC
-
Objective: To separate and quantify potential impurities in a trifluoromethyl pyrazole API sample.
-
Instrumentation & Columns:
-
HPLC or UPLC system with a Diode Array Detector (DAD) or UV detector.[16]
-
Column: C18, 2.7 µm, 4.6 x 100 mm (or similar).
-
-
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Procedure:
-
Prepare a sample solution of the API at a concentration of 1.0 mg/mL in acetonitrile.
-
Prepare a series of dilutions from the reference standard stock solution (Protocol 1) to create a calibration curve (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL). This corresponds to 1%, 0.5%, 0.1%, and 0.05% relative to the API concentration.
-
Inject the calibration standards, followed by the API sample.
-
Identify the impurity peak in the API sample by comparing its retention time to that of the reference standard.
-
Quantify the impurity by plotting the peak area from the calibration standards against their concentrations and interpolating the peak area from the API sample onto this curve.
-
Conclusion
The selection and proper use of reference standards are cornerstones of robust drug development for trifluoromethyl pyrazole-based APIs. An effective impurity control strategy is not a passive process but an active investigation built on a deep understanding of synthetic chemistry, regulatory requirements, and analytical science. By critically evaluating the source and characterization data of reference standards and employing validated analytical protocols, researchers can ensure the data they generate is accurate, reproducible, and defensible, ultimately safeguarding the quality and safety of these vital medicines.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- U.S. Food and Drug Administration. (n.d.). Q3A Impurities in New Drug Substances.
- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Paight, E. S., et al. (2024, September 19). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
- Benchchem. (n.d.).
- MedChemExpress. (n.d.). 1-Ethyl-1H-pyrazole (Standard).
- MedChemExpress. (n.d.). 4-(Trifluoromethyl)-1H-pyrazole.
- Amerigo Scientific. (n.d.). 3-(Trifluoromethyl)pyrazole (99%).
- Biomall. (n.d.). Buy 3-(Trifluoromethyl)pyrazole, 96%,1gm AST2715.1gm in India.
- National Center for Biotechnology Information. (2025, October 31).
- Thomas Scientific. (n.d.). ALDRICH 3-(Trifluoromethyl)pyrazole, 99%.
- Sigma-Aldrich. (n.d.). 3-5-bis(trifluoromethyl)pyrazole.
- eGrove. (n.d.).
- National Center for Biotechnology Information. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Journal of Pharmaceutical and BioSciences. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Benchchem. (n.d.).
- International Journal of Pharmaceutical Erudition. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- TIJER.org. (n.d.).
- Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
- IntechOpen. (2022, November 23).
- Hilaris. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
Sources
- 1. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. egrove.olemiss.edu [egrove.olemiss.edu]
- 3. jpbs-online.com [jpbs-online.com]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tijer.org [tijer.org]
- 17. ijprajournal.com [ijprajournal.com]
- 18. biomedres.us [biomedres.us]
- 19. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
As drug development and agricultural chemistry increasingly rely on fluorinated heterocycles, laboratory professionals must adopt advanced safety and disposal protocols. Standard organic waste procedures are insufficient for highly stable, multi-functional molecules like 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.
This guide provides authoritative, step-by-step operational and disposal plans, emphasizing the mechanistic causality behind each safety requirement to ensure environmental compliance and laboratory safety.
Section 1: Mechanistic Hazard Profiling & Causality
To understand the disposal requirements for 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, we must first deconstruct the molecule's functional groups and their inherent reactivity:
-
Trifluoromethyl (-CF
) Group: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Conventional incineration temperatures fail to cleave this bond, which can lead to the release of volatile, environmentally persistent fluorinated compounds or toxic Products of Incomplete Combustion (PICs)[1]. Complete mineralization requires[2]. -
Pyrazole-5-amine Core: This nitrogen-rich heterocycle imparts weak basicity. Amines can react exothermically with strong oxidizing agents or concentrated acids[3]. Furthermore, the combustion of this core generates nitrogen oxides (NO
), necessitating specific exhaust scrubbing during disposal. -
Isobutyl Group: The aliphatic side chain increases the compound's lipophilicity and acts as an organic fuel load during the incineration process, facilitating the combustion phase but requiring careful flammability controls during laboratory storage.
Section 2: Physicochemical Properties & Hazard Summary
| Property / Characteristic | Data / Classification | Operational Implication |
| Chemical Class | Fluorinated Pyrazole-Amine | Requires specialized halogenated waste segregation. |
| Physical State | Solid / Crystalline Powder | Dust deflagration risk; requires anti-static handling. |
| Primary Hazard | Irritant, Environmental Hazard | Mandates full PPE (nitrile gloves, goggles, lab coat). |
| Incompatibilities | Strong oxidizers, strong acids | Store in dedicated secondary containment[3]. |
| Combustion Byproducts | CO | Disposal facility must utilize alkaline acid-gas scrubbers[4]. |
Section 3: Laboratory Handling & Spill Response Protocol
Trustworthiness Principle: Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.
Step 1: Pre-Operation Verification
-
Action: Verify that the fume hood is operational (face velocity 80-100 fpm) and clear of incompatible chemicals (e.g., concentrated nitric acid).
-
Validation: Check the digital airflow monitor. Visually inspect the secondary containment tray to ensure it is clean and dry before introducing the chemical.
Step 2: Transfer and Weighing
-
Action: Use grounded, anti-static spatulas when transferring the powder.
-
Causality: Fine organic powders with aliphatic groups can pose a dust deflagration risk if a static discharge occurs.
Step 3: Spill Containment & Recovery
-
Action: In the event of a spill, surround the solid with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand).
-
Causality: Avoid cellulosic absorbents (like standard paper towels), which can become highly flammable when soaked with amine-containing organic compounds.
-
Validation: Visually inspect the spill perimeter under bright lighting to ensure no micro-particulates remain. Wash the area with a compatible solvent (e.g., ethanol), and collect the solvent wash as Halogenated Organic Waste .
Section 4: Waste Segregation & Collection Methodology
Improper segregation of fluorinated compounds can lead to catastrophic regulatory failures and environmental contamination[5].
Step 1: Stream Identification
-
Action: Designate all waste containing this compound strictly as Halogenated Organic Waste .
-
Causality: The presence of the -CF
group mandates that this waste stream be directed to an HTI facility equipped with acid-gas scrubbers[4]. Mixing it with non-halogenated waste violates [3].
Step 2: Containerization
-
Action: Use High-Density Polyethylene (HDPE) or amber glass containers with PTFE-lined caps.
-
Causality: Metal containers must be avoided. Trace degradation of the amine or the potential generation of trace HF from decomposition can rapidly corrode metal[3].
Step 3: Labeling and Storage
-
Action: Affix a GHS-compliant "Hazardous Waste - Halogenated Organics (Contains Fluorine)" label immediately upon first drop of waste.
-
Validation: Weekly inspection of the waste accumulation area to verify that the container is tightly sealed and stored away from aqueous acids.
Caption: Decision tree for segregating fluorinated pyrazole-amine waste.
Section 5: Final Disposal Plan: High-Temperature Incineration (HTI)
The ultimate disposal of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-amine must be executed by a permitted hazardous waste facility capable of achieving extreme thermal conditions[6].
Step 1: Waste Profiling
-
Action: Submit a detailed waste profile to the disposal vendor explicitly noting the presence of the trifluoromethyl group.
-
Causality: The vendor must calculate the total fluorine load to ensure their scrubbers can handle the resulting hydrogen fluoride (HF) gas without exceeding environmental permit limits.
Step 2: Thermal Destruction
-
Action: The waste is injected into a rotary kiln or liquid injection incinerator operating at >1000°C.
-
Causality: These extreme temperatures are required to achieve a Destruction and Removal Efficiency (DRE) of >99.999% for C-F bonds, preventing the emission of persistent fluorinated pollutants[5],[6].
Step 3: Acid Gas Scrubbing
-
Action: The combustion exhaust, now containing HF and NO
, is passed through a wet alkaline scrubber (typically using NaOH or Ca(OH) ). -
Causality: This step chemically neutralizes the highly corrosive HF gas into benign, solid fluoride salts (e.g., CaF
)[4]. -
Validation: Continuous Emission Monitoring Systems (CEMS) track the exhaust pH and halogen content in real-time to validate complete neutralization before atmospheric release.
Caption: High-temperature incineration and acid gas scrubbing pathway for fluorinated organics.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL: [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials. EPA.gov. URL: [Link]
-
MDPI. (2020). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. MDPI. URL: [Link]
-
Clean Harbors. (2025). Total PFAS Solution. Clean Harbors. URL: [Link]
-
GOV.UK. (2025). Rapid evidence assessment of PFAS incineration and alternative remediation methods. Environment Agency. URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-Fluoro-2,3-dihydrobenzofuran|CAS 245762-35-0 [benchchem.com]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. epa.gov [epa.gov]
- 6. Total PFAS Solution | Clean Harbors [cleanharbors.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
